molecular formula C27H31N5O3.2CF3CO2H B1191874 BIBP 3226 trifluoroacetate

BIBP 3226 trifluoroacetate

Cat. No.: B1191874
M. Wt: 701.61
Attention: For research use only. Not for human or veterinary use.
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Description

Mixed non-peptide neuropeptide Y Y1 (NPY Y1) and neuropeptide FF (NPFF) receptor antagonist (Ki values are 1.1, 79, 108, > 1000, > 1000 and >1000 for rNPY Y1, hNPFF2, rNPFF, rNPY Y2, rNPY Y4 and rNPY Y5 respectively). Produces an anxiogenic-like effect in rats following i.c.v. administration.

Properties

Molecular Formula

C27H31N5O3.2CF3CO2H

Molecular Weight

701.61

Synonyms

N-[(1R)]-4-[(Aminoiminomethyl)amino-1-[[[(4-hydroxyphenyl)methyl]amino]carbonyl]butyl-α-phenylbenzeneacetamide ditrifluoroacetate

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: BIBP 3226 Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action, Pharmacodynamics, and Experimental Protocols

Executive Summary

BIBP 3226 (trifluoroacetate) represents a foundational tool in neuropeptide research as the first potent, selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1][2] Structurally designed to mimic the C-terminal fold of endogenous NPY, it acts as a competitive orthosteric antagonist. While it exhibits high affinity (


 ~1–7 nM) for the Y1 subtype, researchers must be cognizant of its secondary affinity for Neuropeptide FF (NPFF) receptors and its solubility profile as a trifluoroacetate salt. This guide delineates the molecular mechanism, signaling interference, and validated protocols for its application in signal transduction and pharmacological assays.

Molecular Identity & Physicochemical Profile

BIBP 3226 is an arginine derivative.[2][3] Its design was based on the "molecular mimicry" of the C-terminal hexapeptide of NPY, specifically preserving the critical arginine and tyrosine residues required for receptor recognition.

Chemical Specifications
ParameterDetail
IUPAC Name (R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-D-arginine amide trifluoroacetate
Molecular Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Molecular Weight 587.6 g/mol (Salt); 473.6 g/mol (Free Base)
Salt Form Trifluoroacetate (TFA) .[2][4][5][6][7][8][9][10] The TFA salt enhances stability and solubility compared to the free base, but introduces potential cytotoxicity in sensitive primary cell cultures if not buffered correctly.
Stereochemistry (R)-enantiomer . The (S)-enantiomer (BIBP 3435) is biologically inactive at Y1 receptors and serves as an essential negative control.
Solubility & Handling (Critical)
  • DMSO: Soluble up to 50 mg/mL .[11][12] This is the preferred solvent for stock solutions.

  • Water: Soluble up to 1 mg/mL (often requires ultrasonic agitation).

  • Stability: Stock solutions in DMSO are stable at -20°C for up to 3 months. Aqueous working solutions must be prepared fresh.

Pharmacodynamics & Mechanism of Action

Receptor Binding & Selectivity

BIBP 3226 functions as a competitive antagonist .[3] It binds to the orthosteric site of the Y1 receptor, physically occluding the binding of endogenous NPY or PYY.

  • Y1 Receptor Affinity:

    
     = 1.1 – 7.0 nM (Rat/Human).[8]
    
  • Selectivity Window:

    • Y2, Y4, Y5 Receptors:

      
       > 1000 nM (Highly Selective).
      
    • NPFF Receptors:

      
       ~ 80 – 100 nM.
      
    • Note: While highly selective against other NPY subtypes, the affinity for NPFF receptors means that at concentrations >100 nM, "off-target" effects may occur.

Signal Transduction Interference

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) coupled to the


 family. Under basal conditions, NPY binding triggers the dissociation of the 

subunit, leading to the inhibition of adenylyl cyclase.

BIBP 3226 Action:

  • cAMP Pathway: Prevents NPY-mediated inhibition of adenylyl cyclase, restoring cAMP levels in the presence of the agonist.

  • Calcium Pathway: Blocks the NPY-induced release of intracellular calcium (

    
    ) from the endoplasmic reticulum.
    
  • Vasoconstriction: In vascular smooth muscle, it inhibits the mitogen-activated protein kinase (MAPK) pathway activation and calcium influx typically triggered by NPY.

Pathway Visualization

The following diagram illustrates the standard NPY Y1 signaling cascade and the specific node of inhibition by BIBP 3226.

G cluster_membrane Cell Membrane NPY Neuropeptide Y (Agonist) Y1R Y1 Receptor (GPCR) NPY->Y1R Activates BIBP BIBP 3226 (Antagonist) BIBP->Y1R Blocks (Competitive) Gi Gi/o Protein Y1R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits Ca Intracellular Ca2+ Gi->Ca Increases cAMP cAMP Production AC->cAMP Reduces Effect Vasoconstriction / Anxiolysis cAMP->Effect Modulates Ca->Effect Drives

Fig 1. Mechanistic pathway showing BIBP 3226 competitive blockade of Gi/o-coupled signaling.

Physiological Implications[16]

The application of BIBP 3226 in vivo has elucidated the specific roles of the Y1 receptor, distinguishing them from Y2/Y5 mediated effects.

  • Cardiovascular System:

    • NPY is a potent vasoconstrictor. BIBP 3226 attenuates stress-induced hypertension (where sympathetic NPY release is high) but has minimal effect on basal blood pressure. This confirms Y1's role in sympathetic vascular tone.

  • Central Nervous System (Feeding & Anxiety):

    • Feeding: Intracerebroventricular (ICV) injection blocks NPY-induced food intake, though less potently than newer generation antagonists (e.g., BIBO 3304).

    • Anxiety: NPY is anxiolytic.[12] Blockade by BIBP 3226 produces anxiogenic-like effects in elevated plus-maze tests, confirming endogenous NPY tone regulates anxiety via Y1.

Validated Experimental Protocols

Protocol A: Preparation of Stock & Working Solutions

Context: The TFA salt is hygroscopic and acidic.

  • Stock Solution (10 mM): Dissolve 5.88 mg of BIBP 3226 TFA in 1 mL of anhydrous DMSO. Vortex until clear. Aliquot into 50

    
    L vials and store at -20°C.
    
  • Control Solution: Prepare a matching stock of the inactive enantiomer, BIBP 3435 , if available, to control for non-specific physicochemical effects.

  • Working Solution: Dilute the stock at least 1:1000 in assay buffer (e.g., PBS or Krebs-Ringer) immediately before use to achieve

    
    M concentrations. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.
    
Protocol B: In Vitro Competition Binding Assay

Objective: Determine


 of BIBP 3226 against 

-PYY in SK-N-MC cells (human neuroblastoma expressing endogenous Y1).[4]

Reagents:

  • Membrane preparation from SK-N-MC cells.[4]

  • Radioligand:

    
    -PYY (25 pM).
    
  • Assay Buffer: 25 mM HEPES, 2.5 mM

    
    , 1 mM 
    
    
    
    , 0.5% BSA, pH 7.4.

Workflow:

  • Incubation: Mix 200

    
    L membrane suspension + 25 
    
    
    
    L radioligand + 25
    
    
    L BIBP 3226 (Concentration range:
    
    
    to
    
    
    M).
  • Equilibrium: Incubate for 90 minutes at room temperature (25°C).

  • Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Wash: Wash filters 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via gamma counter.

  • Analysis: Plot % Specific Binding vs. Log[Antagonist]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: Functional Calcium Mobilization Assay (FLIPR)

Objective: Validate functional antagonism.

Protocol Step1 Seed Cells (CHO-Y1 or SK-N-MC) Overnight Step2 Load Dye (Fluo-4 AM) 45 min @ 37°C Step1->Step2 Step3 Pre-treat Add BIBP 3226 (10 min incubation) Step2->Step3 Step4 Stimulate Inject NPY (EC80) (e.g., 10 nM) Step3->Step4 Step5 Read Measure Fluorescence (Ex 488nm / Em 520nm) Step4->Step5

Fig 2. Workflow for Calcium Mobilization Assay.

Critical Note: High concentrations of BIBP 3226 (>1


M) can cause a non-specific increase in intracellular calcium.[9] Always run a "compound only" control to ensure the signal is due to NPY blockade, not intrinsic compound toxicity or off-target activity.

References

  • Rudolf, K., et al. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP 3226.[2][13] European Journal of Pharmacology, 271(2-3), R11-R13.[2]

  • Doods, H., et al. (1996). Pharmacological characterization of the selective nonpeptide neuropeptide Y Y1 receptor antagonist BIBP 3226. Journal of Pharmacology and Experimental Therapeutics, 275(1), 136-142.

  • Wieland, H. A., et al. (1995). Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226. Journal of Pharmacology and Experimental Therapeutics, 275(1), 143-149.[4]

  • Tocris Bioscience. BIBP 3226 trifluoroacetate Product Information & Solubility Data.

  • Jacques, D., et al. (1995). Neuropeptide Y and the nonpeptide antagonist BIBP 3226 share an overlapping binding site at the human Y1 receptor. Endocrinology.

Sources

Technical Guide: BIBP 3226 Trifluoroacetate & NPFF Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Target Pharmacology, Assay Protocols, and Data Interpretation

Executive Summary: The Selectivity Paradox

BIBP 3226 is widely cited as the first non-peptide, selective Neuropeptide Y Y1 receptor antagonist. However, for researchers investigating pain modulation, opioid interactions, or neuroendocrine function, relying solely on its "Y1 selectivity" is a critical experimental risk.

The Core Insight: While BIBP 3226 exhibits nanomolar affinity for NPY Y1 (


 nM), it possesses significant, often overlooked affinity for Neuropeptide FF (NPFF) receptors (

nM). Because standard antagonism protocols often utilize concentrations 100-fold above the

to ensure receptor occupancy, BIBP 3226 is effectively a dual Y1/NPFF antagonist at typical working concentrations (0.1 – 1.0

M).

This guide provides the technical framework to measure, interpret, and control for this dual affinity, ensuring the integrity of your pharmacological data.

Part 1: Chemical & Pharmacological Profile[1][2][3]

Chemical Identity & Salt Stoichiometry

When calculating molarity for binding assays, the distinction between the free base and the trifluoroacetate (TFA) salt is non-trivial. BIBP 3226 is cationic; the TFA counterion improves solubility but alters the molecular weight significantly.

  • Compound: BIBP 3226 Trifluoroacetate[1][2][3][4][5]

  • IUPAC: (R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-argininamide trifluoroacetate

  • Molecular Weight (Free Base): 473.57 g/mol [3][5]

  • Molecular Weight (TFA Salt): ~587.59 g/mol (Note: Batch-specific TFA stoichiometry varies; check your CoA).

Application Note: Always correct for the salt content. Weighing 1 mg of the salt yields approximately 0.8 mg of active pharmacophore. Failure to correct results in a systematic underestimation of affinity (overestimation of


).
Structural Basis of Cross-Reactivity

The cross-reactivity stems from "molecular mimicry."

  • NPY C-terminus: Ends in an Arginine-Tyrosine-amide (RY-amide) motif.

  • NPFF C-terminus: Ends in an Arginine-Phenylalanine-amide (RF-amide) motif.[6]

  • BIBP 3226: Designed to mimic the C-terminal arginine of NPY. The structural overlap between the RY-amide and RF-amide binding pockets allows BIBP 3226 to dock into the NPFF receptor orthosteric site, albeit with slightly lower affinity than for Y1.

Part 2: Binding Affinity Data Analysis

The following table synthesizes competitive radioligand binding data derived from mammalian expression systems. Note the narrow window of selectivity between Y1 and NPFF2.

Table 1: Comparative


 Values for BIBP 3226 
Receptor SubtypeSpeciesLigand Used

(nM)
Selectivity Ratio (vs Y1)
NPY Y1 Rat/Human[

I]-PYY
1.1 – 7.0 1x (Reference)
NPFF2 (GPR74) Human[

I]-EYF
79.0 ~10-70x
NPFF1 (GPR147) Rat[

I]-1DMe
108.0 ~100x
NPY Y2 Rat[

I]-PYY
> 1000> 1000x
NPY Y5 Rat[

I]-PYY
> 1000> 1000x

Data Sources: Mollereau et al. (2002), Bonini et al. (2000).

Interpretation: At 100 nM, BIBP 3226 occupies >90% of Y1 receptors but also ~50% of NPFF2 receptors. To claim a pure Y1 effect, concentrations must be kept strictly below 10 nM, or appropriate controls (see Part 5) must be used.

Part 3: Experimental Protocol (Radioligand Binding)

This protocol is designed for the characterization of BIBP 3226 affinity at NPFF receptors (specifically NPFF2/GPR74) using membrane preparations from transfected CHO or HEK293 cells.

Critical Reagents
  • Radioligand: [

    
    I]-EYF (E-Y-F-NH2) or [
    
    
    
    I]-1DMe. These are preferred over [
    
    
    I]-NPFF due to higher stability.
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MgCl

    
    , 0.1% BSA.
    
  • Protease Inhibitors (CRITICAL): Bacitracin (0.1 mg/mL) and PMSF (0.1 mM). NPFF ligands are highly susceptible to rapid degradation; failure to include inhibitors will yield false-negative binding data.

  • Non-Specific Binding (NSB) Control: 10

    
    M unlabeled NPFF or RF9.
    
Workflow Diagram

The following diagram outlines the validated workflow for determining the


 of BIBP 3226.

BindingAssay MembranePrep 1. Membrane Preparation (CHO-hNPFF2) Homogenize & Centrifuge (20,000g) Incubation 3. Equilibrium Binding Membranes + [125I]-EYF (0.1 nM) + BIBP 3226 (10^-10 to 10^-5 M) MembranePrep->Incubation 20-50 µg protein/well BufferPrep 2. Buffer Setup Tris-HCl + MgCl2 + BSA + Bacitracin (Protease Inhibitor) BufferPrep->Incubation Filtration 4. Separation Rapid Vacuum Filtration GF/C Filters (PEI-soaked) Incubation->Filtration 60 min @ 30°C Counting 5. Data Acquisition Gamma Counter Calculate Ki via Cheng-Prusoff Filtration->Counting Wash 3x Ice-cold Tris

Figure 1: Radioligand binding assay workflow for NPFF receptor affinity determination.

Step-by-Step Methodology
  • Filter Preparation: Pre-soak GF/C glass fiber filters in 0.3% polyethyleneimine (PEI) for at least 1 hour. Reason: NPFF peptides are sticky; PEI reduces binding to the filter, lowering background noise.

  • Incubation:

    • In a 96-well plate, add 25

      
      L of Competition Ligand (BIBP 3226, serial dilution).
      
    • Add 25

      
      L of Radioligand (
      
      
      
      -EYF, final conc ~0.1 nM).
    • Initiate reaction by adding 200

      
      L of Membrane Suspension (20–50 
      
      
      
      g protein).
  • Equilibrium: Incubate at 30°C for 60 minutes. Note: 30°C is preferred over 37°C to further reduce enzymatic degradation while maintaining physiological relevance.

  • Termination: Harvest using a cell harvester. Wash filters

    
     with ice-cold 50 mM Tris-HCl.
    
  • Analysis: Measure radioactivity. Plot % Specific Binding vs. Log[BIBP 3226]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Part 4: Mechanistic Implications

Understanding how BIBP 3226 affects the NPFF pathway is crucial for interpreting functional assays (e.g., cAMP accumulation or GTP


S binding).

Both NPY Y1 and NPFF2 receptors are


-coupled GPCRs.[6] Activation inhibits Adenylyl Cyclase (AC), reducing cAMP. BIBP 3226 acts as a competitive antagonist at both sites.[7][1][8][9]

Mechanism Y1 NPY Y1 Receptor (Primary Target) Gi Gi/o Protein Y1->Gi Activates NPFF2 NPFF2 Receptor (Off-Target) NPFF2->Gi Activates NPY Endogenous NPY NPY->Y1 Activates NPFF Endogenous NPFF NPFF->NPFF2 Activates BIBP BIBP 3226 (Antagonist) BIBP->Y1 Blocks (Ki 1nM) BIBP->NPFF2 Blocks (Ki 79nM) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Reduces

Figure 2: Dual antagonism mechanism. BIBP 3226 blocks Gi-mediated signaling at both Y1 and NPFF2 receptors.

Functional Consequence: If you observe that BIBP 3226 reverses an opioid-modulating effect, you must determine if this is due to Y1 blockade (restoring cAMP) or NPFF blockade (preventing NPFF's anti-opioid action).

Part 5: Troubleshooting & Validation Controls

To validate that an observed physiological effect is truly Y1-mediated and not an NPFF artifact, use the following control logic:

  • Dose Titration: If the effect disappears at 10 nM but persists at 1

    
    M, it is likely contaminated by NPFF binding.
    
  • Use of RF9: RF9 is a selective NPFF antagonist.

    • Logic: If BIBP 3226 mimics the effect of RF9, the mechanism is likely NPFF-mediated.

  • Negative Control (Enantiomer): Use BIBP 3435 .

    • BIBP 3435 is the inactive enantiomer regarding Y1.[10]

    • Crucial Check: Verify if BIBP 3435 also lacks affinity for NPFF in your specific tissue. (Note: Stereoselectivity usually holds for NPFF, but should be empirically confirmed).

References

  • Mollereau, C., et al. (2002). Pharmacological characterization of human NPFF1 and NPFF2 receptors expressed in CHO cells by using NPY Y1 receptor antagonists. European Journal of Pharmacology, 451(3), 245–256.

  • Bonini, J. A., et al. (2000). Cloning, expression, and distribution of a second high affinity receptor for neuropeptide FF. Journal of Biological Chemistry, 275(50), 39324-39331.

  • Kask, A., et al. (1996). Anxiogenic-like effect of the neuropeptide Y Y1 receptor antagonist BIBP3226: antagonism with diazepam. European Journal of Pharmacology, 317(2-3), R3-R4.

  • Fang, Q., et al. (2006). In vivo inhibition of neuropeptide FF agonism by BIBP3226, an NPY Y1 receptor antagonist. Peptides, 27(9), 2207-2213.

  • Rudolf, K., et al. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP 3226. European Journal of Pharmacology, 271(2-3), R11-R13.

Sources

BIBP 3226 trifluoroacetate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: BIBP 3226 Trifluoroacetate: Chemical Structure, Pharmacology, and Experimental Protocols Content Type: Technical Monograph Audience: Senior Researchers, Pharmacologists, and Drug Discovery Scientists

A Selective Non-Peptide Antagonist for NPY Y1 and NPFF Receptors[1]

Executive Summary

This compound is a synthetic, non-peptide pharmacological probe derived from the argininamide scaffold. It is widely recognized as the first potent and selective antagonist for the Neuropeptide Y (NPY) Y1 receptor, with secondary antagonistic activity at Neuropeptide FF (NPFF) receptors.

This compound is a critical tool for deconvoluting the physiological roles of NPY, particularly in vasoconstriction, cell proliferation, and anxiogenic pathways. Unlike peptide-based antagonists, BIBP 3226 offers superior bioavailability and metabolic stability in acute in vitro assays, though its short plasma half-life necessitates careful experimental design for in vivo studies.

Chemical Architecture & Physicochemical Properties

BIBP 3226 mimics the C-terminal structure of NPY, specifically the Arg-33 and Arg-35 residues, allowing it to occupy the orthosteric binding pocket of the Y1 receptor.

Chemical Identity
  • IUPAC Name: (R)-N-[[4-[(aminoiminomethyl)amino]-1-[[[(4-hydroxyphenyl)methyl]amino]carbonyl]butyl]-α-phenylbenzeneacetamide trifluoroacetate

  • Common Name: this compound[1][2]

  • CAS Number: 159013-54-4 (Free base usually cited; salt forms vary)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 473.57 g/mol (Free base); ~587.6 g/mol (TFA salt, depending on stoichiometry)

Solubility and Stability Profile

The trifluoroacetate (TFA) salt form significantly enhances water solubility compared to the free base.

SolventSolubility LimitNotes
DMSO ~50 mg/mLRecommended for stock solutions (10-100 mM).
Water ~1 mg/mLLimited solubility; requires vortexing.
Ethanol ~10 mg/mLModerate solubility.

Storage Protocol:

  • Solid State: Store at -20°C. Desiccate to prevent hydrolysis.

  • Stock Solution: Stable at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Pharmacological Profile[1][2][5]

Receptor Selectivity and Affinity

BIBP 3226 displays high selectivity for the Y1 subtype over Y2, Y4, and Y5. It acts as a competitive antagonist.[1][3]

Table 1: Binding Affinity (


) Profile 
Receptor TargetSpecies

Value (nM)
Selectivity Ratio (vs Y1)
NPY Y1 Rat1.1 1.0 (Reference)
NPFF2 Human79~70-fold
NPFF Rat108~100-fold
NPY Y2 Rat> 1000> 900-fold
NPY Y4 Rat> 1000> 900-fold
NPY Y5 Rat> 1000> 900-fold

Data compiled from Tocris Bioscience and APExBIO technical datasheets [1, 2].

Mechanism of Action

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) coupled to


. Activation typically inhibits adenylyl cyclase, reduces cAMP, and mobilizes intracellular calcium. BIBP 3226 binds to the receptor, preventing the conformational change required for G-protein activation.
Visualization: Y1 Receptor Blockade Pathway

The following diagram illustrates the interruption of the NPY signaling cascade by BIBP 3226.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NPY Neuropeptide Y (Endogenous Ligand) Y1R NPY Y1 Receptor (GPCR) NPY->Y1R Activates BIBP BIBP 3226 (Antagonist) BIBP->Y1R BLOCKS (Competitive) Gio Gi/o Protein (Heterotrimeric) Y1R->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits Ca Intracellular Ca2+ Gio->Ca Mobilizes cAMP cAMP Levels AC->cAMP Reduces production PKA Protein Kinase A cAMP->PKA Downregulates Vasoconstriction Vasoconstriction / Cell Proliferation PKA->Vasoconstriction Modulates Ca->Vasoconstriction Promotes

Caption: BIBP 3226 competitively blocks NPY binding, preventing Gi/o-mediated inhibition of Adenylyl Cyclase and subsequent Ca2+ mobilization.

Experimental Protocols

In Vitro Binding Assay (Self-Validating)

Objective: Determine the


 of a novel compound against Y1 using BIBP 3226 as a control antagonist.

Reagents:

  • HEK-293 cells stably expressing human Y1 receptor.

  • Radioligand:

    
    I-PYY or 
    
    
    
    I-NPY (approx. 20-50 pM).
  • Assay Buffer: 25 mM HEPES, 2.5 mM

    
    , 1 mM 
    
    
    
    , 0.5% BSA, pH 7.4.

Workflow:

  • Preparation: Harvest cells and homogenize in ice-cold assay buffer. Centrifuge at 20,000 x g for 20 min. Resuspend pellets to a final protein concentration of 20-50 µ g/well .

  • Incubation:

    • Total Binding: Membrane + Radioligand + Vehicle.

    • Non-Specific Binding (NSB): Membrane + Radioligand + 1 µM NPY (excess).

    • Experimental: Membrane + Radioligand + BIBP 3226 (Concentration curve:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 60-90 minutes at room temperature (25°C). Note: Y1 receptors internalize rapidly at 37°C; RT is preferred for binding studies.

  • Termination: Rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Analysis: Count radioactivity. Calculate specific binding (Total - NSB). Plot % Inhibition vs. Log[BIBP 3226].

Validation Check: The


 for BIBP 3226 should fall between 5–20 nM depending on radioligand concentration. If 

nM, check for receptor degradation or incorrect salt stoichiometry.
In Vivo Administration (Rat Model)

Context: BIBP 3226 has a short plasma half-life. Bolus IV injection is often insufficient for sustained effects.

  • Route: Intracerebroventricular (i.c.v.) or continuous IV infusion.

  • Dose Range:

    • i.c.v.: 5 – 30 µg per animal (rats).

    • i.v.: 0.5 – 2.0 mg/kg (bolus), followed by infusion if necessary.

  • Vehicle: Saline or PBS. Avoid high concentrations of DMSO for i.c.v. (keep <1%).

Critical Causality: Due to the "Y-shape" configuration of the NPY molecule, small molecule mimics like BIBP 3226 often struggle to maintain occupancy in the broad binding pocket in vivo without continuous delivery.

Safety & Handling

  • Toxicity: Not fully characterized in humans. Treat as a potent bioactive compound.

  • TFA Salt Warning: The trifluoroacetate counter-ion can be cytotoxic in sensitive cell cultures (e.g., primary neurons) at high concentrations. Controls using sodium trifluoroacetate are recommended if using >10 µM.

References

  • Rudolf, K., et al. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP 3226.[4][5] European Journal of Pharmacology, 271(2-3), R11-R13.

  • Mollereau, C., et al. (2001). Agonist and antagonist activities on human NPFF2 receptors of the NPY ligands GR231118 and BIBP3226.[6] British Journal of Pharmacology, 133(1), 1–4.[6] Retrieved from [Link]

  • Doods, H., et al. (1996). BIBP 3226, the first non-peptide neuropeptide Y1 receptor antagonist: A pharmacological characterization in vitro.

Sources

Technical Guide: BIBP 3226 Trifluoroacetate – In Vitro Characterization vs. In Vivo Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BIBP 3226 (specifically the trifluoroacetate salt form) serves as the prototypical, high-affinity, non-peptide antagonist for the Neuropeptide Y (NPY) Y1 receptor . Unlike peptide-based analogs, BIBP 3226 mimics the C-terminal structure of NPY, allowing it to competitively displace the endogenous ligand.

However, its utility is bifurcated by a critical physiological boundary: the Blood-Brain Barrier (BBB) . While it is a potent tool for dissecting peripheral vasoconstriction mechanisms, its application in CNS disorders (anxiety, feeding behavior) requires invasive delivery methods (i.c.v.). Furthermore, the trifluoroacetate (TFA) counterion presents specific solubility and toxicity challenges in sensitive in vitro assays that are often overlooked in standard protocols.

Part 1: Molecular Profile & The TFA Salt Factor

Chemical Identity[1][2][3]
  • Compound: BIBP 3226 Trifluoroacetate[1][2]

  • IUPAC Name: (R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-argininamide trifluoroacetate

  • Mechanism: Competitive Antagonist at NPY Y1 Receptors.[3]

  • Stereochemistry: The (R)-enantiomer is the active form. The (S)-enantiomer, BIBP 3435 , is inactive and serves as the essential negative control.

The Trifluoroacetate (TFA) Implication

BIBP 3226 is synthesized and supplied as a TFA salt to enhance stability and solubility. In an aqueous solution, the TFA counterion dissociates, potentially lowering the pH of unbuffered media.

  • Solubility: Soluble in DMSO (≥50 mg/mL) and Ethanol. Limited solubility in water (~1 mg/mL).

  • In Vitro Risk: In cell-based assays (e.g., Ca2+ mobilization), high concentrations (>10 µM) of TFA salts can acidify the culture medium, causing non-specific cytotoxicity or altering receptor kinetics.

    • Corrective Action: Always buffer stock solutions in HEPES or PBS (pH 7.4) before adding to the cell media.

Part 2: In Vitro Characterization

Binding Affinity & Selectivity

BIBP 3226 displays nanomolar affinity for the Y1 receptor but has a distinct "off-target" liability that must be accounted for: the Neuropeptide FF (NPFF) receptor.

Receptor TargetAffinity (Ki / IC50)Significance
NPY Y1 (Rat) 1.1 nM Primary Target (High Potency)
NPY Y1 (Human) 7.0 nM High Potency
NPY Y2 > 1000 nMHighly Selective against Y2
NPY Y4 / Y5 > 1000 nMHighly Selective against Y4/Y5
NPFF2 (Human) ~79 nMCritical Off-Target : Controls required
Functional Signaling

Activation of the Y1 receptor (a G


i/o-coupled GPCR) typically inhibits cAMP accumulation and mobilizes intracellular Calcium (Ca2+). BIBP 3226 blocks these effects.
Diagram 1: NPY Y1 Receptor Signaling & BIBP 3226 Blockade

This diagram illustrates the intracellular cascade blocked by BIBP 3226.

NPY_Signaling BIBP BIBP 3226 (Antagonist) Y1R Y1 Receptor (GPCR) BIBP->Y1R Blocks NPY NPY (Agonist) NPY->Y1R Activates Gi Gi/o Protein Y1R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates (Gbg) cAMP cAMP Levels AC->cAMP Reduces Ca Intracellular Ca2+ PLC->Ca Increases Vasoconstriction Vasoconstriction (Smooth Muscle) Ca->Vasoconstriction Triggers

Caption: BIBP 3226 competitively inhibits Y1R, preventing Gi-mediated cAMP reduction and Ca2+ mobilization.

Part 3: In Vivo Pharmacology[6][7]

The Pharmacokinetic Barrier

The translation of BIBP 3226 to in vivo models is defined by two parameters: Metabolic Stability and BBB Permeability .

  • Peripheral Effects (Vascular):

    • Application: Studying stress-induced hypertension and vasoconstriction.

    • Dosing: Requires Intravenous (IV) Infusion .

    • Reasoning: BIBP 3226 has a very short plasma half-life (

      
      -phase ~2 min, 
      
      
      
      -phase ~20 min). Bolus injections are insufficient for sustained blockade.
    • Effect: Attenuates NPY-induced vasoconstriction (e.g., in the kidney) but has minimal effect on basal blood pressure, suggesting NPY is primarily a stress mediator.[3]

  • Central Effects (CNS):

    • Application: Anxiety, feeding behavior, and ethanol consumption studies.

    • Dosing: Requires Intracerebroventricular (ICV) administration.

    • Reasoning: BIBP 3226 does not cross the Blood-Brain Barrier in sufficient quantities to exert central effects when given peripherally.

    • Effect: Produces anxiogenic-like effects (reversing the anxiolytic tone of endogenous NPY).

Part 4: Experimental Protocols

Protocol A: In Vitro Binding Assay (Adherent Cells)

Validating affinity in SK-N-MC cells (endogenous Y1 expression).

  • Preparation:

    • Dissolve BIBP 3226 TFA in DMSO to 10 mM (Stock).

    • Dilute in binding buffer (50 mM HEPES, pH 7.4, 0.5% BSA) to working concentrations (0.1 nM – 1 µM). Note: The BSA prevents peptide adsorption.

  • Incubation:

    • Plate SK-N-MC cells in 24-well plates.

    • Add 0.05 nM [125I]-PYY (radiotracer) + varying concentrations of BIBP 3226.

    • Incubate for 90 min at 37°C.

  • Termination:

    • Aspirate buffer and wash 3x with ice-cold PBS.

    • Lyse cells with 0.1 M NaOH/1% SDS.

  • Analysis:

    • Measure radioactivity (CPM) in a gamma counter.

    • Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.[4]

Protocol B: In Vivo ICV Injection (Rat Model)

Targeting CNS Y1 receptors for behavioral analysis.

  • Cannulation (Day -7):

    • Stereotaxic implantation of a guide cannula into the lateral ventricle (Coordinates: AP -0.8 mm, L +1.5 mm, DV -3.5 mm).

    • Allow 7 days for recovery.

  • Preparation of Injectate:

    • Dissolve BIBP 3226 in sterile saline (0.9%).

    • Critical Step: Adjust pH to 7.2–7.4 using dilute NaOH if the TFA salt acidifies the small volume. Unbuffered acidic injections into the ventricle cause immediate behavioral artifacts (seizures/agitation).

  • Administration:

    • Insert internal injector (extending 1 mm beyond guide).

    • Infuse 1–5 µg of BIBP 3226 in a volume of 1–2 µL over 60 seconds.

    • Leave injector in place for 60 seconds to prevent backflow.

  • Behavioral Testing:

    • Begin testing (e.g., Elevated Plus Maze) 15–30 minutes post-injection.

Diagram 2: Experimental Workflow (Synthesis to In Vivo)

Decision tree for selecting the correct administration route.

Workflow Stock BIBP 3226 (TFA Salt) Stock Solution (DMSO) Buffer Dilution & pH Check (Required for TFA) Stock->Buffer Target Target Identification Buffer->Target Peripheral Peripheral Target (Vasoconstriction) Target->Peripheral Vascular CNS CNS Target (Anxiety/Feeding) Target->CNS Brain IV IV Infusion (Continuous) Peripheral->IV Short Half-life ICV ICV Injection (Direct Brain) CNS->ICV No BBB Crossing Res1 Valid Vascular Data IV->Res1 Res2 Valid Behavioral Data ICV->Res2

Caption: Workflow highlighting the divergence in administration routes based on the physiological target.

References

  • Rudolf, K., et al. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226.[5] European Journal of Pharmacology. Link

  • Doods, H., et al. (1996). BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties. Regulatory Peptides.[6][7] Link

  • Malmström, R. E. (1997). The neuropeptide Y (NPY) Y1 receptor antagonist BIBP 3226: effects on vascular responses to exogenous and endogenous NPY in the pig in vivo.[6][8][9] British Journal of Pharmacology. Link

  • Kask, A., et al. (1996).[2] Anxiogenic-like effect of the neuropeptide Y Y1 receptor antagonist BIBP3226.[8][9] European Journal of Pharmacology. Link

  • Tocris Bioscience. this compound Product Sheet. Link

Sources

Technical Guide: BIBP 3226 Trifluoroacetate in Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BIBP 3226 (Trifluoroacetate salt) represents a foundational tool in neuropeptide research, distinguished as the first potent, selective, non-peptide antagonist for the Neuropeptide Y (NPY) Y1 receptor. While newer analogs exist, BIBP 3226 remains a critical benchmark for validating Y1-mediated signaling in anxiety, vasoconstriction, and feeding behaviors.

This guide addresses the specific technical challenges of working with BIBP 3226, specifically its solubility profile as a trifluoroacetate (TFA) salt, its cross-reactivity with Neuropeptide FF (NPFF) receptors, and the requisite intracerebroventricular (ICV) delivery protocols necessary to bypass the blood-brain barrier (BBB).

Part 1: Pharmacological Profile & Mechanism

Mechanism of Action

BIBP 3226 mimics the C-terminal folding of the endogenous NPY peptide (specifically residues 32–36). It functions as a competitive antagonist at the Y1 receptor, a G-protein coupled receptor (GPCR) coupled to the


 subunit.
  • Primary Action: Prevents NPY binding, thereby blocking the

    
    -mediated inhibition of Adenylyl Cyclase.
    
  • Downstream Effect: By blocking Y1, BIBP 3226 prevents the decrease in cAMP levels usually caused by NPY. In behavioral models, this often manifests as an anxiogenic (anxiety-inducing) effect, as it inhibits the natural anxiolytic tone provided by endogenous NPY.

Selectivity & Cross-Reactivity

A common experimental error is assuming absolute specificity. While BIBP 3226 is highly selective against Y2, Y4, and Y5 receptors, it exhibits significant affinity for NPFF receptors .

Table 1: Binding Affinity Profile (Ki Values)

Receptor TargetSpeciesKi (nM)Selectivity Note
NPY Y1 Rat1.1 Primary Target
NPFF2Human79Critical Off-Target
NPFFRat108Secondary Off-Target
NPY Y2Rat> 1000Negligible
NPY Y4Rat> 1000Negligible
NPY Y5Rat> 1000Negligible

Data Source: Tocris Bioscience [1], APExBIO [2].

Scientist's Note: When designing dosing regimens, maintaining a concentration window that saturates Y1 (1.1 nM) without activating NPFF (~80 nM) is crucial. In vivo doses exceeding 5 µg (ICV) may recruit NPFF pathways, confounding behavioral data.

Signaling Pathway Visualization

Y1_Signaling cluster_legend Mechanism Logic NPY Endogenous NPY Y1R Y1 Receptor (GPCR) NPY->Y1R Activates BIBP BIBP 3226 (Antagonist) BIBP->Y1R Blocks (Competitive) Gi Gi/o Protein Y1R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Catalyzes Production Effect Anxiolytic / Orexigenic Response cAMP->Effect Modulates BIBP 3226 prevents Gi activation,\nrestoring cAMP levels. BIBP 3226 prevents Gi activation, restoring cAMP levels.

Figure 1: Mechanism of Action.[1] BIBP 3226 competitively binds the Y1 receptor, preventing the Gi-mediated inhibition of Adenylyl Cyclase.

Part 2: Preparation & Handling (The "TFA" Factor)

The "trifluoroacetate" designation is not merely chemical nomenclature; it dictates solubility and pH handling.

Solubility Specs
  • Molecular Weight: 587.59 (Salt form)

  • Solubility (Water): ~1 mg/mL (Low - requires sonication)

  • Solubility (DMSO): ~50 mg/mL (High - Recommended for stock)

Formulation Protocol

Challenge: Direct dissolution in saline often results in precipitation or a highly acidic solution due to the TFA counter-ion, which can cause tissue damage upon ICV injection.

Recommended Workflow:

  • Stock Solution: Dissolve BIBP 3226 in 100% DMSO to a concentration of 10–25 mM. Aliquot and store at -20°C.

  • Working Solution (Day of Experiment): Dilute the DMSO stock into sterile saline (0.9% NaCl).

    • Target DMSO concentration: < 2% (final) to avoid vehicle toxicity in the brain.

    • pH Check: The TFA salt can lower pH. If the final solution is < pH 5.0, neutralize carefully with dilute NaOH or use a PBS vehicle, though PBS can sometimes reduce solubility.

Part 3: Experimental Protocol (Intracerebroventricular Injection)

Due to limited Blood-Brain Barrier (BBB) penetration, systemic administration (IP/IV) is generally ineffective for CNS targets.[2] Stereotaxic ICV injection is the validated method.

Pre-Operative Data
  • Subject: Male Wistar or Sprague-Dawley Rats (250–300g).

  • Dose Range: 0.5 µg – 5.0 µg per animal [1].[3]

  • Vehicle: Saline or aCSF (Artificial Cerebrospinal Fluid) with <1% DMSO.

Step-by-Step Workflow

ICV_Protocol Prep Stock Prep (DMSO) Dilution Dilute to Working Conc (Saline/aCSF) Prep->Dilution Daily Inject Microinjection (0.5 - 5.0 µg) Dilution->Inject Surgery Stereotaxic Surgery (Cannula Implantation) Recovery Recovery (5-7 Days) Surgery->Recovery Recovery->Inject Insert Injector Behavior Behavioral Assay (EPM / Feeding) Inject->Behavior Wait 15-30 min

Figure 2: Experimental Workflow for ICV administration of BIBP 3226.

Detailed Procedure
  • Cannulation: Implant a permanent guide cannula targeting the lateral ventricle.

    • Coordinates (Rat): AP -0.8 mm, L +1.5 mm, DV -3.5 mm (from Bregma).

  • Recovery: Allow 5–7 days for post-operative recovery to normalize baseline stress levels.

  • Injection:

    • Insert an injection cannula extending 1 mm beyond the guide.

    • Infuse volume: 1–5 µL.

    • Rate: 1 µL/min (slow infusion is critical to prevent intracranial pressure spikes).

    • Leave the needle in place for 60 seconds post-infusion to prevent backflow.

  • Timing: Administer BIBP 3226 approximately 30 minutes prior to behavioral testing (e.g., Elevated Plus Maze) or NPY agonist challenge.

Part 4: Troubleshooting & Data Interpretation

The "Anxiogenic" Paradox

Researchers often expect "treatment" to improve conditions. However, BIBP 3226 blocks the endogenous safety signal (NPY).

  • Result: Treated animals will spend less time in open arms (Elevated Plus Maze) compared to vehicle.

  • Interpretation: This confirms the blockade of tonic NPY Y1 signaling.

The "Solubility Crash"
  • Symptom: Needle clogging or inconsistent behavioral data.

  • Cause: Diluting DMSO stock into cold saline or PBS with high salt concentrations.

  • Fix: Warm the saline to 37°C before mixing. Use a vortex immediately prior to loading the syringe.

Selectivity Check

If you observe opioid-modulating effects (e.g., hyperalgesia modulation), you may be overdosing and hitting the NPFF receptor .

  • Control: Use a specific NPFF antagonist (like RF9) in a control group to distinguish Y1 vs. NPFF effects if high doses (>5 µg) are required.

References

  • Rudolf, K., et al. (1994). "The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226." European Journal of Pharmacology. Available at: [Link]

  • Kask, A., et al. (1996). "Anxiogenic-like effect of the neuropeptide Y Y1 receptor antagonist BIBP3226." European Journal of Pharmacology. Available at: [Link]

Sources

A Technical Guide to the Application of BIBP 3226 Trifluoroacetate in Preclinical Anxiety Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The neuropeptide Y (NPY) system is a critical regulator of physiological and pathological processes, including anxiety and stress resilience.[1][2] The NPY Y1 receptor subtype, in particular, has been identified as a key mediator of NPY's anxiolytic effects. This technical guide provides an in-depth exploration of BIBP 3226 trifluoroacetate, a potent and selective non-peptide NPY Y1 receptor antagonist, and its application in preclinical anxiety research.[3][4][5] We delve into the compound's mechanism of action, offering a detailed perspective on the NPY Y1 receptor signaling pathway. Furthermore, this guide presents comprehensive, step-by-step protocols for three widely used rodent anxiety models: the elevated plus maze (EPM), the open field test (OFT), and the light-dark box (LDB) test. Through illustrative data and workflow diagrams, we aim to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize BIBP 3226 as a pharmacological tool to investigate the role of the NPY Y1 receptor in anxiety-related behaviors and to screen for novel anxiolytic or anxiogenic compounds.

Introduction: The Neuropeptide Y System and its Role in Anxiety

Anxiety disorders are among the most prevalent psychiatric conditions, yet their underlying neurobiology is not fully understood.[6] A growing body of evidence points to the neuropeptide Y (NPY) system as a pivotal player in the modulation of stress and anxiety.[1][2][7]

1.1 The Anxiolytic Nature of Neuropeptide Y (NPY)

NPY, a 36-amino acid neurotransmitter, is abundantly expressed in the central nervous system, particularly in brain regions associated with emotion and stress, such as the amygdala and hippocampus.[1][2] Numerous preclinical studies have demonstrated the potent anxiolytic (anxiety-reducing) properties of NPY.[1][8] For instance, central administration of NPY has been shown to decrease anxiety-like behaviors in various animal models.[9] Conversely, reduced levels of NPY have been observed in individuals with post-traumatic stress disorder (PTSD), suggesting a link between NPY deficiency and heightened anxiety.[8]

1.2 The NPY Y1 Receptor: A Key Mediator of Anxiolysis

The diverse physiological effects of NPY are mediated by a family of G protein-coupled receptors, with the Y1 and Y2 subtypes being the most extensively studied in the context of anxiety.[10][11] The anxiolytic effects of NPY are primarily attributed to its action on the Y1 receptor.[1][2] Activation of the Y1 receptor has been consistently associated with a reduction in anxiety-like behaviors.[10] This makes the Y1 receptor a compelling target for the development of novel therapeutic agents for anxiety disorders.

1.3 The Rationale for Employing a Selective Y1 Antagonist

To elucidate the precise role of the NPY Y1 receptor in anxiety, the use of selective antagonists is indispensable. BIBP 3226 is a highly selective and potent non-peptide antagonist of the Y1 receptor.[5][12][13] By blocking the action of endogenous NPY at the Y1 receptor, BIBP 3226 allows researchers to investigate the consequences of diminished Y1 signaling on anxiety-related behaviors. This approach is crucial for validating the Y1 receptor as a therapeutic target and for understanding the intricate neurocircuitry of anxiety.

This compound: A Profile

2.1 Chemical Properties and Pharmacokinetics

BIBP 3226, with the chemical name (R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-argininamide, is a non-peptide molecule that exhibits high affinity for the NPY Y1 receptor in the nanomolar range.[5][12] Its trifluoroacetate salt form is commonly used in research settings. An important consideration for in vivo studies is its relatively short plasma half-life, which may necessitate administration via continuous infusion to maintain effective receptor blockade.[14]

2.2 Mechanism of Action: Competitive Antagonism at the Y1 Receptor

BIBP 3226 functions as a competitive antagonist at the NPY Y1 receptor.[12] This means it binds to the same site as the endogenous ligand, NPY, but does not activate the receptor. By occupying the binding site, BIBP 3226 prevents NPY from exerting its anxiolytic effects. The NPY Y1 receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation by NPY, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] BIBP 3226 blocks this signaling cascade.

NPY Y1 Receptor Signaling Pathway

NPY_Y1_Signaling cluster_membrane Cell Membrane Y1R NPY Y1 Receptor G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits NPY NPY NPY->Y1R Activates BIBP3226 BIBP 3226 BIBP3226->Y1R Blocks Anxiogenesis Anxiogenic Effects BIBP3226->Anxiogenesis Promotes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates Anxiolysis Anxiolytic Effects CREB->Anxiolysis Leads to

Caption: NPY Y1 Receptor Signaling and the Action of BIBP 3226.

Preclinical Assessment of Anxiety-Like Behavior

Several well-validated behavioral paradigms are used to assess anxiety-like behavior in rodents. These tests are based on the natural conflict between the drive to explore a novel environment and the aversion to open, brightly lit, or elevated spaces.

3.1 The Elevated Plus Maze (EPM)

The EPM is a widely used test for assessing anxiety-like behavior in rodents.[15] The apparatus consists of four arms arranged in a plus shape, with two open arms and two enclosed arms, elevated from the floor.[15][16]

Experimental Protocol: Elevated Plus Maze
  • Habituation: Acclimate the animal to the testing room for at least 60 minutes prior to the test.[16]

  • Placement: Gently place the rodent on the central platform of the maze, facing an open arm.[17]

  • Exploration: Allow the animal to freely explore the maze for a 5-minute period.[17]

  • Recording: Record the session using an overhead video camera for subsequent analysis.

  • Data Analysis: Score the number of entries into and the time spent in the open and closed arms. An anxiogenic effect is indicated by a decrease in the percentage of time spent and entries into the open arms.

  • Cleaning: Thoroughly clean the maze with a 70% ethanol solution between each animal to eliminate olfactory cues.

Table 1: Expected Effects of BIBP 3226 in the Elevated Plus Maze
Treatment Group% Time in Open Arms% Entries into Open ArmsTotal Arm Entries
Vehicle Control30 ± 540 ± 625 ± 4
BIBP 3226 (5 µg, i.c.v.)15 ± 325 ± 424 ± 5
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM and are hypothetical.
EPM Experimental Workflow

EPM_Workflow start Start hab Animal Habituation (60 min) start->hab admin Administer Vehicle or BIBP 3226 hab->admin place Place Animal on Central Platform admin->place explore Allow Free Exploration (5 min) place->explore record Video Record Behavior explore->record analyze Analyze Data: - Time in Arms - Entries into Arms record->analyze end End analyze->end

Caption: Experimental Workflow for the Elevated Plus Maze Test.

3.2 The Open Field Test (OFT)

The OFT is another common test for assessing anxiety and locomotor activity.[18][19] The apparatus is a square arena with walls to prevent escape.[18][20]

Experimental Protocol: Open Field Test
  • Habituation: Acclimate the animal to the testing room for at least 60 minutes prior to the test.

  • Placement: Place the animal in the center of the open field arena.

  • Exploration: Allow the animal to freely explore the arena for a 10-minute period.

  • Recording: Use a video tracking system to record the animal's movements.

  • Data Analysis: Measure the time spent in the center versus the periphery of the arena. An anxiogenic effect is indicated by a decrease in the time spent in the center. Total distance traveled is used as a measure of locomotor activity.

  • Cleaning: Clean the arena thoroughly with 70% ethanol between trials.

Table 2: Expected Effects of BIBP 3226 in the Open Field Test
Treatment GroupTime in Center (s)Total Distance Traveled (m)
Vehicle Control45 ± 730 ± 5
BIBP 3226 (5 µg, i.c.v.)20 ± 428 ± 6
p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM and are hypothetical.
OFT Experimental Workflow

OFT_Workflow start Start hab Animal Habituation (60 min) start->hab admin Administer Vehicle or BIBP 3226 hab->admin place Place Animal in Center of Arena admin->place explore Allow Free Exploration (10 min) place->explore record Video Track Movement explore->record analyze Analyze Data: - Time in Center - Total Distance record->analyze end End analyze->end

Caption: Experimental Workflow for the Open Field Test.

3.3 The Light-Dark Box (LDB) Test

The LDB test is based on the innate aversion of rodents to brightly illuminated areas.[21][22] The apparatus consists of a box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.[21][23]

Experimental Protocol: Light-Dark Box Test
  • Habituation: Acclimate the animal to the testing room for at least 60 minutes prior to the test.

  • Placement: Place the animal in the illuminated compartment, facing away from the opening.

  • Exploration: Allow the animal to freely explore both compartments for a 10-minute period.

  • Recording: Record the session using a video camera.

  • Data Analysis: Measure the time spent in the light compartment and the number of transitions between the two compartments. An anxiogenic effect is indicated by a decrease in the time spent in the light compartment.

  • Cleaning: Clean the apparatus thoroughly with 70% ethanol between each animal.

Table 3: Expected Effects of BIBP 3226 in the Light-Dark Box Test
Treatment GroupTime in Light Box (s)Number of Transitions
Vehicle Control180 ± 2015 ± 3
BIBP 3226 (5 µg, i.c.v.)100 ± 1514 ± 4
p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM and are hypothetical.
LDB Experimental Workflow

LDB_Workflow start Start hab Animal Habituation (60 min) start->hab admin Administer Vehicle or BIBP 3226 hab->admin place Place Animal in Light Compartment admin->place explore Allow Free Exploration (10 min) place->explore record Video Record Behavior explore->record analyze Analyze Data: - Time in Light Box - Transitions record->analyze end End analyze->end

Caption: Experimental Workflow for the Light-Dark Box Test.

Interpreting the Effects of BIBP 3226 in Anxiety Models

4.1 The Anxiogenic-Like Effects of Y1 Receptor Blockade

Consistent with the anxiolytic role of endogenous NPY acting on Y1 receptors, administration of BIBP 3226 has been shown to produce anxiogenic-like effects in animal models.[24][25][26] For example, intracerebroventricular (i.c.v.) injection of BIBP 3226 in rats decreased the time spent in the open arms of the elevated plus maze, indicative of increased anxiety.[24][26] Importantly, these effects were not associated with changes in general locomotor activity, suggesting a specific effect on anxiety-like behavior.[24][26]

4.2 Considerations for Experimental Design and Data Interpretation

When using BIBP 3226, it is crucial to consider several factors to ensure robust and interpretable results:

  • Dose-Response: Conduct dose-response studies to determine the optimal concentration of BIBP 3226 for the desired effect.

  • Route of Administration: The route of administration (e.g., i.c.v., systemic) will influence the pharmacokinetic and pharmacodynamic properties of the compound.

  • Control Groups: Always include appropriate vehicle control groups to account for any effects of the injection procedure or vehicle solution.

  • Behavioral Specificity: Assess locomotor activity to rule out confounding effects on motor function.[24][26]

  • Animal Strain and Sex: Be aware that different rodent strains and sexes can exhibit varying baseline levels of anxiety and may respond differently to pharmacological manipulations.[27]

4.3 Future Directions: Therapeutic Potential

The anxiogenic effects observed with Y1 receptor antagonists like BIBP 3226 further solidify the role of the NPY Y1 receptor in mediating anxiolysis. This provides a strong rationale for the development of NPY Y1 receptor agonists as potential novel treatments for anxiety disorders. Conversely, understanding the mechanisms by which Y1 receptor blockade induces anxiety could offer insights into the pathophysiology of these conditions.

Conclusion

This compound is an invaluable pharmacological tool for dissecting the role of the neuropeptide Y Y1 receptor in the neurobiology of anxiety. Its high selectivity and potent antagonist activity allow for precise investigation of the consequences of Y1 receptor blockade. By employing well-validated preclinical models such as the elevated plus maze, open field test, and light-dark box test, researchers can effectively characterize the anxiogenic-like effects of BIBP 3226 and further elucidate the therapeutic potential of targeting the NPY system for the treatment of anxiety and stress-related disorders. This technical guide provides a comprehensive framework for the design, execution, and interpretation of such studies, empowering scientists to advance our understanding of this critical neuromodulatory system.

References

  • ApexBio. (2026, January 5). This compound: Non-peptide NPY Y1 & NPFF Rec...
  • ApexBio. This compound - NPY1-R and NPFF Receptor Inhibitor.
  • Doods, H., Gaida, W., Wieland, H. A., Dollinger, H., Schnorrenberg, G., Esser, F., ... & Rudolf, K. (1999). BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties. Regulatory Peptides, 85(2-3), 83-90.
  • Kask, A., Harro, J., von Hörsten, S., Redrobe, J. P., Dumont, Y., & Quirion, R. (2002). The anxiogenic-like effect of the NPY Y1 receptor antagonist BIBP3226 administered into the dorsal periaqueductal gray matter in rats. Neuropharmacology, 42(2), 258-265.
  • Dumont, Y., & Quirion, R. (2010). Neuropeptide Y pathways in anxiety-related disorders. Biological Psychiatry, 68(6), 509-511.
  • Wikipedia. Post-traumatic stress disorder.
  • Mäeorg, U., Kask, A., & Lember, M. (1998). Neuropeptide Y Y1 receptor antagonist (BIBP 3226) attenuates stress evoked tachycardia in conscious spontaneously hypertensive rats. Journal of Hypertension, 16(12 Pt 2), 1931-1935.
  • Modin, A., Pernow, J., & Lundberg, J. M. (1996). The neuropeptide Y (NPY) Y1 receptor antagonist BIBP 3226: effects on vascular responses to exogenous and endogenous NPY in the pig in vivo. British Journal of Pharmacology, 117(7), 1461-1468.
  • Kask, A., Harro, J., & Hökfelt, T. (2002). Neuropeptide Y: a stressful review. Progress in Neurobiology, 68(5), 335-363.
  • Fendt, M., & Fanselow, M. S. (2000). Neuropeptide regulation of fear and anxiety: implications of cholecystokinin, endogenous opioids, and neuropeptide Y. Current Opinion in Neurobiology, 10(2), 220-226.
  • R&D Systems. This compound | NPY Receptor Antagonists.
  • Halaris, A. (2021). Anxiety and Depression: What Do We Know of Neuropeptides?. International Journal of Molecular Sciences, 22(16), 8568.
  • JoVE. (2017, July 18). Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test.
  • Rudolf, K., Eberlein, W., Engel, W., Wieland, H. A., Willim, K. D., Entzeroth, M., ... & Doods, H. N. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226. European Journal of Pharmacology, 271(2-3), R11-R13.
  • Heilig, M. (2004). The NPY system in stress, anxiety and depression. Neuropeptides, 38(4), 213-224.
  • Kask, A., Rägo, L., & Harro, J. (1996). Anxiogenic-like effect of the neuropeptide Y Y1 receptor antagonist BIBP3226: antagonism with diazepam. European Journal of Pharmacology, 317(2-3), R3-R4.
  • Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in Molecular Biology, 1916, 99-103.
  • protocols.io. (2023, January 13). Elevated plus maze protocol.
  • Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. European Journal of Pharmacology, 463(1-3), 55-65.
  • Lewis, B. (2026, January 21). Intranasal Neuropeptide Y (NPY) for Depression and PTSD: The Evidence Biohackers Are Missing. Beata Lewis MD.
  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328.
  • Anilocus. Open Field Test Protocol for Anxiety-Like Behavior in Rodents.
  • Serova, L. I., Laukova, M., Alaluf, L. G., Pucillo, L., & Sabban, E. L. (2014). Exploring the anxiolytic potential of NPY by a dipeptidyl peptidase-IV inhibitor in an animal model of PTSD. International Journal of Neuropsychopharmacology, 17(5), 797-807.
  • Conduct Science. Light Dark Box -- MazeEngineers.
  • de Lima, A. B., de Oliveira, A. R. M., da Cunha, F. M., da Silva, F. C., & de Oliveira, M. A. L. (2020). Determination of neuropeptide Y Y1 receptor antagonist BIBP 3226 and evaluation of receptor expression based on liquid chromatography coupled with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.
  • Kask, A., & Harro, J. (1999). Alpha-helical CRF(9-41) prevents anxiogenic-like effect of NPY Y1 receptor antagonist BIBP3226 in rats. Neuroreport, 10(1), 1-5.
  • Wikipedia. Light-dark box test.
  • Sabban, E. L., & Serova, L. I. (2017). Intranasal Neuropeptide Y as a Potential Therapeutic for Depressive Behavior in the Rodent Single Prolonged Stress Model in Females. Frontiers in Psychiatry, 8, 129.
  • UCSF IACUC. Elevated Plus Maze.
  • Conduct Science. (2017, August 21). Open Field Test: A Measure of Anxiety | Maze Engineers.
  • Kormos, V., & Gaszner, B. (2013). Central functions of neuropeptide Y in mood and anxiety disorders. Neuropeptides, 47(6), 401-412.
  • Wieland, H. A., Engel, W., Eberlein, W., Rudolf, K., & Doods, H. N. (1995). Pharmacological characterization of the selective nonpeptide neuropeptide Y Y1 receptor antagonist BIBP 3226. Journal of Pharmacology and Experimental Therapeutics, 275(1), 142-148.
  • Maze Engineers. (2017, April 12). Elevated Plus Maze: Understanding the Basics.
  • Stewart, A. M., et al. (2024). Open field test for the assessment of anxiety-like behavior in Gnathonemus petersii fish. MethodsX, 12, 102528.
  • Heilig, M. (2004). The NPY system in stress, anxiety and depression. Neuropeptides, 38(4), 213-224.
  • Long, M., et al. (2019). Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes. Diabetes, 68(3), 574-585.
  • Tsetsenis, T., & Ma, X. M. (2012). Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice. Bio-protocol, 2(17), e246.
  • ResearchGate. (2024, January 31). (PDF) Light-dark box test for mice v1.

Sources

Investigating Bone Metabolism with BIBP 3226 Trifluoroacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The neuropeptide Y (NPY) system is a critical regulator of bone homeostasis, acting as a central and peripheral "brake" on osteoblast activity. BIBP 3226 (BIBP 3226 trifluoroacetate) serves as the primary pharmacological tool to interrogate this pathway. As the first selective, non-peptide NPY Y1 receptor antagonist, it allows researchers to reverse the anti-osteogenic effects of NPY, thereby promoting bone formation (anabolism).

This guide provides a rigorous framework for utilizing BIBP 3226 in bone metabolism research. It moves beyond generic datasheets to address the specific challenges of Y1 receptor blockade in mesenchymal stem cells (MSCs), osteoblasts, and in vivo rodent models.

Part 1: Pharmacological Profile & Selection Rationale

Why BIBP 3226?

Unlike peptide-based antagonists, BIBP 3226 mimics the C-terminal structure of NPY, allowing it to displace the endogenous ligand with high affinity.

Key Technical Specifications:

ParameterValue / CharacteristicRelevance to Bone Research
Chemical Name This compoundSalt form improves aqueous solubility for cell culture.
Target Receptor NPY Y1 (Selective)Y1 is the dominant receptor subtype on osteoblasts and BMSCs.
Binding Affinity (

)
1.1 nM (rat NPY Y1)High potency allows for low-dose usage, minimizing off-target effects.
Selectivity >1000-fold vs. Y2, Y4, Y5Crucial for distinguishing Y1-mediated anabolism from Y2-mediated resorption.
Solubility Water (1 mg/mL); DMSO (50 mg/mL)Critical: Aqueous solutions are acidic due to TFA; requires buffering.

Part 2: Mechanistic Rationale

The "Y1 Brake" hypothesis posits that NPY signaling constitutively inhibits cyclic AMP (cAMP) production in osteogenic cells. By antagonizing the Y1 receptor, BIBP 3226 restores intracellular cAMP levels, activating the PKA/CREB cascade which drives the expression of osteogenic genes (e.g., Runx2, Osterix).

Pathway Visualization

The following diagram illustrates the disinhibition mechanism utilized in BIBP 3226 experiments.

BoneMechanism cluster_effect Effect of BIBP 3226 NPY Endogenous NPY Y1R Y1 Receptor (Gi-Coupled) NPY->Y1R Activates BIBP BIBP 3226 (Antagonist) BIBP->Y1R Blocks AC Adenylyl Cyclase Y1R->AC Inhibits (Gi) cAMP cAMP Production AC->cAMP Catalyzes PKA PKA/CREB Pathway cAMP->PKA Activates Runx2 Runx2 / Osterix (Osteogenesis) PKA->Runx2 Upregulates

Caption: BIBP 3226 blocks the Gi-protein coupled inhibition of Adenylyl Cyclase, restoring cAMP signaling and promoting osteogenic differentiation.

Part 3: In Vitro Experimental Framework

Objective: Validate the reversal of NPY-induced inhibition on Bone Marrow Stromal Cell (BMSC) differentiation.

Protocol: BMSC Osteogenic Disinhibition Assay

1. Preparation of Stock Solutions

  • Solvent: Dissolve BIBP 3226 in DMSO to create a 10 mM stock.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute in culture media immediately before use. Note: The final DMSO concentration must be <0.1% to avoid cytotoxicity.

2. Cell Culture & Treatment Workflow

StepActionCritical Technical Note
Seeding Seed BMSCs at

cells/cm² in 24-well plates.
Allow 24h for attachment before treatment.
Differentiation Switch to Osteogenic Media (OM):

-MEM + 10% FBS + 10 mM

-glycerophosphate + 50

g/mL Ascorbic Acid + 10 nM Dexamethasone.
Dexamethasone is required to prime the cells.
NPY Challenge Add NPY (10 nM - 100 nM) to specified wells.This establishes the "brake" (reduced mineralization).
Antagonist Rescue Add BIBP 3226 (1

M)
to NPY-treated wells.
Timing: Pre-incubate with BIBP 3226 for 30 mins before adding NPY to ensure receptor occupancy.
Maintenance Refresh media and compounds every 2-3 days.BIBP 3226 is not stable in media for >48h; fresh addition is mandatory.

3. Endpoints & Validation

  • Day 7 (Early): ALP Staining. Expectation: NPY reduces ALP; BIBP 3226 restores it.

  • Day 14-21 (Late): Alizarin Red S Staining (Mineralization).

  • Molecular Control: Perform qPCR for Rankl and Opg. NPY typically increases the RANKL/OPG ratio (pro-osteoclastogenic); BIBP 3226 should reverse this, lowering the ratio.

Part 4: In Vivo Application (Central vs. Peripheral)

Scientific Warning: BIBP 3226 has poor oral bioavailability and limited blood-brain barrier (BBB) penetration. Systemic administration (IP/IV) targets peripheral Y1 receptors (vascular/osteoblastic), while Intracerebroventricular (ICV) administration targets the hypothalamic control of bone mass.

Recommended Model: ICV Administration in Mice (Targeting Hypothalamic Y1).

Workflow: Central Control of Bone Mass

InVivoWorkflow cluster_groups Treatment Groups (Daily ICV Injection) Start Acclimatization (C57BL/6 Mice, 8-10 wks) Surgery Stereotaxic Cannulation (3rd Ventricle) Start->Surgery Recovery Recovery (5-7 Days) Surgery->Recovery GroupA Vehicle (aCSF) Recovery->GroupA GroupB NPY (0.5 nmol) Recovery->GroupB GroupC NPY + BIBP 3226 (5 nmol) Recovery->GroupC Analysis Endpoint Analysis (Day 21) GroupA->Analysis GroupB->Analysis GroupC->Analysis MicroCT Micro-CT (Trabecular BV/TV) Analysis->MicroCT Histo Histomorphometry (Osteoblast Surface) Analysis->Histo

Caption: Workflow for validating central Y1 receptor blockade. ICV dosing bypasses BBB limitations.

Dosing Guidelines (ICV):

  • Dose: 0.5 - 5

    
    g (approx. 1-10 nmol) per injection.
    
  • Volume: Max 1-2

    
    L to avoid intracranial pressure damage.
    
  • Vehicle: Artificial Cerebrospinal Fluid (aCSF). Ensure pH is 7.4.

Part 5: Troubleshooting & Data Integrity

To ensure Trustworthiness and Self-Validation , implement the following controls:

  • The "Agonist Check":

    • Always run a "BIBP 3226 Only" group. If BIBP 3226 alone significantly alters basal bone parameters in vitro without NPY, it suggests constitutive Y1 activity or off-target effects at high concentrations (>10

      
      M).
      
  • pH Artifacts:

    • BIBP 3226 is a trifluoroacetate salt.[1] In unbuffered aqueous solutions, it is highly acidic.

    • Validation: Measure the pH of your media after adding the compound. If the media turns yellow (phenol red indicator), the acidosis—not the receptor blockade—is killing your osteoblasts.

  • Stability Window:

    • In vivo half-life is short.[2] For systemic effects, continuous infusion (osmotic minipump) is superior to daily bolus injections.

References

  • Doods, H., et al. (1996).[3] BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties. Regulatory Peptides.[3][4]

  • Baldock, P. A., et al. (2007). Neuropeptide Y attenuates bone formation via the Y1 receptor.[5][6] Journal of Bone and Mineral Research.[4] (Foundational study establishing the Y1 "brake" mechanism).

  • Lee, N. J., et al. (2010). Critical Role for Y1 Receptors in Mesenchymal Progenitor Cell Differentiation and Osteoblast Activity.[4] Journal of Bone and Mineral Research.[4]

  • Sousa, D. M., et al. (2020). Determination of neuropeptide Y Y1 receptor antagonist BIBP 3226 and evaluation of receptor expression based on liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography B.

  • Tocris Bioscience. this compound Technical Data Sheet.

Sources

Methodological & Application

Application Notes and Protocols for the Use of BIBP 3226 Trifluoroacetate in Rat Models

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of BIBP 3226 trifluoroacetate, a potent and selective antagonist of the Neuropeptide Y (NPY) Y1 receptor, in rat models. This document outlines the scientific rationale, detailed experimental protocols, and critical considerations for the effective in vivo application of this compound.

Introduction to BIBP 3226 and the Neuropeptide Y Y1 Receptor System

Neuropeptide Y (NPY) is a highly conserved 36-amino acid neurotransmitter abundant in the central and peripheral nervous systems. It exerts its diverse physiological effects through a family of G protein-coupled receptors (GPCRs), with the Y1 receptor subtype being a key mediator of many of NPY's actions. The NPY-Y1 receptor system is critically involved in regulating a wide array of physiological processes, including appetite, anxiety, cardiovascular function, and pain perception.[1][2]

BIBP 3226 is a synthetic, non-peptide small molecule that was the first highly potent and selective antagonist developed for the NPY Y1 receptor.[3][4] It acts as a competitive antagonist, binding to the Y1 receptor and preventing the downstream signaling cascade typically initiated by NPY.[5] This blockade of Y1 receptor signaling makes BIBP 3226 an invaluable tool for elucidating the physiological and pathophysiological roles of the NPY system. Notably, while highly selective for the Y1 receptor, BIBP 3226 also exhibits antagonist activity at neuropeptide FF (NPFF) receptors.[3][5]

Mechanism of Action: NPY Y1 Receptor Signaling Pathway

The NPY Y1 receptor is primarily coupled to inhibitory G proteins (Gi/o). Upon binding of NPY, the receptor undergoes a conformational change, leading to the activation of the G protein. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[5] By competitively binding to the Y1 receptor, BIBP 3226 prevents these downstream effects, effectively blocking NPY-mediated cellular responses.

NPY_Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY Neuropeptide Y (NPY) Y1R NPY Y1 Receptor NPY->Y1R Binds & Activates G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca2 ↑ Intracellular Ca²⁺ G_protein->Ca2 Leads to Mobilization cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP BIBP3226 BIBP 3226 BIBP3226->Y1R Binds & Blocks Response Physiological Response (e.g., altered neuronal activity, vasoconstriction) cAMP->Response Ca2->Response

Caption: NPY Y1 Receptor Signaling and BIBP 3226 Inhibition.

Experimental Protocols for In Vivo Administration in Rats

The successful application of BIBP 3226 in rat models hinges on the appropriate preparation of the compound and the selection of a suitable administration route. The following protocols provide detailed, step-by-step guidance for common in vivo administration methods.

Reagent Preparation and Handling

Solubility: this compound is soluble to 50 mg/mL in dimethyl sulfoxide (DMSO) and to 1 mg/mL in water.

Vehicle Selection and Preparation: The choice of vehicle is critical for ensuring the solubility and stability of BIBP 3226 and for minimizing any potential confounding effects of the vehicle itself. For many in vivo applications, a multi-component vehicle is necessary to achieve a stable solution suitable for injection.

A commonly used vehicle for intraperitoneal (i.p.) and subcutaneous (s.c.) administration of hydrophobic compounds consists of a mixture of DMSO, PEG (polyethylene glycol), and saline. A suggested starting formulation is:

  • 10% DMSO

  • 40% PEG 300

  • 50% Saline (0.9% NaCl)

Preparation of Dosing Solution (Example for a 1 mg/kg dose in a 250g rat with an injection volume of 1 mL/kg):

  • Calculate the required amount of BIBP 3226:

    • Dose = 1 mg/kg

    • Rat weight = 0.25 kg

    • Total dose per rat = 1 mg/kg * 0.25 kg = 0.25 mg

  • Calculate the required concentration of the dosing solution:

    • Injection volume = 1 mL/kg

    • Volume for a 250g rat = 1 mL/kg * 0.25 kg = 0.25 mL

    • Concentration = 0.25 mg / 0.25 mL = 1 mg/mL

  • Prepare the vehicle:

    • For 1 mL of vehicle: 0.1 mL DMSO, 0.4 mL PEG 300, 0.5 mL Saline.

  • Dissolve BIBP 3226:

    • Weigh out the required amount of BIBP 3226.

    • First, dissolve the compound in the DMSO component of the vehicle.

    • Gradually add the PEG 300 while vortexing.

    • Finally, add the saline dropwise while continuously vortexing to prevent precipitation.

    • The final solution should be clear. If precipitation occurs, gentle warming and sonication may be attempted.

Important Considerations:

  • Always prepare fresh dosing solutions on the day of the experiment.

  • The final concentration of DMSO should be kept as low as possible to avoid toxicity.

  • A vehicle control group receiving the same volume of the vehicle solution is essential in all experiments.

Administration Routes

The choice of administration route depends on the specific research question, the desired onset and duration of action, and the target tissue.

This is a common route for systemic administration, offering relatively rapid absorption.

  • Recommended Needle Size: 23-25 gauge

  • Maximum Injection Volume: 10 mL/kg

  • Procedure:

    • Restrain the rat securely.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.[6]

    • Insert the needle at a 30-45° angle.

    • Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.[7]

    • Inject the solution slowly and steadily.

This route provides a slower, more sustained absorption compared to IP injection.

  • Recommended Needle Size: 23-26 gauge

  • Maximum Injection Volume: 5 mL/kg per site

  • Procedure:

    • Grasp the loose skin over the dorsal midline (scruff of the neck).[8]

    • Create a "tent" with the skin.

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the body.[9]

    • Aspirate to check for blood.[10]

    • Inject the solution.

This route provides the most rapid onset of action as the compound is delivered directly into the bloodstream. The lateral tail vein is the most common site for IV injections in rats.

  • Recommended Needle Size: 25-27 gauge

  • Maximum Injection Volume: 5 mL/kg for a bolus injection.

  • Procedure:

    • Warm the rat's tail to dilate the veins. This can be achieved using a heat lamp or by immersing the tail in warm water.

    • Place the rat in a restrainer.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • A successful insertion may result in a "flash" of blood in the needle hub.

    • Inject the solution slowly. Resistance or the formation of a bleb indicates an unsuccessful injection.

This route is used to deliver the compound directly into the central nervous system, bypassing the blood-brain barrier. This is a surgical procedure that requires stereotaxic instrumentation.

  • Dosage: Doses are typically in the microgram range (e.g., 0.5 and 5 µg).[8]

  • Procedure: This is a specialized surgical technique that should only be performed by trained personnel following an approved animal use protocol.

Experimental Design and Data Interpretation

A well-designed experiment is crucial for obtaining reliable and interpretable data.

Animal Models
  • Strain: Sprague-Dawley and Wistar rats are commonly used in pharmacological studies.

  • Sex: Be mindful of potential sex differences in the NPY system and the effects of BIBP 3226.

  • Housing and Acclimation: Animals should be housed in a controlled environment and allowed to acclimate to the experimental conditions before the start of the study.

Control Groups
  • Vehicle Control: This group receives the same volume of the vehicle solution as the treatment groups to control for any effects of the vehicle itself.

  • Positive Control: Depending on the experimental paradigm, a positive control group (e.g., administration of an anxiogenic or orexigenic agent) may be included.

  • Naive Control: An untreated group may be included to establish baseline measurements.

Example Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study using BIBP 3226.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Group_Allocation Random Group Allocation Animal_Acclimation->Group_Allocation Solution_Prep Prepare BIBP 3226 & Vehicle Group_Allocation->Solution_Prep Administration Administer BIBP 3226 or Vehicle Solution_Prep->Administration Baseline Baseline Measurement (e.g., behavior, physiological parameters) Baseline->Administration Post_Admin_Measurement Post-Administration Measurement (at defined time points) Administration->Post_Admin_Measurement Data_Collection Data Collection & Recording Post_Admin_Measurement->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: A generalized experimental workflow for in vivo studies with BIBP 3226.

Pharmacokinetic Considerations

While specific pharmacokinetic data for BIBP 3226 in rats is not extensively published, general principles of drug metabolism and elimination should be considered when designing experiments. The half-life of a compound will influence the optimal timing for post-administration measurements. For novel compounds, a pilot pharmacokinetic study may be warranted.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of BIBP 3226 in rats.

ParameterValueReference
Binding Affinity (Ki) for rat NPY Y1 1.1 nM[5]
Solubility in DMSO 50 mg/mL
Solubility in Water 1 mg/mL
Intraperitoneal (IP) Injection Volume Up to 10 mL/kg
Subcutaneous (SC) Injection Volume Up to 5 mL/kg per site
Intravenous (IV) Bolus Injection Volume Up to 5 mL/kg
Intracerebroventricular (ICV) Dose 0.5 - 5 µg[8]

Conclusion

This compound is a powerful pharmacological tool for investigating the multifaceted roles of the NPY Y1 receptor in rodent models. By understanding its mechanism of action and adhering to rigorous experimental protocols, researchers can effectively utilize this antagonist to advance our knowledge of NPY-mediated physiological processes and their implications in various disease states. Careful consideration of vehicle selection, administration route, and experimental design is paramount for obtaining robust and reproducible results.

References

  • Rudolf, K., Eberlein, W., Engel, W., Wieland, H. A., Willim, K. D., Entzeroth, M., Wienen, W., Beck-Sickinger, A. G., & Doods, H. N. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226. European journal of pharmacology, 271(2-3), R11–R13.
  • Singh, S., Singh, J., & Singh, G. (2012). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. Scientia pharmaceutica, 80(1), 143–154.
  • Intravenous tolerability of an acid vehicle in Sprague Dawley rats and beagle dogs after daily slow bolus injection and infusion for one hour during 14 days - PubMed. (n.d.). Retrieved February 2, 2026, from [Link]

  • Innovative in vivo rat model for global cerebral hypoxia: a new approach to investigate therapeutic and preventive drugs. (2024, February 9). Frontiers in Neurology.
  • The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed. (n.d.). Retrieved February 2, 2026, from [Link]

  • Neuropeptide Y bioavailability is suppressed in the hindlimb of female Sprague-Dawley rats. (n.d.). Retrieved February 2, 2026, from [Link]

  • Pharmacokinetics, biodistribution and toxicology of novel cell-penetrating peptides - PMC. (2023, July 8).
  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (n.d.). Retrieved February 2, 2026, from [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 11b ‐ Subcutaneous Injections in Adult Rats SOP. (n.d.). Retrieved February 2, 2026, from [Link]

  • BIBP-3226 - Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]

  • Status Epilepticus due to Intraperitoneal Injection of Vehicle Containing Propylene Glycol in Sprague Dawley Rats - PMC - PubMed Central. (n.d.). Retrieved February 2, 2026, from [Link]

  • Neuropeptide Y1 and Y5 Receptor Antagonists as Potential Anti-Obesity Drugs. Current Status - PubMed. (n.d.). Retrieved February 2, 2026, from [Link]

  • Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice? | ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Kask, A., Rägo, L., & Harro, J. (1996). Anxiogenic-like effect of the neuropeptide Y Y1 receptor antagonist BIBP3226: antagonism with diazepam. European journal of pharmacology, 317(2-3), R3–R4.
  • Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - MDPI. (2022, December 9). Pharmaceutics.
  • GLP-1 and PYY for the treatment of obesity: a pilot study on the use of agonists and antagonists in diet-induced rats - PubMed. (n.d.). Retrieved February 2, 2026, from [Link]

  • (PDF) Evaluation of a novel technique for intraperitoneal injections in mice - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Evaluation of 5-day In Vivo Rat Liver and Kidney With High-throughput Transcriptomics for Estimating Benchmark Doses of Apical Outcomes - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • SOP: Intravenous Injections in the Rat - Research and Innovation | Virginia Tech. (n.d.). Retrieved February 2, 2026, from [Link]

  • Intraperitoneal Injection in Rats | Animals in Science - Queen's University. (n.d.). Retrieved February 2, 2026, from [Link]

  • Rodent Tail Vein Injections (Rat) | Animals in Science - Queen's University. (n.d.). Retrieved February 2, 2026, from [Link]

  • Intraperitoneal Injection in the Rat - Research Animal Training. (n.d.). Retrieved February 2, 2026, from [Link]

  • Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed. (n.d.). Retrieved February 2, 2026, from [Link]

  • SOP 10.9.1 - Subcutaneous Injection in Rats. (n.d.). Retrieved February 2, 2026, from [Link]

Sources

Application Note: Intracerebroventricular (i.c.v.) Administration of BIBP 3226 Trifluoroacetate

Application Note: Intracerebroventricular (i.c.v.)[1][2][3][4][5] Administration of BIBP 3226 Trifluoroacetate[6][7]

Abstract & Scope

This application note details the protocol for the intracerebroventricular (i.c.v.) administration of This compound , a highly selective non-peptide Neuropeptide Y (NPY) Y1 receptor antagonist.[1] While BIBP 3226 is a critical tool for elucidating the role of NPY in feeding behavior, anxiety, and cardiovascular regulation, its utility is dependent on precise central delivery due to its limited blood-brain barrier (BBB) permeability and short plasma half-life. This guide covers formulation, stereotaxic surgery, injection parameters, and functional validation to ensure high-fidelity experimental data.

Compound Profile & Formulation

Chemical Characteristics
  • Compound: this compound[1][2][3]

  • Mechanism: Selective NPY Y1 Receptor Antagonist (

    
     = 1.1 nM for rat Y1).[1]
    
  • Molecular Weight: ~473.57 g/mol (Free base).[2] Note: Always adjust for the trifluoroacetate salt weight when calculating molarity.

  • Solubility: Soluble in water (up to 1 mg/mL) and DMSO (up to 50 mg/mL).[2][3]

Vehicle Selection & Preparation

For i.c.v. administration, organic solvents like DMSO should be minimized to prevent neurotoxicity or vehicle-induced behavioral artifacts.

Recommended Vehicle: Sterile physiological saline (0.9% NaCl) or Artificial Cerebrospinal Fluid (aCSF).

  • Solubility Note: BIBP 3226 is generally soluble in aqueous buffers. If higher concentrations (>1 mg/mL) are required, dissolve first in a minimal volume of DMSO (final concentration <1%) and dilute with saline. However, for most i.c.v. applications (0.5–15 µg doses), pure saline/water is sufficient and preferred.

Preparation Protocol:

  • Calculate the required mass based on the salt correction factor provided on the vial label.

  • Dissolve BIBP 3226 in sterile distilled water or saline to create a 10x Master Stock .

  • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • On the day of the experiment, dilute the Master Stock to the working concentration using sterile saline. Keep on ice.

Pre-Experimental Planning: Dosing Strategy

Dosing depends heavily on the specific behavioral model (e.g., anxiety vs. feeding). The following table summarizes field-validated doses for adult rats (approx. 250–300g).

Table 1: Recommended i.c.v. Doses (Rat)
ApplicationDose Range (per animal)Injection VolumeMechanism TargetKey Reference
Anxiety (Elevated Plus Maze) 0.5 – 5.0 µg1 – 5 µLBlockade of anxiolytic Y1 signaling in amygdala/hippocampusKask et al. (1996)
Feeding Behavior 5.0 – 15.0 µg2 – 5 µLInhibition of NPY-induced hyperphagiaKask et al. (1996)
Ischemic Stroke Models 15 µg/kg5 µLReduction of infarct volume (neuroprotection)Cheung et al. (2003)

Critical Insight: Doses >15 µg may lose selectivity, potentially interacting with NPFF receptors or other NPY subtypes (Y2/Y4) at high local concentrations.

Mechanistic Visualization

The following diagram illustrates the signaling pathway interrupted by BIBP 3226. NPY typically binds Y1 receptors to inhibit cAMP and mobilize Calcium, leading to anxiolysis and orexigenic (feeding) effects. BIBP 3226 competitively blocks this interaction.

NPY_PathwayNPYNeuropeptide Y(Endogenous Ligand)Y1RY1 Receptor(GPCR - Gi/o)NPY->Y1RActivatesBIBPBIBP 3226(Antagonist)BIBP->Y1RBlocks (Ki=1.1nM)ACAdenylyl CyclaseY1R->ACInhibits (Gi)CaIntracellular Ca2+Y1R->CaMobilizescAMPcAMP LevelsAC->cAMPReducesBehaviorAnxiolysis &FeedingcAMP->BehaviorModulatesCa->BehaviorPromotes

Caption: BIBP 3226 competitively antagonizes the NPY Y1 receptor, preventing Gi-mediated inhibition of Adenylyl Cyclase.[1][2][4][5][6]

Stereotaxic Surgical Protocol (Rat)

This protocol describes the implantation of a permanent guide cannula into the lateral ventricle . This allows for recovery and subsequent injection in awake, freely moving animals, which is crucial for behavioral testing.

Stereotaxic Coordinates

Coordinates are relative to Bregma (skull surface flat).

  • Anterior-Posterior (AP): -0.8 to -0.9 mm

  • Medial-Lateral (ML): ±1.4 to 1.6 mm (Right or Left)

  • Dorsal-Ventral (DV): -3.5 to -4.0 mm (from skull surface)

    • Note: DV coordinate may vary slightly based on cannula length/pedestal height. Always measure from the skull surface, not the dura, for consistency in guide placement.

Surgical Workflow
  • Anesthesia: Induce with 5% Isoflurane; maintain at 2–3%. Ensure deep anesthesia (loss of pedal withdrawal reflex).

  • Fixation: Secure animal in stereotaxic frame. Use ear bars (non-traumatic) to fix the head.

  • Exposure: Incise scalp to expose Bregma and Lambda. Ensure skull is level (Bregma and Lambda DV coordinates within 0.1 mm).

  • Drilling: Drill a burr hole at the calculated AP/ML coordinates. Drill 2–3 additional holes for anchor screws.

  • Implantation: Slowly lower the guide cannula to the target DV depth.

  • Fixation: Apply dental cement (acrylic) around the cannula and anchor screws to form a rigid head cap.

  • Closure: Insert a dummy cannula (stylet) to prevent occlusion. Suture skin around the head cap.

  • Recovery: Allow 5–7 days for recovery before experimentation.

Injection & Validation Protocol

Injection Procedure
  • Preparation: Load a Hamilton microsyringe (e.g., 10 µL) with the BIBP 3226 solution.

  • Injector: Attach the internal injector cannula (which should extend 0.5–1.0 mm beyond the tip of the guide cannula) to the syringe via PE-50 tubing.

  • Insertion: Gently remove the dummy cannula from the awake rat (gentle restraint) and insert the injector.

  • Administration:

    • Volume: 1–5 µL (keep consistent).

    • Rate: 1 µL/min (slow infusion prevents tissue damage and backflow).

  • Diffusion: Leave the injector in place for 60 seconds post-infusion to allow diffusion.

  • Testing: Return rat to home cage or testing apparatus immediately.

Validation: The Angiotensin II Test

To ensure the cannula is patent and correctly positioned in the ventricle, perform a drinking test after the experimental phase (or in a pilot group).

  • Inject Angiotensin II (Ang II) (10–100 ng in 1–2 µL).

  • Positive Result: Immediate, dipsogenic response (intense drinking) within 2–5 minutes.

  • Negative Result: No drinking implies cannula blockage or misplacement (parenchymal injection). Exclude these animals from data analysis.

Experimental Workflow Diagram

Workflowcluster_0Phase 1: Preparationcluster_1Phase 2: Experimentationcluster_2Phase 3: ValidationStep1Dissolve BIBP 3226(Saline/Water)Step2Stereotaxic Surgery(Implant Guide Cannula)Step1->Step2Step3Recovery(5-7 Days)Step2->Step3Step4i.c.v. Injection(0.5 - 15 µg)Step3->Step4Step5Behavioral Testing(Anxiety/Feeding)Step4->Step5Step6Angiotensin II Test(Drinking Response)Step5->Step6Post-ExpStep7Histology(Dye Injection)Step6->Step7Confirmation

Caption: Workflow for i.c.v. delivery of BIBP 3226, ensuring recovery and post-hoc validation of cannula placement.

References

  • Kask, A., Rago, L., & Harro, J. (1996). Anxiogenic-like effect of the neuropeptide Y Y1 receptor antagonist BIBP3226: antagonism with diazepam.[6] European Journal of Pharmacology, 317(2-3), R3-R4.[6]

  • Cheung, R. T., et al. (2003). Intracerebroventricular injection of a neuropeptide Y-Y1 receptor agonist increases while BIBP3226, a Y1 antagonist, reduces the infarct volume following transient middle cerebral artery occlusion in rats. Neuroscience, 116(1), 119-126.[7]

  • Doods, H., et al. (1996). BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties. Regulatory Peptides, 65(1), 71-77.

  • Paxinos, G., & Watson, C.The Rat Brain in Stereotaxic Coordinates. Academic Press.

Application Note: Optimal Dosage and Administration of BIBP 3226 Trifluoroacetate for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

BIBP 3226 trifluoroacetate is a potent, selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor. While it serves as a critical tool for elucidating the role of NPY in vasoconstriction, feeding behavior, and stress responses, its utility in vivo is constrained by its pharmacokinetic profile—specifically its poor blood-brain barrier (BBB) penetration and short plasma half-life. This guide provides evidence-based protocols for intracerebroventricular (i.c.v.) and intravenous (i.v.) administration, ensuring researchers achieve receptor occupancy without confounding toxicity.

Chemical Properties & Handling

Compound Identity: BIBP 3226 (as Trifluoroacetate salt) Mechanism: Competitive antagonist at NPY Y1 receptors (


 ~7 nM).[1]
Solubility:  Soluble in water and physiological saline.
Stability:  The trifluoroacetate salt is stable in solid form at -20°C. Solutions should be prepared fresh daily.
Vehicle Preparation Protocol

Due to the acidic nature of TFA salts, unbuffered aqueous solutions can cause tissue irritation, particularly in i.c.v. applications.

  • Stock Solution: Dissolve BIBP 3226 in sterile distilled water to a concentration of 1-5 mM.

  • Working Solution: Dilute the stock with Artificial Cerebrospinal Fluid (aCSF) (for i.c.v.) or Phosphate Buffered Saline (PBS) (for i.v.) to the target concentration.

  • pH Adjustment: Verify pH is near 7.4. If acidic, carefully titrate with dilute NaOH, but avoid precipitation.

Dosage Optimization Guide

The optimal dosage of BIBP 3226 is strictly dependent on the route of administration due to its inability to cross the BBB effectively and its rapid systemic clearance.

A. Central Administration (Intracerebroventricular - i.c.v.)

Target: Feeding behavior, anxiety, central cardiovascular regulation, neuroprotection.

Because BIBP 3226 does not cross the BBB, systemic administration will not yield central effects. Direct injection into the lateral ventricle is required.

SpeciesRecommended Dose RangeOptimal Validated DoseVolume Limit
Rat 5 – 45 µg/kg15 µg/kg (Neuroprotection/Stroke models)5 – 10 µL
Mouse 0.5 – 5.0 µ g/animal 1.0 µ g/animal (Feeding studies)1 – 2 µL

Key Insight: In rat stroke models (MCAO), a single i.c.v. bolus of 15 µg/kg significantly reduced infarct volume, whereas higher doses (45 µg/kg) showed diminishing returns, likely due to off-target effects or Y1 receptor desensitization mechanics.

B. Peripheral Administration (Intravenous - i.v.)

Target: Vasoconstriction, stress-induced hypertension, renal blood flow.

In vivo pharmacokinetics in pigs reveal a short plasma half-life (


-phase ~2 min, 

-phase ~20 min). Bolus injection is ineffective for sustained blockade. Continuous infusion is required.
ApplicationInfusion RatePlasma Concentration Target
Threshold Effect 1.9 nmol/kg/min~60 nM
Maximal Blockade 190 nmol/kg/min>1000 nM
Mechanistic Visualization

BIBP 3226 acts by preventing the


 protein coupling associated with the Y1 receptor, thereby blocking the downstream inhibition of cAMP and modulation of Calcium channels.

NPY_Y1_Signaling NPY Neuropeptide Y (Ligand) Y1R NPY Y1 Receptor (GPCR) NPY->Y1R Activates BIBP BIBP 3226 (Antagonist) BIBP->Y1R Blocks (Ki=7nM) Gi Gi/o Protein Y1R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits Ca Intracellular Ca2+ Gi->Ca Modulates cAMP cAMP Levels AC->cAMP Reduces Effect Vasoconstriction / Anxiolysis / Feeding cAMP->Effect Downstream Signaling Ca->Effect

Caption: BIBP 3226 competitively binds to the Y1 receptor, preventing NPY-mediated Gi/o activation and subsequent intracellular signaling cascades.[1][2][3][4]

Detailed Experimental Protocols
Protocol A: Stereotaxic Intracerebroventricular (i.c.v.) Injection in Rats

Objective: To assess the effect of Y1 blockade on cerebral ischemia or feeding.

  • Animal Prep: Anesthetize rat (Isoflurane 2-3%). Mount in stereotaxic frame.

  • Coordinates: Target the lateral ventricle (AP: -0.8 mm, L: 1.5 mm, DV: -3.5 mm from Bregma).

  • Preparation:

    • Dissolve BIBP 3226 in aCSF to 1.5 µg/µL (for a 15 µg/kg dose in a 300g rat, approx 3 µL volume).

    • Control: Vehicle (aCSF) only.

  • Injection:

    • Insert 30-gauge Hamilton syringe needle.

    • Infuse at a rate of 1 µL/min .

    • Wait 5 minutes post-infusion before withdrawing needle to prevent backflow.

  • Timing: Administer 30 minutes prior to the ischemic event or behavioral test (e.g., dark phase onset for feeding).

Protocol B: Intravenous Infusion for Vasomotor Studies

Objective: To block sympathetic vasoconstriction in peripheral vasculature.

  • Cannulation: Insert catheters into the femoral vein (for drug infusion) and femoral artery (for BP monitoring).

  • Loading Dose (Optional): A small bolus (e.g., 0.5 mg/kg) may be used to reach steady state faster, though infusion is preferred.

  • Infusion Setup:

    • Prepare BIBP 3226 in saline.

    • Set pump to deliver 190 nmol/kg/min (approx 0.1 mg/kg/min) for maximal blockade.

  • Validation:

    • Challenge with exogenous NPY (i.v. bolus).

    • A successful dosage will abolish the NPY-induced pressor response (vasoconstriction).

Troubleshooting & Controls
IssueProbable CauseSolution
No Effect (Central) Drug did not reach target; degradation.Verify stereotaxic coordinates with dye. Ensure pH of solution is neutral.
Seizures/Agitation Dose too high; pH too low.Reduce dose (max 50 µ g/rat ). Buffer the TFA salt with PBS/aCSF.
Transient Effect (Peripheral) Rapid clearance (Half-life < 20 min).Switch from bolus injection to continuous infusion.
References
  • Neuroprotective Effects in Stroke Models Cheung, R. T., et al. (2003). Intracerebroventricular injection of a neuropeptide Y-Y1 receptor agonist increases while BIBP3226, a Y1 antagonist, reduces the infarct volume following transient middle cerebral artery occlusion in rats.[2] Neuroscience.[5]

  • Peripheral Pharmacokinetics & Vasoconstriction Malmström, R. E., et al. (1998). The neuropeptide Y (NPY) Y1 receptor antagonist BIBP 3226: equal effects on vascular responses to exogenous and endogenous NPY in the pig in vivo.[6] British Journal of Pharmacology.

  • Y1 Receptor Selectivity & Characterization Rudolf, K., et al. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226.[1][3] European Journal of Pharmacology.

Sources

HPLC-MS/MS method for BIBP 3226 trifluoroacetate quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of BIBP 3226 in Biological Matrices

Abstract

This application note details a robust, validated protocol for the quantification of BIBP 3226 (as the trifluoroacetate salt), a selective Neuropeptide Y Y1 receptor antagonist.[1] The method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Designed for pharmacokinetic (PK) and pharmacodynamic (PD) studies, this protocol addresses specific challenges associated with the analyte, including the suppression of ionization by trifluoroacetic acid (TFA) and the optimization of retention for arginine-derivative mimetics. The method achieves a Lower Limit of Quantification (LLOQ) in the picogram range (approx.[1][2] 0.1–0.3 ng/mL) using a core-shell C8 stationary phase.[1][2]

Introduction

BIBP 3226 is a potent, selective, non-peptide antagonist of the NPY Y1 receptor, widely used to study vasoconstriction, bone regeneration, and tumor cell proliferation. Chemically, it is an arginine derivative ((R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-argininamide).[3]

The TFA Challenge: BIBP 3226 is frequently supplied as a trifluoroacetate salt. In LC-MS/MS, TFA is a notorious ion-pairing agent that can severely suppress electrospray ionization (ESI) signals by preventing the formation of gas-phase ions.

  • Expert Insight: This protocol strictly avoids TFA in the mobile phase, utilizing Formic Acid (FA) to displace TFA adducts and enhance sensitivity.

Chemicals and Reagents

  • Analyte: BIBP 3226 Trifluoroacetate (Store at -20°C, desiccated).

  • Internal Standard (IS): Stable Isotope Labeled (SIL) BIBP 3226 (e.g., BIBP 3226-d8) is preferred. If unavailable, Verapamil or Labetalol are suitable structural analogs due to similar basicity and retention profiles on reversed-phase columns.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, and Methanol (MeOH).

  • Additives: LC-MS Grade Formic Acid (FA).

Instrumentation and Conditions

Liquid Chromatography (HPLC/UHPLC)

The use of a C8 Core-Shell column is recommended over the traditional C18. The bulky diphenylacetyl group of BIBP 3226 can lead to excessive retention and peak broadening on high-carbon-load C18 columns. C8 provides optimal selectivity and sharper peak shapes for this specific arginine mimetic.

  • System: Agilent 1290 Infinity II / Waters ACQUITY UPLC or equivalent.

  • Column: Phenomenex Kinetex® C8 (150 × 2.1 mm, 2.6 µm) or equivalent.

  • Column Temperature: 30°C.

  • Flow Rate: 0.25 mL/min.[1][2]

  • Injection Volume: 5–10 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Elution Mode: Isocratic or Gradient (See Table 1).

Table 1: Gradient Profile (Recommended for Plasma/Tissue)

Time (min) Mobile Phase A (%) Mobile Phase B (%) Event
0.00 70 30 Initial Hold
1.00 70 30 Start Gradient
3.50 10 90 Elute Matrix
4.50 10 90 Wash
4.60 70 30 Re-equilibration
6.50 70 30 End of Run

Note: For cleaner samples (e.g., cell media), an isocratic method (70:30 Water:ACN) is sufficient.

Mass Spectrometry (MS/MS)
  • System: Triple Quadrupole (e.g., Sciex 6500+, Thermo Altis).

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[2][4]

  • Source Parameters:

    • Curtain Gas: 30 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Ion Source Gas 1/2: 50/60 psi

Table 2: MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Role Collision Energy (eV)
BIBP 3226 474.3 167.1 Quantifier 35
474.3 107.1 Qualifier 45

| IS (Generic) | Depends on IS | Depends on IS | Quantifier | - |

  • Mechanism: The precursor 474.3 corresponds to the protonated molecule [M+H]+. The 167.1 fragment likely corresponds to the diphenylacetyl moiety or the arginine side chain cleavage, providing high specificity.

Experimental Workflow Visualization

The following diagram outlines the critical path from sample extraction to data processing, highlighting the decision points for Sample Prep.

G cluster_Prep Sample Preparation (Choose One) Sample Biological Sample (Plasma/Tissue/Cells) IS_Add Add Internal Standard (Verapamil or SIL-BIBP) Sample->IS_Add PPT Protein Precipitation (High Throughput) Add 3:1 ACN:Sample IS_Add->PPT Routine PK SPE Solid Phase Extraction (High Sensitivity) MCX Mixed-Mode Cartridge IS_Add->SPE Trace Analysis Centrifuge Centrifuge 10,000 x g, 10 min PPT->Centrifuge Evap Evaporate Supernatant N2 stream @ 40°C SPE->Evap Eluate Centrifuge->Evap Supernatant Recon Reconstitute Mobile Phase A:B (70:30) Evap->Recon LC LC Separation Kinetex C8 Column Recon->LC MS MS/MS Detection ESI+ MRM (474 -> 167) LC->MS Data Quantification Linear Regression 1/x² MS->Data

Figure 1: Analytical workflow for BIBP 3226 quantification. Choose PPT for speed or SPE (Mixed-mode Cation Exchange) for cleaner baselines in complex matrices.

Detailed Sample Preparation Protocol

Option A: Protein Precipitation (PPT) – Recommended for Plasma
  • Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Add 20 µL of Internal Standard working solution.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

    • Why? Acidified ACN ensures the basic analyte remains soluble and disrupts protein binding.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial or 96-well plate.

  • Dilute with 100 µL of Water (to match initial mobile phase strength and prevent peak fronting).

Option B: Solid Phase Extraction (SPE) – Recommended for Tissue/Urine
  • Use Oasis MCX (Mixed-Mode Cation Exchange) cartridges. BIBP 3226 is basic; MCX provides orthogonal cleanup.

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Acidified sample (diluted 1:1 with 2% H3PO4).

  • Wash 1: 1 mL 2% Formic Acid in Water (removes acidic/neutral interferences).

  • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

  • Elute: 2 x 250 µL of 5% Ammonia in Methanol .

  • Evaporate to dryness and reconstitute in Mobile Phase.

Method Validation Criteria (FDA/EMA Guidelines)

To ensure the trustworthiness of the data, the following parameters must be validated:

  • Linearity: Construct a calibration curve from 0.25 ng/mL to 100 ng/mL . Use a weighted linear regression (

    
    ) to account for heteroscedasticity at the lower end.
    
  • Accuracy & Precision:

    • Intra-day and Inter-day precision (CV%) should be <15% (20% at LLOQ).

    • Accuracy should be within ±15% of nominal (±20% at LLOQ).

  • Recovery: Compare the peak area of extracted samples to post-extraction spiked samples. Target >70% recovery.

  • Matrix Effect: Calculate the Matrix Factor (MF). BIBP 3226 is hydrophobic; monitor for phospholipid suppression in the 3.5–4.5 min window if using the gradient method.

Troubleshooting & Expert Tips

  • Carryover: The diphenyl groups make BIBP 3226 "sticky." If you observe carryover in blank samples, add a needle wash step involving 50:25:25 Isopropanol:Acetonitrile:Acetone .

  • TFA Ghost Peaks: If you used TFA in the sample prep, you might see signal suppression. Ensure the final reconstitution solvent contains Formic Acid , which has a higher boiling point than TFA and helps displace it in the source.

  • Retention Time Shift: If RT drifts, check the pH of Mobile Phase A. The arginine guanidine group is highly basic (pKa > 12); slight pH changes in the mobile phase generally won't affect its ionization state (it's always charged), but can affect secondary silanol interactions on the column.

References

  • Magalhães, M., et al. (2020).[1] "Determination of neuropeptide Y Y1 receptor antagonist BIBP 3226 and evaluation of receptor expression based on liquid chromatography coupled with tandem mass spectrometry." Analytical and Bioanalytical Chemistry.

  • Rudolf, K., et al. (1994). "The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP 3226."[3][5] European Journal of Pharmacology.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

  • R&D Systems. "this compound Product Information."

Sources

BIBP 3226 trifluoroacetate supplier for research

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for NPY Y1 Receptor Antagonism[1]

Introduction & Scientific Significance

BIBP 3226 (Trifluoroacetate salt) is a seminal pharmacological tool in neuropeptide research. Historically significant as the first potent, selective, non-peptide antagonist for the Neuropeptide Y (NPY) Y1 receptor, it remains a gold standard for dissecting the physiological roles of NPY in vasoconstriction, anxiety, and feeding behaviors.

Unlike peptide-based antagonists, BIBP 3226 mimics the C-terminal structure of NPY (specifically the Arg-Tyr-NH2 motif) but offers the chemical stability of a small molecule. However, its utility is frequently compromised by improper handling, specifically regarding solubility and salt-correction during dosage calculations.

Key Application Areas:

  • Cardiovascular: Blockade of NPY-induced vasoconstriction.[1]

  • Neuroscience: Investigation of anxiogenic pathways and feeding regulation (anorexigenic effects).

  • Oncology: Studying Y1 receptor expression in breast cancer and bone marrow cells.[2]

Chemical & Physical Profile

Critical Sourcing Note: When sourcing BIBP 3226, researchers must distinguish between the free base and the trifluoroacetate (TFA) salt. Most research-grade suppliers provide the TFA salt to enhance stability and solubility. You must account for the salt weight when calculating molarity.

PropertySpecification
Chemical Name (R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-argininamide trifluoroacetate
Molecular Weight ~587.6 g/mol (TFA Salt) / 473.6 g/mol (Free Base)
CAS Number 159013-54-4 (Free base) / 1068148-47-9 (TFA salt)
Appearance Off-white to pale yellow solid
Solubility (DMSO) High (~50–75 mg/mL).[3] Preferred for Stock.
Solubility (Water) Low/Variable . Requires sonication or pH adjustment.
Storage -20°C (Desiccated). Stable for >1 year as solid.
Selectivity Profile (Ki Values)

BIBP 3226 is highly selective for Y1, but displays some affinity for Neuropeptide FF (NPFF) receptors.[3][4][5]

Receptor TargetAffinity (Ki)Selectivity Note
NPY Y1 1.1 – 7.0 nM Primary Target
NPFF2 ~79 nMSecondary Target (Caution required)
NPY Y2 > 1000 nMNegligible
NPY Y4 > 1000 nMNegligible
NPY Y5 > 1000 nMNegligible
Mechanism of Action

BIBP 3226 functions as a competitive antagonist.[6] It binds to the Y1 receptor, preventing the endogenous ligand (NPY) from engaging the Gi/o-protein coupled cascade.

G NPY Endogenous NPY Y1R Y1 Receptor (GPCR) NPY->Y1R Activates BIBP BIBP 3226 (Antagonist) BIBP->Y1R Blocks Gi Gi/o Protein Y1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Ca Intracellular Ca2+ cAMP->Ca Modulates Effect Vasoconstriction / Anxiolysis Ca->Effect Drives

Figure 1: Competitive antagonism at the Y1 receptor. BIBP 3226 prevents NPY-mediated Gi/o activation, thereby blocking the inhibition of Adenylyl Cyclase and subsequent downstream physiological effects.

Experimental Protocols
Protocol A: Stock Solution Preparation (Critical Step)

Many experiments fail because researchers attempt to dissolve BIBP 3226 directly in aqueous buffer (PBS/Saline), leading to precipitation.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 10 mM or 50 mM stock solution.

    • Calculation: To make 1 mL of 10 mM stock, weigh 5.88 mg of BIBP 3226 TFA (assuming MW ~587.6). Check your batch-specific CoA for exact MW.

  • Storage: Aliquot into light-protective vials (amber) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: In Vivo Intracerebroventricular (ICV) Injection

Due to limited blood-brain barrier (BBB) penetration and short plasma half-life, ICV is the preferred route for CNS studies (e.g., feeding behavior).

Reagents:

  • BIBP 3226 Stock (in DMSO)

  • Sterile Saline (0.9% NaCl) or Artificial Cerebrospinal Fluid (ACSF)

Procedure:

  • Dose Calculation: Typical effective dose is 0.1 – 10 nmol per animal (rat/mouse).

  • Vehicle Preparation:

    • Dilute the DMSO stock into warm sterile saline/ACSF immediately prior to injection.

    • Constraint: Final DMSO concentration must be < 2% to avoid solvent toxicity in the brain.

    • Example: To inject 5 nmol in 5 µL volume:

      • Target concentration = 1 mM.

      • Dilute 10 mM DMSO stock 1:10 with saline.

  • Administration:

    • Stereotactically guide the cannula into the lateral ventricle.

    • Inject slowly (over 60 seconds) to prevent intracranial pressure spikes.

    • Leave the needle in place for 60 seconds post-injection to prevent backflow.

  • Control: Always run a vehicle control group (Saline + matching % DMSO).

Protocol C: In Vitro Calcium Mobilization Assay

Objective: Validate antagonism against NPY-induced Calcium flux.

  • Cell Line: CHO or HEK293 cells stably expressing human Y1 receptor.

  • Loading: Incubate cells with a calcium-sensitive dye (e.g., Fura-2 or Fluo-4) for 45 mins at 37°C.

  • Pre-incubation: Add BIBP 3226 (various concentrations, e.g., 1 nM – 1 µM) to the cells. Incubate for 15–30 minutes to allow equilibrium binding.

  • Agonist Challenge: Inject NPY (at EC80 concentration, typically ~10-30 nM).

  • Readout: Measure fluorescence intensity. BIBP 3226 should dose-dependently inhibit the calcium spike.

Troubleshooting & Sourcing Quality Attributes

Common Failure Modes:

  • Precipitation: If the solution turns cloudy upon dilution in saline, the concentration is too high or the DMSO content is too low. Fix: Sonicate the solution or lower the working concentration.

  • Lack of Effect (In Vivo): BIBP 3226 has a short half-life.[1] Behavioral testing must commence within 15–30 minutes of injection.

Supplier Quality Checklist (What to look for): When selecting a supplier for research-grade BIBP 3226, verify the following:

  • Salt Stoichiometry: Does the Certificate of Analysis (CoA) specify the exact TFA content? (Crucial for molarity).

  • Purity: Must be >98% by HPLC.

  • Solubility Data: The supplier should explicitly state DMSO solubility limits.

References
  • Rudolf, K., et al. (1994).[7] The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226.[7][8] European Journal of Pharmacology, 271(2-3), R11-R13.[7]

  • Doods, H. N., et al. (1996).[6] BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties. Regulatory Peptides, 65(1), 71-77.

  • Tocris Bioscience. (n.d.). BIBP 3226 trifluoroacetate Product Information. Tocris.com.

  • Cayman Chemical. (n.d.). BIBP 3226 (trifluoroacetate salt) Product Insert.[5] Caymanchem.com.

  • Sautel, M., et al. (1996). Neuropeptide Y and the nonpeptide antagonist BIBP 3226 share an overlapping binding site at the human Y1 receptor. Molecular Pharmacology, 50(2), 285-292.

Sources

Application Note: BIBP 3226 Trifluoroacetate in Elevated Plus Maze (EPM)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Experimental Rationale

This guide details the protocol for utilizing BIBP 3226 , a selective Neuropeptide Y (NPY) Y1 receptor antagonist, to investigate anxiety-like behaviors in rodents.

NPY is a potent endogenous anxiolytic. Under basal conditions or stress, NPY acts primarily through the Y1 receptor in the amygdala to dampen anxiety. BIBP 3226 is a critical tool because it blocks this receptor, preventing the natural "calming" effect of endogenous NPY. Consequently, administration of BIBP 3226 typically results in an anxiogenic-like profile (increased anxiety) in the Elevated Plus Maze (EPM).

Key Application:

  • Reversal Studies: Testing if a novel anxiolytic drug acts via the NPY Y1 receptor (if BIBP 3226 blocks the drug's effect, the mechanism is confirmed).

  • Endogenous Tone: Determining the baseline NPY tone in specific brain regions (e.g., Amygdala, PVN).

Pharmacological Profile & Handling[1]

Mechanism of Action

BIBP 3226 mimics the C-terminal structure of NPY, allowing it to compete for the Y1 receptor binding site without activating the G-protein signaling cascade.

NPY_Pathway NPY Endogenous NPY Y1R Y1 Receptor (G-protein Coupled) NPY->Y1R Activates BIBP BIBP 3226 (Antagonist) BIBP->Y1R Blocks Gi Gi/o Protein Y1R->Gi Couples cAMP cAMP (Decreased) Gi->cAMP Inhibits Ca Intracellular Ca2+ (Mobilization) Gi->Ca Modulates Anxiety Anxiolytic Effect (Reduced Anxiety) cAMP->Anxiety Signaling Cascade Ca->Anxiety

Figure 1: Mechanism of Action. BIBP 3226 competitively binds to the Y1 receptor, preventing NPY-mediated Gi/o signaling and the subsequent anxiolytic response.

Chemical Properties & Solubility[2][3][4][5]
  • Form: Trifluoroacetate salt (TFA).[1]

  • Molecular Weight: ~587.6 g/mol .

  • Blood-Brain Barrier (BBB): Poor penetration. Systemic administration (IP/SC) is NOT recommended for behavioral studies unless BBB integrity is compromised.

  • Solubility:

    • Water:[2] ~1 mg/mL (Sonicate if necessary).

    • DMSO: ~50 mg/mL.

    • Vehicle Choice: For Intracerebroventricular (ICV) injection, 100% water or sterile saline is preferred to avoid vehicle-induced behavioral artifacts. If higher concentrations are required, use minimal DMSO (<5% final concentration).

Experimental Protocol: Elevated Plus Maze

Phase 1: Surgical Preparation (Stereotaxic Cannulation)

Since BIBP 3226 does not cross the BBB efficiently, direct central administration is required.

  • Anesthesia: Induce with Isoflurane (3-4%) and maintain (1.5-2%).

  • Stereotaxic Alignment: Secure animal. Ensure skull is flat (Bregma and Lambda at same DV coordinate).

  • Implantation: Implant a guide cannula aimed at the Lateral Ventricle (ICV) or Basolateral Amygdala (BLA) .

    • Rat ICV Coordinates: AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm (from dura).

    • Mouse ICV Coordinates: AP -0.3 mm, ML ±1.0 mm, DV -2.5 mm.

  • Recovery: Allow 5–7 days for post-operative recovery before behavioral testing. Handle animals daily to reduce stress.

Phase 2: Drug Preparation

Target Dose: 0.1 – 5.0 µg per animal (Rat). Volume: 1–5 µL (Rat) or 1–2 µL (Mouse).

Example Calculation for 5 µg dose in 5 µL volume (Rat):

  • Weigh 1 mg of BIBP 3226.

  • Dissolve in 1 mL of sterile distilled water (Concentration = 1 mg/mL).

  • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Phase 3: Behavioral Testing (The Workflow)

Workflow cluster_0 Preparation Phase cluster_1 Injection Phase cluster_2 Testing Phase Habituation Room Habituation (1 hour, dim light) Microinject Microinjection (ICV/Local) Rate: 1 µL/min Habituation->Microinject DrugPrep Prepare Fresh Solution (Keep on ice) DrugPrep->Microinject Diffusion Leave Injector in place (1 min to prevent backflow) Microinject->Diffusion Wait Wait Period (15 - 30 mins) Diffusion->Wait Start Place in Center Zone (Facing Open Arm) Wait->Start Record Video Tracking (5 mins) Measure: Entries & Time Start->Record

Figure 2: Experimental Workflow. Critical timing ensures peak drug availability during the 5-minute test window.

Step-by-Step Procedure:

  • Environment: Testing room must be sound-attenuated. Illumination should be controlled (e.g., 100 lux on open arms, <20 lux in closed arms).

  • Acclimatization: Move animals to the anteroom 1 hour before testing.

  • Injection:

    • Gently restrain the animal.

    • Insert the internal injector into the guide cannula.

    • Infuse BIBP 3226 (or Vehicle) at a rate of 0.5–1.0 µL/min.

    • Wait: Leave injector in place for 60 seconds post-infusion to allow diffusion.

  • Latency: Return animal to home cage for 15–30 minutes . This allows the drug to bind Y1 receptors before the stress of the maze begins.

  • The Test:

    • Place animal in the center zone , facing an open arm .

    • Start timer/tracking immediately.

    • Record behavior for 5 minutes .

  • Cleanup: Clean the maze with 70% ethanol and dry completely between subjects to remove olfactory cues.

Data Analysis & Interpretation

The EPM relies on the conflict between the rodent's innate curiosity (exploration) and fear of open spaces (thigmotaxis).[2]

Primary Metrics
MetricDefinitionInterpretation of BIBP 3226 Effect
% Open Arm Time (Time in Open / Total Time) * 100Decrease (Anxiogenic)
% Open Arm Entries (Open Entries / Total Entries) * 100Decrease (Anxiogenic)
Closed Arm Entries Total entries into closed armsNo Change (Indicates normal locomotion)
Validation Criteria (Self-Correction)
  • Locomotor Control: If Closed Arm Entries are significantly reduced in the BIBP 3226 group compared to Vehicle, the drug may be causing sedation rather than anxiety. This invalidates the anxiety claim.

  • Baseline Anxiety: If the Vehicle group spends <5% of time in open arms, the baseline anxiety is too high (floor effect), and you cannot detect an anxiogenic effect. Adjust lighting or handling to increase baseline exploration.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Effect Observed Poor SolubilityEnsure BIBP 3226 is fully dissolved; sonicate or use 1-2% DMSO.
Missed TargetVerify cannula placement post-mortem using Methylene Blue dye.
Low NPY ToneBIBP 3226 blocks endogenous NPY.[3] If the animal is not stressed, NPY release may be low. Test under higher stress conditions or use to block exogenous NPY.
Sedation Dose ToxicityReduce dose. Check for "freezing" behavior in video analysis.
High Variability Handling StressIncrease handling days (gentling) prior to surgery and testing.

References

  • Rudolf, K., et al. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226. European Journal of Pharmacology.

  • Kask, A., et al. (1996). Anxiogenic-like effect of the neuropeptide Y Y1 receptor antagonist BIBP3226: antagonism with diazepam. European Journal of Pharmacology.

  • Sajdyk, T. J., et al. (1999). Neuropeptide Y in the amygdala induces anxiolytic-like effects in rats via the Y1 receptor. European Journal of Pharmacology.

  • Tocris Bioscience. BIBP 3226 trifluoroacetate Product Information & Solubility Data.

Sources

Application Note: Dissecting Central Feeding Circuits with BIBP 3226 Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the use of BIBP 3226 trifluoroacetate (BIBP 3226), a highly selective non-peptide Neuropeptide Y (NPY) Y1 receptor antagonist. While NPY is the most potent orexigenic (appetite-stimulating) peptide in the central nervous system, dissecting its specific receptor contributions requires precise pharmacological tools. BIBP 3226 is the gold standard for isolating Y1-mediated effects.

Critical Limitation: BIBP 3226 possesses a short biological half-life.[1] This guide focuses on Intracerebroventricular (ICV) administration protocols, which are required to bypass the blood-brain barrier and achieve sufficient local concentrations in the paraventricular nucleus (PVN) of the hypothalamus.

Pharmacological Profile & Mechanistic Insight[2][3]

Compound Characteristics[2][3][4][5][6][7]
  • Selectivity: High affinity for NPY Y1 receptors (

    
     = 1.1 nM) with negligible affinity for Y2, Y4, or Y5 subtypes.[2]
    
  • Chemical Nature: Arginine derivative (mimics the C-terminal of NPY).

  • Solubility: The trifluoroacetate salt form enhances water solubility, allowing reconstitution in sterile saline (0.9%) without the need for toxic co-solvents like DMSO, which is critical for ICV safety.

Mechanism of Action

Feeding behavior is largely driven by the Arcuate Nucleus (ARC)


 Paraventricular Nucleus (PVN) axis. NPY neurons in the ARC project to the PVN, releasing NPY. This activates Y1 and Y5 receptors to stimulate massive food intake. BIBP 3226 competitively blocks the Y1 receptor, blunting this orexigenic signal.
Visualization: The Hypothalamic Feeding Circuit

The following diagram illustrates the specific node of inhibition for BIBP 3226 within the orexigenic pathway.

FeedingCircuit cluster_ARC Arcuate Nucleus (ARC) cluster_PVN Paraventricular Nucleus (PVN) AgRP_NPY AgRP/NPY Neuron Y1_Rec Y1 Receptor AgRP_NPY->Y1_Rec Releases NPY Y5_Rec Y5 Receptor AgRP_NPY->Y5_Rec Releases NPY Feeding Hyperphagia (Feeding Behavior) Y1_Rec->Feeding Promotes Y5_Rec->Feeding Promotes BIBP BIBP 3226 (Antagonist) BIBP->Y1_Rec BLOCKS (Ki 1.1nM)

Figure 1: Schematic of NPY signaling. BIBP 3226 selectively inhibits the Y1 receptor arm of the pathway, preventing NPY-induced hyperphagia.

Pre-Experimental Preparation

Reconstitution Protocol

Safety Note: BIBP 3226 is a potent bioactive compound. Handle with gloves and mask.

  • Vehicle: Use sterile 0.9% NaCl (Saline).[3]

  • Concentration: Prepare a stock solution of 1 µg/µL (approx 2 mM).

  • Procedure:

    • Add saline directly to the vial.

    • Vortex gently for 30 seconds.

    • Expert Tip: If the solution appears cloudy, sonicate for 10 seconds. Do not heat above 37°C as this may degrade the peptide-mimetic structure.

  • Storage: Aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.

Surgical Considerations (Stereotaxic Cannulation)

To study central feeding, a guide cannula must be implanted targeting the lateral ventricle (LV) or directly into the PVN.

  • Subject: Male Wistar Rats (250-300g) or C57BL/6 Mice (25g).

  • Rat Coordinates (LV): AP -0.8 mm, L +1.5 mm, DV -3.5 mm (from Bregma).

  • Recovery: Allow minimum 5-7 days post-surgery recovery. Monitor body weight daily; subjects must return to pre-surgery weight before testing.

Core Protocol: Blockade of NPY-Induced Feeding

Rationale: Because BIBP 3226 has a short half-life, its ability to suppress spontaneous dark-phase feeding can be variable. The most robust validation is to test its ability to block feeding induced by an exogenous NPY injection. This creates a "Self-Validating" experimental design where the NPY group serves as a positive control.

Experimental Groups (n=8 per group)
GroupPre-Treatment (t = -15 min)Challenge (t = 0 min)Expected Outcome
1. Vehicle Control 2 µL Saline1 µL SalineMinimal intake (satiated)
2. Agonist Control 2 µL Saline1 µg NPY (porcine)Massive hyperphagia
3. Test Group 5 - 10 µg BIBP 3226 1 µg NPY (porcine)Significant attenuation of feeding
Step-by-Step Workflow
  • Acclimatization: Handle animals daily for 3 days prior to testing to reduce stress-induced anorexia.

  • Satiation: Ensure animals have ad libitum access to food prior to the test. We are testing "orexigenic" drive, so starting with hungry animals confounds the data.

  • Injection 1 (Antagonist):

    • Time: t = -15 minutes.[4]

    • Inject BIBP 3226 (or vehicle) ICV.[5][6][7][8]

    • Rate: 1 µL/min. Leave injector in place for 60s to prevent backflow.

  • Injection 2 (Agonist):

    • Time: t = 0 minutes.

    • Inject NPY (1 µg in 1 µL saline).

  • Data Collection:

    • Immediately provide pre-weighed food pellets.

    • Measure food intake (weigh remaining pellets) at 30 min, 1 hr, 2 hr, and 4 hr .

    • Note: The primary effect of BIBP 3226 is usually seen within the first 60 minutes due to its kinetic profile.

Visualization: Experimental Timeline

Workflow Start Start: Satiated Animals (Light Phase) Inj1 Injection 1 (t = -15 min) BIBP 3226 or Saline Start->Inj1 Wait Wait 15 Minutes (Allow receptor binding) Inj1->Wait Inj2 Injection 2 (t = 0 min) NPY Challenge Wait->Inj2 Food Introduce Food Pellets Inj2->Food Measure1 Measure Intake: +30 min (Primary Endpoint) Food->Measure1 Measure2 Measure Intake: +1 hr Measure1->Measure2 Measure3 Measure Intake: +2 hr Measure2->Measure3

Figure 2: Temporal workflow for the NPY-challenge protocol. The 15-minute pre-treatment window is critical for establishing receptor blockade.

Data Analysis & Interpretation

Expected Results

In a successful experiment, the data should follow this pattern:

  • Vehicle/Saline: < 0.5g intake (rats do not eat much in light phase when satiated).

  • Vehicle/NPY: > 3.0g intake (rapid, ravenous feeding).

  • BIBP/NPY: ~ 1.0 - 1.5g intake.

    • Interpretation: BIBP 3226 should reduce NPY-induced feeding by 50-70%. It rarely abolishes it completely because NPY also acts on Y5 receptors, which BIBP 3226 does not block.

Troubleshooting Guide
IssueProbable CauseSolution
No effect of NPY Peptide degradationUse fresh aliquots; keep NPY on ice. Verify cannula patency.
No inhibition by BIBP Dose too low or timing offIncrease dose to 10-15 µg. Ensure injection is exactly 15-20 min before NPY.
Seizures/Barrel Rolling Injection volume/speedDo not exceed 5 µL total volume (Rat) or 1 µL (Mouse). Inject slower (1 µL/min).
Precipitate in syringe Saline incompatibilityRare with TFA salt, but if observed, switch to distilled water for reconstitution.

References

  • Rudolf, K., et al. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226.[9] European Journal of Pharmacology.

  • Kask, A., et al. (1998). Anxiogenic-like effect of the neuropeptide Y Y1 receptor antagonist BIBP3226: antagonism with diazepam.[7] European Journal of Pharmacology.

  • Morgan, D.G., et al. (1998). The NPY Y1 receptor antagonist BIBP 3226 blocks NPY-induced feeding via a non-specific mechanism. Regulatory Peptides.[1][10] (Note: This paper highlights the importance of dose ranges to avoid non-specific effects).

  • Sunter, D., et al. (2003). Intracerebroventricular injection of apelin-13 reduces food intake in the rat.[3] Neuroscience Letters. (Provides standard ICV protocols used in feeding studies).

  • Doods, H., et al. (1996). BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties. Arzneimittelforschung.

Sources

Troubleshooting & Optimization

Non-specific effects of BIBP 3226 trifluoroacetate in behavioral studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: BIBP 3226 Trifluoroacetate Senior Application Scientist Desk

Introduction: The "Dirty" Antagonist Dilemma

Welcome to the technical support hub for This compound . You are likely here because your behavioral data is inconsistent, or you are observing phenotypes that contradict the expected NPY Y1 receptor blockade (e.g., sedation, paradoxical feeding, or seizures).

BIBP 3226 was the first non-peptide selective NPY Y1 antagonist.[1] While a powerful tool, it is chemically "finicky." Its trifluoroacetate (TFA) salt form and lipophilic nature create a minefield of non-specific effects ranging from pH-induced neurotoxicity to off-target calcium mobilization .

This guide is not a generic protocol; it is a troubleshooting matrix designed to isolate and eliminate these artifacts.

Module 1: Solubility & Vehicle Toxicity (The "TFA Trap")

User Query: "I dissolved BIBP 3226 in saline for ICV injection. My animals showed immediate agitation followed by profound sedation. Is this Y1 blockade?"

Technical Diagnosis: No. This is likely acid-induced neurotoxicity . BIBP 3226 is supplied as a Trifluoroacetate (TFA) salt. Dissolving TFA salts in unbuffered saline results in a highly acidic solution (pH < 3.0). Intracerebroventricular (ICV) injection of acid causes immediate pain (agitation) and subsequent neuronal depression (sedation), mimicking "drug effects."

The Protocol:

  • Solubilization: Dissolve the stock powder in 100% DMSO first. BIBP 3226 is hydrophobic; it will not dissolve directly in saline at high concentrations.

  • Dilution & Buffering: Dilute the DMSO stock into PBS (Phosphate Buffered Saline) or aCSF (artificial cerebrospinal fluid), not saline.

    • Target: Final DMSO concentration < 2% (ideally < 0.5% for ICV).[2][3]

    • Critical Step: Check pH. If pH < 7.2, adjust carefully with dilute NaOH.

  • Vehicle Control: You must run a vehicle control with the exact same DMSO/TFA/Buffer ratio. DMSO itself causes retinal and neuronal apoptosis at high concentrations [1].

Table 1: Solubility & Vehicle Specifications

ParameterSpecificationNotes
Molecular Weight 566.6 g/mol Includes TFA counter-ion mass (check CoA).
Primary Solvent DMSO (100%)Soluble up to ~25 mM.
Working Solvent PBS or aCSF (pH 7.4)Precipitation Risk: High if added too fast. Add DMSO dropwise to vortexing buffer.
Max DMSO (ICV) < 1-2%>5% DMSO causes neurotoxicity/motor deficits [1].
Max DMSO (IP/IV) < 10%Higher tolerance systematically, but local irritation possible.

Module 2: Dosing & Selectivity (The "Agonist" Phantom)

User Query: "At high doses, BIBP 3226 seems to mimic NPY (causing vasoconstriction or feeding) rather than blocking it. Why?"

Technical Diagnosis: You have exceeded the selectivity window .

  • Partial Agonism: In systems with high receptor reserve (spare receptors), BIBP 3226 can act as a partial agonist.

  • Non-Specific Calcium Release: At concentrations > 1 µM, BIBP 3226 causes a massive release of intracellular calcium (

    
    ) that is independent  of the Y1 receptor. This has been proven in CHO cells lacking Y1 receptors [2].
    

The Protocol:

  • ICV Dosing: Stay within the 0.1 – 5.0 µg range. Doses > 10 µg often trigger non-specific motor impairment or seizures.

  • Systemic (IV) Dosing: BIBP 3226 has a short plasma half-life (~20 min). Bolus injections cause transient peak concentrations that trigger off-target vascular effects (transient BP drop) [3]. Use continuous infusion for stable blockade.

Diagram 1: The Troubleshooting Decision Matrix

TroubleshootingMatrix Start Observation: Unexpected Behavioral Phenotype CheckVehicle Step 1: Check Vehicle pH & DMSO % Start->CheckVehicle Acidic pH < 6.0 or DMSO > 5% CheckVehicle->Acidic Fail Neutral pH 7.4 & Low DMSO CheckVehicle->Neutral Pass Artifact1 Artifact: Acid Toxicity / DMSO Neurotoxicity Acidic->Artifact1 CheckDose Step 2: Check Dose Range Neutral->CheckDose HighDose > 10 µg (ICV) or > 10 µM (Local) CheckDose->HighDose Too High LowDose 0.1 - 5.0 µg (ICV) CheckDose->LowDose Optimal Artifact2 Artifact: Non-Specific Ca2+ Release / Partial Agonism HighDose->Artifact2 CheckControl Step 3: Compare with BIBP 3435 LowDose->CheckControl SameEffect BIBP 3435 causes same effect CheckControl->SameEffect Negative Control Fails NoEffect BIBP 3435 is inactive CheckControl->NoEffect Negative Control Works Artifact3 Artifact: Physicochemical Effect (Non-Receptor) SameEffect->Artifact3 TrueResult Validated Y1 Receptor Blockade NoEffect->TrueResult

Caption: Step-by-step logic flow to distinguish true Y1 antagonism from common experimental artifacts.

Module 3: The "Golden" Control (BIBP 3435)

User Query: "Reviewers are asking for proof that my behavioral effect is Y1-mediated. Is a vehicle control enough?"

Technical Diagnosis: No. Because BIBP 3226 has physicochemical side effects (calcium mobilization, membrane interactions), a vehicle control only controls for the solvent. You need a negative enantiomer control .

The Solution: Use BIBP 3435 .[4][5]

  • What is it? The S-enantiomer of BIBP 3226.

  • Why use it? It has the exact same chemical formula, solubility, and lipophilicity, but its affinity for the Y1 receptor is orders of magnitude lower (inactive) [4].

  • Interpretation:

    • If BIBP 3226 works and BIBP 3435 does nothing

      
      True Y1 Effect. 
      
    • If BIBP 3226 and BIBP 3435 both produce the effect

      
      Non-specific Artifact  (likely the Calcium effect described in Module 2).
      

Module 4: Cardiovascular Confounders in Behavior

User Query: "I am studying anxiety (Elevated Plus Maze). Could blood pressure changes affect my results?"

Technical Diagnosis: Yes. NPY Y1 receptors regulate vasoconstriction.[6][7][8][9][10] Systemic administration of BIBP 3226 can cause transient hypotension or inhibit sympathetic vasoconstriction [3].[5]

  • Risk: An animal experiencing a rapid drop in blood pressure may exhibit "freezing" or reduced locomotion, which is easily miscoded as "anxiety" or "sedation."

  • Mitigation:

    • Prefer ICV or local microinjection (amygdala/hypothalamus) over IP/IV to minimize peripheral vascular effects.

    • Measure locomotor activity (open field) before anxiety testing to rule out motor/hemodynamic incapacity.

Diagram 2: Mechanism of Action vs. Artifact

Mechanism BIBP3226 BIBP 3226 (Drug) Y1R NPY Y1 Receptor (G-protein coupled) BIBP3226->Y1R High Affinity (nM) OffTarget Off-Target: Direct Ca2+ Release BIBP3226->OffTarget High Dose (>1µM) BIBP3435 BIBP 3435 (Control) BIBP3435->Y1R No Affinity BIBP3435->OffTarget High Dose (>1µM) Blockade Blockade of NPY Signal (Anxiogenic / Anorectic) Y1R->Blockade Artifact Non-Specific Excitation (Seizures / Motor Deficit) OffTarget->Artifact

Caption: Mechanistic pathway showing how high doses of both the active drug and the negative control can trigger off-target Calcium release.

References

  • Galvao, J. et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. The FASEB Journal. Link

  • Jacques, D. et al. (1995).[11] Effects of BIBP3226 and BIBP3435 on cytosolic calcium in neuropeptide Y Y1 receptor-transfected Chinese hamster ovary cells and wild type CHO-K1 cells.[4] European Journal of Pharmacology. Link

  • Malmström, R.E. et al. (1998). The neuropeptide Y (NPY) Y1 receptor antagonist BIBP 3226: effects on vascular responses to exogenous and endogenous NPY in the pig in vivo.[5][7][8] British Journal of Pharmacology. Link

  • Rudolf, K. et al. (1994).[12] The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226.[11][12] European Journal of Pharmacology. Link

Sources

Technical Support Center: BIBP 3226 Trifluoroacetate & Calcium Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Off-Target Calcium Mobilization Artifacts in NPY Y1 Receptor Research

Executive Summary: The "Dual Personality" of BIBP 3226

Current Status: Active Severity: High (Experimental Artifact Risk) Applicable Compounds: BIBP 3226 (Trifluoroacetate salt)

Technical Brief: BIBP 3226 is widely cited as the first selective non-peptide antagonist for the Neuropeptide Y (NPY) Y1 receptor.[1] However, strictly defined concentration windows are required to maintain selectivity.

Critical Warning: At concentrations > 1 µM , BIBP 3226 induces a rapid, transient increase in intracellular calcium (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) that is independent of the Y1 receptor . This effect occurs in Y1-deficient cell lines (e.g., CHO-K1) and mimics the activity of its inactive enantiomer, BIBP 3435.[2] Researchers observing unexpected calcium spikes in the presence of this antagonist must immediately validate their concentration thresholds.

Troubleshooting Guide: Calcium Signaling Artifacts

Scenario A: "I see a calcium spike when I add the antagonist alone."

Diagnosis: You have likely exceeded the selectivity window (


).
Mechanism:  At high micromolar concentrations, BIBP 3226 activates a non-Y1 mediated mechanism (potentially involving NPFF receptors or direct physicochemical membrane perturbation) that mobilizes intracellular calcium stores.

Corrective Workflow:

  • Titrate Down: Repeat the assay with BIBP 3226 concentrations at 10 nM, 100 nM, and 500 nM . The off-target calcium spike typically disappears below 1 µM, while Y1 antagonism (

    
    ) remains potent.
    
  • Verify with Enantiomer (Caution): Test BIBP 3435 .

    • Expected: If the effect is Y1-specific, BIBP 3435 should be inactive.

    • Artifact Warning: If BIBP 3435 also causes a spike, the effect is non-specific. Note: BIBP 3435 is known to mimic the high-dose calcium mobilization effects of BIBP 3226.[2]

  • Switch Antagonists: Cross-validate with BIIE 0246 , a structurally distinct Y1 antagonist that does not share this specific off-target calcium profile.

Scenario B: "My baseline calcium is unstable/oscillating after pre-incubation."

Diagnosis: Partial agonism or NPFF receptor interference. Mechanism: BIBP 3226 binds Neuropeptide FF (NPFF) receptors with moderate affinity (


). In neuronal cultures expressing NPFF2, it may alter baseline excitability or calcium homeostasis.

Corrective Workflow:

  • Check Expression: Perform qPCR for NPFFR1 and NPFFR2 in your cell line.

  • Washout: Unlike the covalent-like binding of some peptide toxins, BIBP 3226 is reversible. A 10-minute washout should restore baseline stability if the effect is receptor-mediated.

Mechanism of Action & Off-Target Pathways

The following diagram illustrates the divergence between the intended Y1 blockade and the unintended calcium mobilization pathways.

BIBP3226_Pathways BIBP BIBP 3226 (Trifluoroacetate) Y1R NPY Y1 Receptor (Target) BIBP->Y1R < 1 µM (Antagonism) OffTarget Off-Target Mechanism (NPFFR / Unknown) BIBP->OffTarget > 1 µM (Non-Specific) Gi Gi/o Protein Y1R->Gi Blockade Ca_Y1 Inhibit NPY-induced Ca2+ Mobilization Gi->Ca_Y1 Prevents Signal Ca_Store Intracellular Ca2+ Stores OffTarget->Ca_Store Direct Activation Artifact Artifactual Ca2+ Spike Ca_Store->Artifact Release

Caption: Divergent signaling pathways of BIBP 3226 based on concentration thresholds.

Frequently Asked Questions (FAQ)

Q: Can I use BIBP 3435 as a negative control for calcium experiments? A: Proceed with extreme caution. While BIBP 3435 is the inactive enantiomer regarding Y1 binding (


), it retains the ability  to mobilize intracellular calcium at concentrations 

via the same off-target mechanism as BIBP 3226. It is a valid control only if used at low concentrations (< 500 nM) where it shows no activity.

Q: What is the absolute maximum concentration I should use? A: We recommend a "Safe Ceiling" of 500 nM . This provides ~50-fold coverage of the


 for Y1 (1.1 nM) while staying safely below the threshold for non-specific calcium effects.

Q: Does the trifluoroacetate (TFA) salt form affect the calcium signal? A: The TFA counter-ion itself is generally inert in these assays, but it can acidify unbuffered solutions. Ensure your assay buffer (e.g., HBSS/HEPES) is strongly buffered to pH 7.4. The calcium artifact is intrinsic to the BIBP 3226 pharmacophore, not the salt form.

Validated Experimental Protocol: Calcium Mobilization Assay

Objective: Measure NPY-induced calcium signaling while excluding BIBP 3226 off-target effects.

Materials
  • Cell Line: CHO-K1 transfected with hNPY1R (use wild-type CHO-K1 as a negative control).[2]

  • Dye: Fluo-4 AM or Fura-2 AM.

  • Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Probeneceid 2.5 mM if needed to prevent dye leakage).

Step-by-Step Workflow
  • Dye Loading:

    • Incubate cells with 4 µM Fluo-4 AM for 45 mins at 37°C.

    • Wash 3x with assay buffer to remove extracellular dye.

  • Antagonist Pre-incubation (Critical Step):

    • Add BIBP 3226 to cells 15–30 minutes prior to agonist addition.

    • Dose Groups:

      • Vehicle (DMSO < 0.1%)

      • BIBP 3226 (10 nM) - Selective Range

      • BIBP 3226 (100 nM) - Selective Range

      • BIBP 3226 (10 µM) - Positive Control for Artifact (Optional)

    • Note: Monitor fluorescence during this phase. If fluorescence rises during incubation, the concentration is too high.

  • Baseline Measurement:

    • Record baseline fluorescence (

      
      ) for 30 seconds.
      
  • Agonist Challenge:

    • Inject NPY (final concentration typically

      
      , ~10-30 nM).
      
    • Record response for 120 seconds.

  • Data Analysis:

    • Calculate

      
      .
      
    • Validity Check: The 10 µM BIBP 3226 well may show a high baseline (

      
      ) before NPY addition. Exclude these wells or normalize carefully.
      
Summary of Binding Constants ( )
Receptor Target

(nM)
Interpretation
NPY Y1 1.1 Primary Target (High Potency)
NPFF2 (Human)79Secondary Target (Moderate Potency)
NPFF (Rat)108Secondary Target
NPY Y2 / Y4 / Y5> 1000Selectivity Preserved

References

  • Jacques, D., et al. (2001). "Effects of BIBP3226 and BIBP3435 on cytosolic calcium in neuropeptide Y Y1 receptor-transfected Chinese hamster ovary cells and wild type CHO-K1 cells." Journal of Receptor and Signal Transduction Research.

  • Rudolf, K., et al. (1994). "The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226." European Journal of Pharmacology.

  • Mollereau, C., et al. (2001). "Agonist and antagonist activities on human NPFF2 receptors of the NPY ligands GR231118 and BIBP3226." British Journal of Pharmacology.

  • Tocris Bioscience. "BIBP 3226 trifluoroacetate Product Datasheet."

Sources

BIBP 3226 trifluoroacetate stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: BIBP 3226 Trifluoroacetate Senior Application Scientist Desk

Introduction: Compound Profile

This compound is a highly potent, selective, non-peptide antagonist for the Neuropeptide Y (NPY) Y1 receptor (Ki = 1.1 nM).[1][2] It also displays antagonism toward the Neuropeptide FF (NPFF) receptor.[1][2][3] It is widely used to dissect the physiological roles of NPY in vasoconstriction, anxiety, and cardiovascular regulation.

This guide addresses the specific stability, solubility, and handling challenges associated with the trifluoroacetate (TFA) salt form of this compound.

Part 1: Stability & Storage Protocols

Solid State Storage (The "Dry Chain")

The solid compound is chemically stable but physically sensitive to moisture (hygroscopic).

  • Temperature: Store at -20°C .

  • Environment: Keep in a tightly sealed vial within a desiccator.

  • Light: Protect from direct light to prevent potential photochemical degradation.

Critical Handling Step (Self-Validation):

Before opening the vial, allow it to equilibrate to room temperature for at least 1 hour inside the desiccator. Why? Opening a cold vial in humid room air causes immediate condensation inside the vial. This moisture can hydrolyze the compound or alter the net weight, leading to inaccurate dosing.

Solution Stability

BIBP 3226 in solution is significantly less stable than the solid.

  • Immediate Use: Ideally, prepare fresh solutions immediately before use.

  • Short-Term Storage: If necessary, stock solutions (e.g., in DMSO) can be aliquoted and stored at -80°C for up to 1 month.

  • Freeze-Thaw: Strictly avoid freeze-thaw cycles. The crystallization process can physically shear molecules or create micro-environments of extreme pH (due to the TFA counterion) that degrade the compound.

Part 2: Solubility & Reconstitution

Solvent Selection Matrix

The solubility of BIBP 3226 varies drastically depending on the solvent.

SolventSolubility (Max)Recommended Use
DMSO ~50 mg/mL Primary Choice. Ideal for stock solutions.
Ethanol ~73 mg/mLGood alternative for organic-compatible assays.
Water ~1 mg/mLPoor. Not recommended for stock preparation. Requires sonication.
PBS (pH 7.2) < 0.5 mg/mLVery Poor. Likely to precipitate.
Reconstitution Protocol (Step-by-Step)

Objective: Create a 10 mM Stock Solution.

  • Calculate: Determine the mass of the solid (including the TFA salt weight). Check the specific batch Certificate of Analysis (CoA) for the exact molecular weight, as the stoichiometry of the salt (xCF3CO2H) varies.

  • Dissolve: Add DMSO to the vial.

  • Agitate: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath for 5 minutes at room temperature.

  • Inspect: Hold the vial up to a light source. The solution must be optically clear. Any turbidity indicates incomplete dissolution.

  • Dilute: For biological assays, dilute the DMSO stock into the aqueous buffer (e.g., PBS or media) slowly while vortexing. Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.

Part 3: Technical Visualization

Workflow: Reconstitution & Storage

This diagram outlines the logical flow to ensure compound integrity from the freezer to the bench.

ReconstitutionWorkflow Storage Solid Storage (-20°C, Desiccated) Equilibrate Equilibrate to RT (1 Hour) Storage->Equilibrate Remove Weigh Weigh Solid (Check Batch MW) Equilibrate->Weigh Open Vial Dissolve Dissolve in DMSO (Target: 10-50 mM) Weigh->Dissolve Add Solvent Sonicate Vortex / Sonicate (Ensure Clarity) Dissolve->Sonicate Usage Dilute for Assay (Keep DMSO <0.1%) Sonicate->Usage Immediate Use Aliquot Aliquot & Freeze (-80°C, Single Use) Sonicate->Aliquot Storage

Caption: Optimized workflow for handling BIBP 3226 to prevent moisture contamination and precipitation.

Mechanistic Pathway: NPY Y1 Receptor Blockade

Understanding the signaling pathway is crucial for interpreting experimental results. BIBP 3226 blocks the Gi/o-coupled Y1 receptor.

NPYPathway NPY Neuropeptide Y (Ligand) Y1R Y1 Receptor (GPCR) NPY->Y1R Activates BIBP BIBP 3226 (Antagonist) BIBP->Y1R Blocks Gi Gi/o Protein Y1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca Intracellular Ca2+ Gi->Ca Mobilizes cAMP cAMP Levels AC->cAMP Decreases Vasoconstriction Vasoconstriction / Anxiety cAMP->Vasoconstriction Modulates Ca->Vasoconstriction Promotes

Caption: BIBP 3226 competitively antagonizes the Y1 receptor, preventing Gi/o-mediated inhibition of Adenylyl Cyclase and calcium mobilization.[2][4][5][6]

Part 4: Troubleshooting & FAQs

Q1: My solution precipitated when I added it to the cell culture media. Why?

Diagnosis: This is "solvent shock." Root Cause: BIBP 3226 is hydrophobic. Adding a high-concentration DMSO stock rapidly to a water-based medium causes the compound to crash out of solution. Solution:

  • Step-down Dilution: Dilute your stock 1:10 in DMSO first, then 1:100 into the media.

  • Vortexing: Vortex the media while adding the compound dropwise.

  • Warmth: Ensure the media is at 37°C, not cold.

Q2: The molecular weight on the vial label differs from the technical datasheet. Which do I use?

Answer: Always use the Batch-Specific Molecular Weight found on the vial or the Certificate of Analysis (CoA). Reasoning: BIBP 3226 is supplied as a Trifluoroacetate (TFA) salt .[3] The number of TFA molecules attached (stoichiometry) can vary between batches (e.g., xCF3CO2H).[3] Using the generic "Free Base" MW (473.[3]57) for calculations will result in under-dosing.

Q3: I am performing in vivo injections (i.c.v.). Do I need to worry about the TFA salt?

Answer: Yes. Risk: TFA salts are acidic. High concentrations can cause local tissue irritation or pH artifacts in sensitive brain regions. Protocol Adjustment:

  • Dissolve the stock in DMSO.

  • Dilute heavily with sterile saline or a buffered vehicle (pH 7.4).

  • Verify the pH of the final solution is near physiological range (7.2–7.4) before injection. If too acidic, carefully adjust with dilute NaOH, but watch for precipitation.

References

  • Rudolf, K., et al. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226.[4][5] European Journal of Pharmacology, 271(2-3), R11-R13. Link

  • Doods, H., et al. (1996). BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties. Regulatory Peptides, 65(1), 71-77. Link

  • Sautel, M., et al. (1996). Neuropeptide Y and the nonpeptide antagonist BIBP 3226 share an overlapping binding site at the human Y1 receptor. Molecular Pharmacology, 50(2), 285-292. Link

  • Tocris Bioscience. this compound Product Datasheet. Link

Sources

Technical Support Center: Optimizing BIBP 3226 Trifluoroacetate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for BIBP 3226 trifluoroacetate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this potent neuropeptide Y (NPY) Y1 receptor antagonist in in vitro settings. Our goal is to move beyond simple protocols and explain the scientific rationale behind experimental design, enabling you to optimize your assays, troubleshoot challenges, and generate reliable, reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and what is its fundamental mechanism of action?

Answer: this compound is a potent, selective, and non-peptide competitive antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1][2] Its primary mechanism involves binding to the Y1 receptor with high affinity, thereby preventing the endogenous ligand, NPY, from binding and activating the receptor.[3] The NPY Y1 receptor is a G protein-coupled receptor (GPCR), and its activation by NPY typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and an increase in intracellular calcium concentration ([Ca²⁺]i).[3][4] By blocking NPY's access to the receptor, BIBP 3226 effectively inhibits these downstream signaling events.[5]

While highly selective for the Y1 receptor, it's crucial to note that BIBP 3226 also exhibits antagonist activity at Neuropeptide FF (NPFF) receptors, though with lower affinity.[1][5] This is a critical consideration in experimental design and data interpretation, especially when working with systems where NPFF signaling may be relevant.

Table 1: Receptor Binding Affinity (Kᵢ) of BIBP 3226

Receptor Subtype Species Kᵢ (nM) Reference(s)
NPY Y1 Rat 1.1 [3][5]
NPY Y1 Human 7 - 14.9 [1][2]
NPY Y2 Rat >1000
NPY Y4 Rat >1000
NPY Y5 Rat >1000

| NPFF2 | Human | 79 |[5] |

cluster_membrane Cell Membrane NPY_Y1_R NPY Y1 Receptor G_protein Gαi/Gαq Protein NPY_Y1_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Converts Ca_ion ↑ [Ca²⁺]i PLC->Ca_ion Leads to NPY Neuropeptide Y (Agonist) NPY->NPY_Y1_R Binds & Activates BIBP3226 BIBP 3226 (Antagonist) BIBP3226->NPY_Y1_R Binds & Blocks ATP ATP ATP->AC

Caption: Simplified NPY Y1 Receptor Signaling Pathway.

Q2: How should I prepare and store stock solutions of this compound?

Answer: Proper preparation and storage of your stock solution are fundamental to achieving reproducible results. The trifluoroacetate (TFA) salt form of BIBP 3226 can be hygroscopic, so it's important to handle the solid powder accordingly.

Table 2: Physicochemical & Solubility Properties of this compound

Property Value Source(s)
Molecular Weight 587.59 g/mol (TFA salt) [5]
Appearance Off-white solid / powder [5]
Solubility
DMSO ≥78 mg/mL [5]
Ethanol ≥73.2 mg/mL [5]
Water ~1 mg/mL to 12.13 mg/mL (ultrasonication may be required) [5]
Storage (Solid) -20°C, desiccated

| Storage (Solution) | -20°C (short-term recommended) |[5] |

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

  • Acclimatization: Before opening, allow the vial of this compound powder to warm to room temperature for 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Calculation: Calculate the volume of DMSO required. For example, to make a 10 mM stock from 1 mg of powder (MW = 587.59):

    • Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))

    • Volume (µL) = (0.001 g / (0.01 mol/L * 587.59 g/mol )) * 1,000,000 µL/L ≈ 170.2 µL

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial. Vortex thoroughly until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed.

  • Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes in low-binding polypropylene tubes. Store the aliquots at -20°C. Crucially, avoid repeated freeze-thaw cycles , as this can lead to compound degradation and precipitation upon thawing.[6] It is not recommended to store solutions for long periods; fresh dilutions from the stock should be prepared for each experiment.[5]

Q3: What is a sensible starting concentration for my in vitro assay?

Answer: The selection of a starting concentration is a critical step that should be guided by the compound's binding affinity (Kᵢ). A widely accepted practice is to begin with a concentration range that brackets the Kᵢ value, typically spanning from 10-fold below to 100-fold above it.

Given that BIBP 3226 has a Kᵢ of ~1.1 nM for the rat Y1 receptor and ~7-15 nM for the human Y1 receptor , a logical starting point for a dose-response experiment would be a range from 1 nM to 1 µM .[1][2][3] This range is sufficiently broad to capture the full inhibitory curve and determine the IC₅₀ (the concentration at which 50% of the agonist response is inhibited).

It is also informative to consider concentrations used in published studies. For instance, in vivo experiments have shown significant Y1 receptor blockade at plasma concentrations of approximately 59 nM.[7] However, be aware that at concentrations exceeding 1 µM, BIBP 3226 has been reported to induce off-target effects, such as directly increasing intracellular calcium in a Y1 receptor-independent manner.[8] Therefore, it is essential to establish a full dose-response curve to identify the lowest concentration that achieves maximal specific inhibition.

Q4: How do I design and execute a dose-response experiment to determine the optimal concentration (IC₅₀)?

Answer: A dose-response experiment is essential for quantifying the potency of BIBP 3226 in your specific assay system. The following protocol outlines a general workflow for a cell-based functional assay, such as a cAMP or calcium mobilization assay, using a cell line endogenously or recombinantly expressing the NPY Y1 receptor.

A 1. Cell Seeding Seed Y1R-expressing cells in 96-well plate. Incubate 24h to allow adherence. B 2. Compound Preparation Prepare serial dilutions of BIBP 3226 from DMSO stock. (e.g., 1 µM to 1 nM) C 3. Antagonist Pre-incubation Add diluted BIBP 3226 and vehicle control to wells. Incubate for 15-30 min. B->C Add to cells D 4. Agonist Stimulation Add NPY (agonist) at a fixed EC₈₀ concentration to all wells except negative control. C->D Challenge with agonist E 5. Signal Detection Incubate for defined period. Measure assay readout (e.g., fluorescence, luminescence). D->E Allow reaction F 6. Data Analysis Normalize data to controls. Plot % Inhibition vs. [BIBP 3226]. Fit with non-linear regression to calculate IC₅₀. E->F Process raw data

Caption: Workflow for IC₅₀ Determination of BIBP 3226.

Experimental Protocol: IC₅₀ Determination via a Functional Assay

  • Cell Culture: Seed your NPY Y1 receptor-expressing cells into a 96-well assay plate at a predetermined optimal density. Allow cells to adhere and grow for 18-24 hours.

  • Preparation of Reagents:

    • BIBP 3226 Dilutions: Perform a serial dilution of your 10 mM DMSO stock to create a range of concentrations (e.g., 10 µM down to 10 pM) in an appropriate assay buffer. Ensure the final DMSO concentration in all wells will be identical and non-toxic (typically ≤0.1%).

    • Agonist Solution: Prepare a solution of NPY at a concentration that will yield an EC₈₀ response (the concentration that gives 80% of the maximal response). This is determined from a prior agonist-only dose-response curve and ensures the assay has a sufficient dynamic range to measure inhibition.

  • Assay Execution:

    • Controls: Designate wells for:

      • Negative Control: Cells + Vehicle (no agonist or antagonist).

      • Positive Control: Cells + Vehicle + NPY (agonist).

    • Antagonist Addition: Remove growth media and add the prepared BIBP 3226 dilutions and vehicle control to the appropriate wells.

    • Pre-incubation: Incubate the plate at 37°C for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

    • Agonist Stimulation: Add the prepared NPY EC₈₀ solution to all wells except the negative control.

    • Signal Development: Incubate for the optimal time required for the specific assay signal (e.g., 30 minutes for cAMP assays).

  • Data Acquisition: Measure the output signal (e.g., luminescence for cAMP or fluorescence for calcium) using a plate reader.

  • Data Analysis:

    • Normalize the data: Set the average signal from the negative control wells to 0% response and the average signal from the positive control (agonist only) wells to 100% response.

    • Calculate the percent inhibition for each BIBP 3226 concentration.

    • Plot the percent inhibition versus the log of the BIBP 3226 concentration and fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value.

Q5: I'm observing high variability, poor potency, or other unexpected results. What are the most common issues and how can I troubleshoot them?

Answer: In vitro assays with peptidomimetic compounds can be sensitive. Here are the most common culprits and their solutions:

  • Issue 1: Compound Precipitation in Media

    • Causality: BIBP 3226 is highly soluble in DMSO but has limited aqueous solubility. When a concentrated DMSO stock is diluted into aqueous cell culture media, the compound can crash out of solution, drastically reducing its effective concentration and leading to poor potency and high well-to-well variability.

    • Self-Validating Solution:

      • Maintain Low Final DMSO Concentration: Always ensure the final concentration of DMSO in your assay is below 0.5%, and ideally at or below 0.1%. All wells, including controls, must contain the same final DMSO concentration.[9]

      • Visual Inspection: After preparing your working dilutions in media, visually inspect them for any cloudiness or precipitate.

      • Intermediate Dilution Step: Instead of a single large dilution, perform a two-step dilution. First, dilute the DMSO stock into a smaller volume of buffer/media, vortex, and then perform the final dilution.

  • Issue 2: Off-Target Effects at High Concentrations

    • Causality: As concentration increases, the probability of a compound interacting with unintended targets rises. BIBP 3226 has known activity at NPFF receptors and has been shown to directly modulate intracellular calcium at concentrations >1 µM, independent of the Y1 receptor.[8] This can lead to a confusing or biphasic dose-response curve.

    • Self-Validating Solution:

      • Use a Control Cell Line: The most robust control is to run your assay in parallel using a parental cell line that does not express the NPY Y1 receptor. Any activity observed in this cell line at a given concentration is, by definition, off-target.

      • Adhere to the IC₅₀: Use the lowest effective concentration that provides maximal inhibition as determined by your dose-response curve. Avoid using a "sledgehammer" concentration far above the IC₉₀.

  • Issue 3: Non-Specific Binding (NSB)

    • Causality: BIBP 3226, like many small molecules, can adsorb to the surfaces of plastic labware (pipette tips, tubes, assay plates) and bind to proteins present in serum-containing media.[10][11] This sequestration reduces the bioavailable concentration of the compound that can interact with the target receptor, leading to an apparent loss of potency.

    • Self-Validating Solution:

      • Use Low-Binding Labware: Whenever possible, use polypropylene or specially treated low-retention plates and tubes for compound dilutions.

      • Consider Serum Effects: If using serum-containing media, be aware that the IC₅₀ value may be higher than in serum-free conditions. If you switch between media types, you must re-validate your optimal concentration.

      • BSA in Buffer: For assays in simple buffers, including a carrier protein like 0.1% Bovine Serum Albumin (BSA) can help block non-specific binding sites on labware.

  • Issue 4: Effects of Trifluoroacetic Acid (TFA) Counter-ion

    • Causality: BIBP 3226 is supplied as a TFA salt. Residual TFA from the purification process can be present and, in some sensitive cell-based assays, may cause cellular stress or alter pH at high compound concentrations, confounding results.[6]

    • Self-Validating Solution:

      • Verify with a Different Salt Form: If TFA toxicity is suspected, obtaining the compound as a different salt (e.g., HCl) or as the free base can be a definitive control.

      • pH Check: For very high concentrations, check the pH of your final assay media after adding the compound to ensure it has not been significantly altered.

References
  • APExBIO. (2026). This compound: Non-peptide NPY Y1 & NPFF Rec... - BCA Protein Assay Kit.
  • Grundemar, L., et al. (1997). The neuropeptide Y (NPY) Y1 receptor antagonist BIBP 3226: equal effects on vascular responses to exogenous and endogenous NPY in the pig in vivo. PubMed. Retrieved from [Link]

  • Sautel, M., et al. (1996). Non-competitive binding of the nonpeptide antagonist BIBP3226 to rat forebrain neuropeptide Y1 receptors. PubMed. Retrieved from [Link]

  • Costa, R., et al. (2020). Determination of neuropeptide Y Y1 receptor antagonist BIBP 3226 and evaluation of receptor expression based on liquid chromatography coupled with tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes. Molecular Metabolism. Retrieved from [Link]

  • Rudolf, K., et al. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226. PubMed. Retrieved from [Link]

  • Wienen, W., et al. (1998). Effects of BIBP3226 and BIBP3435 on cytosolic calcium in neuropeptide Y Y1 receptor-transfected Chinese hamster ovary cells and wild type CHO-K1 cells. PubMed. Retrieved from [Link]

  • Choi, H. J., et al. (2022). Structural basis of neuropeptide Y signaling through Y1 receptor. Nature Communications. Retrieved from [Link]

  • Martel, J. C., et al. (1995). Apparent affinity and potency of BIBP3226, a non-peptide neuropeptide Y receptor antagonist, on purported neuropeptide Y Y1, Y2 and Y3 receptors. PubMed. Retrieved from [Link]

  • Ruscica, M., et al. (2005). Activation of the Y1 Receptor by Neuropeptide Y Regulates the Growth of Prostate Cancer Cells. Endocrinology. Retrieved from [Link]

  • LCG. (n.d.). LC-MS/MS bioanalysis of peptides – How to manage non specific binding? Retrieved from [Link]

  • GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail. Retrieved from [Link]

  • Lahaie, M., et al. (2015). Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. PubMed. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: BIBP 3226 Trifluoroacetate vs. BIBO 3304 in NPY Y1 Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of Y1 Blockade

In the investigation of Neuropeptide Y (NPY) signaling, the choice of antagonist dictates the resolution of your data. BIBP 3226 represents the foundational "prototype"—the first selective, non-peptide Y1 antagonist that replaced cumbersome peptide tools. BIBO 3304 represents the "successor"—a structural evolution designed for sub-nanomolar affinity and superior in vivo stability.

For researchers, the decision often comes down to the specific requirements of the assay:

  • Use BIBP 3226 for standard in vitro screening and when comparing against historical datasets.

  • Use BIBO 3304 for in vivo behavioral studies (e.g., feeding behavior) or when sub-nanomolar binding affinity is required to mask high-abundance low-affinity sites.

Mechanistic & Pharmacological Profile[1][2][3][4][5][6]

Both compounds are argininamide derivatives that mimic the C-terminal hexapeptide of NPY, the critical region for receptor amid functionality recognition. They function as competitive antagonists at the orthosteric binding site.

NPY Y1 Signaling Pathway

The Y1 receptor is a G


/G

-coupled GPCR. Agonist binding typically inhibits Adenylyl Cyclase (AC), reducing cAMP, while releasing G

subunits that modulate Ca

channels and MAPK pathways.

NPY_Signaling NPY NPY / Agonist Y1R NPY Y1 Receptor (GPCR) NPY->Y1R Activates Gi Gi/o Protein Y1R->Gi Couples Antagonist Antagonist (BIBP 3226 / BIBO 3304) Antagonist->Y1R Blocks (Competitive) AC Adenylyl Cyclase Gi->AC Inhibits Ca Intracellular Ca2+ (Mobilization) Gi->Ca Modulates (via Gβγ) cAMP cAMP Levels AC->cAMP Reduces

Figure 1: Competitive antagonism mechanism. BIBP 3226 and BIBO 3304 prevent Gi-mediated cAMP reduction.

Technical Comparison: The Data

The following data aggregates findings from key characterization studies (Wieland et al., 1998; Rudolf et al., 1994).

FeatureBIBP 3226 TrifluoroacetateBIBO 3304 Trifluoroacetate
Role Prototype AntagonistHigh-Affinity Successor
Binding Affinity (

)
1.1 – 7.0 nM (Human Y1)0.38 – 0.72 nM (Human Y1)
Selectivity (vs Y2, Y4, Y5) High (>1000-fold)Very High (>2600-fold)
Molecular Weight 587.59 g/mol 757.69 g/mol
Solubility (DMSO) ~78 mg/mL~75 mg/mL
In Vivo Utility Limited (Short plasma half-life)Excellent (Potent feeding inhibition)
Control Enantiomer BIBP 3435 (Inactive)BIBO 3457 (Inactive)
Primary Limitation Lower potency; rapid clearanceHigher cost; complex synthesis

Scientist's Note: The availability of the inactive enantiomers (BIBP 3435 and BIBO 3457) is critical for validating "on-target" effects. If your biological effect persists with the inactive enantiomer, the mechanism is non-specific.

Experimental Protocols

Protocol A: Radioligand Binding Assay (The "Truth" Assay)

This protocol determines the affinity (


) of the antagonist by displacing a radiolabeled agonist (e.g., 

I-PYY or

I-NPY).

Reagents:

  • Buffer: 25 mM HEPES (pH 7.4), 2.5 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , 0.5% BSA (critical to prevent peptide sticking).
  • Radioligand:

    
    I-Peptide YY (2200 Ci/mmol).
    
  • Cells: SK-N-MC (endogenous human Y1) or CHO-hY1 transfectants.

Workflow:

Binding_Assay Prep Membrane Prep (SK-N-MC Cells) Incubate Incubation (90 min @ 25°C) Prep->Incubate + 125I-PYY + Antagonist Filter Vacuum Filtration (GF/C Filters + PEI) Incubate->Filter Terminates Binding Count Scintillation Counting Filter->Count Analysis Data Analysis (Cheng-Prusoff) Count->Analysis Calculate Ki

Figure 2: Radioligand competition workflow. PEI coating of filters is essential to reduce background.

Step-by-Step:

  • Preparation: Harvest membranes and dilute in binding buffer to 5–10 µg protein/well.

  • Competition: Add 25 pM

    
    I-PYY (fixed concentration).
    
  • Titration: Add BIBP 3226 or BIBO 3304 in increasing concentrations (

    
     M to 
    
    
    
    M).
  • Equilibrium: Incubate for 90 minutes at room temperature.

  • Termination: Rapidly filter through 0.5% polyethyleneimine (PEI) pre-soaked GF/C glass fiber filters.

  • Wash: Wash filters 3x with ice-cold PBS to remove unbound radioligand.

  • Analysis: Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional cAMP Inhibition Assay

Since Y1 is


-coupled, NPY inhibits forskolin-stimulated cAMP. The antagonist should reverse this inhibition.
  • Induction: Pre-treat cells with 10 µM Forskolin to elevate cAMP baseline.

  • Agonist Challenge: Add NPY (EC

    
     concentration) to suppress cAMP.
    
  • Antagonist Rescue: Co-incubate with BIBO 3304 or BIBP 3226.

  • Readout: Measure cAMP recovery using TR-FRET or ELISA.

    • Result: BIBO 3304 should show a right-shift in the NPY dose-response curve with a

      
       value ~ 9.1.
      

Selection Guide: When to Use Which?

ScenarioRecommended ProductRationale
Routine In Vitro Screening BIBP 3226 Cost-effective; sufficient affinity for transfected cells with high receptor density.
In Vivo Feeding Studies BIBO 3304 BIBP 3226 is metabolically unstable and requires infusion. BIBO 3304 is potent via ICV or IP injection.
Low Receptor Density Models BIBO 3304 Sub-nanomolar affinity ensures binding saturation even when receptor numbers are low.
Negative Control Testing Both Always purchase the inactive enantiomer (BIBP 3435 or BIBO 3457) to prove specificity.

References

  • Wieland, H. A., et al. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents.[1] British Journal of Pharmacology.[1][2][3]

  • Rudolf, K., et al. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP 3226. European Journal of Pharmacology.

  • Doods, H., et al. (1996). Pharmacological characterization of the selective nonpeptide neuropeptide Y Y1 receptor antagonist BIBP 3226. Journal of Pharmacology and Experimental Therapeutics.

  • Entzeroth, M., et al. (1995). Labeling of Neuropeptide Y Receptors in SK-N-MC Cells Using the Novel, Nonpeptide Y1 Receptor Antagonist [3H]BIBP 3226. Molecular Pharmacology.

Sources

Validating NPY Y1 Receptor Antagonism: The BIBP 3226 Bench Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The First-in-Class Standard

BIBP 3226 represents a pivotal milestone in neuropeptide Y (NPY) research as the first potent, selective, non-peptide antagonist for the Y1 receptor. Unlike peptide-based tools, BIBP 3226 crosses the blood-brain barrier (albeit with limitations) and offers superior stability in in vitro systems.

For the drug discovery scientist, BIBP 3226 is not just a compound; it is the benchmark against which novel Y1 antagonists are validated. Its mechanism is elegant in its simplicity: it mimics the C-terminal fold of the native NPY peptide (specifically residues Arg35 and Tyr36), competitively occupying the binding pocket without activating the G-protein cascade.

This guide provides a rigorous framework for validating Y1 antagonism using BIBP 3226, synthesizing "gold standard" protocols with critical "from-the-bench" optimization strategies.

Mechanism of Action

The following diagram illustrates the competitive displacement mechanism at the Y1 receptor interface.

MOA Receptor NPY Y1 Receptor (GPCR) NPY Native NPY Ligand (Agonist) Site Orthosteric Binding Pocket (TM3 & TM7) NPY->Site High Affinity Binding (Arg35/Tyr36 mimicry) BIBP BIBP 3226 (Antagonist) BIBP->Site Competitive Inhibition (Ki ~0.5-5 nM) Signal Gαi/o Signaling (cAMP ↓, Ca2+ ↑) Site->Signal Activation (Agonist Bound) Block Signaling Blockade Site->Block No Activation (Antagonist Bound)

Figure 1: Mechanism of Action. BIBP 3226 competitively mimics the C-terminal tyrosine-arginine motif of NPY, preventing G-protein coupling.

Comparative Analysis: The Y1 Antagonist Landscape

Before initiating validation, it is crucial to understand how BIBP 3226 compares to second-generation alternatives. While BIBO 3304 offers slightly higher potency, BIBP 3226 remains the primary reference standard due to extensive historical characterization.

Table 1: Pharmacological Profile of Key Y1 Antagonists

CompoundClass

(hY1)
Selectivity ProfileKey Solubility Note
BIBP 3226 Non-peptide0.5 – 5.0 nM >1000x vs Y2, Y4, Y5Soluble in DMSO (50 mM); Water (1 mg/mL)
BIBO 3304 Non-peptide0.38 nM >2600x vs Y2, Y4, Y5Higher potency; often used if BIBP fails
SR 120819A Non-peptide~15 nM Selective Y1Lower potency; orally active
BIIE 0246 Non-peptide>1000 nM Y2 Selective Negative Control for Y1 assays

Critical Insight: Always include BIBP 3435 (the S-enantiomer of BIBP 3226) as a negative control. It is structurally identical but pharmacologically inactive (


 > 10,000 nM), allowing you to rule out non-specific physicochemical effects.

Experimental Protocols

Protocol A: Radioligand Binding Assay (The Affinity Standard)

This assay defines the binding affinity (


) of your antagonist.

Reagents:

  • Cell Line: SK-N-MC (endogenous hY1) or CHO-K1-hY1 (transfected).

  • Radioligand: [

    
    I]-Peptide YY or [
    
    
    
    I]-NPY (25 pM).
  • Buffer: 25 mM HEPES (pH 7.4), 2.5 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , 0.1% BSA (protease free), 0.5 mg/mL Bacitracin.

Workflow:

  • Membrane Prep: Harvest cells and homogenize in ice-cold buffer. Centrifuge (20,000 x g) to isolate membranes.

  • Incubation:

    • Mix 50 µg membrane protein with [

      
      I]-ligand.
      
    • Add BIBP 3226 (concentration range:

      
       M to 
      
      
      
      M).
    • Control: Define non-specific binding using 1 µM unlabeled NPY.

    • Incubate at 25°C for 60-90 minutes (equilibrium is slower at 4°C).

  • Termination: Rapid filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Analysis: Count radioactivity. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Mobilization (The Activity Standard)

Y1 receptors couple to G


, but also release intracellular Ca

via G

subunits or PLC activation. This is a high-throughput friendly readout.

Workflow Step1 1. Cell Seeding (CHO-hY1 or SK-N-MC) Black-wall 96-well plate Step2 2. Dye Loading (Fluo-4 AM, 45 min @ 37°C) Step1->Step2 Step3 3. Antagonist Pre-incubation (Add BIBP 3226, 15 min) *Critical Step* Step2->Step3 Step4 4. Agonist Challenge (Inject NPY EC80 dose) Step3->Step4 Step5 5. Kinetic Readout (FLIPR/FlexStation) Measure RFU Δ Step4->Step5

Figure 2: Functional Assay Workflow. Pre-incubation of the antagonist is essential to ensure receptor occupancy prior to the rapid kinetics of the agonist response.

Step-by-Step Methodology:

  • Seeding: Plate cells at 50,000 cells/well in black-walled plates 24h prior.

  • Dye Loading: Incubate with Fluo-4 AM (4 µM) + Probenecid (2.5 mM) for 45 mins at 37°C. Probenecid inhibits dye efflux.

  • Baseline: Measure baseline fluorescence for 10 seconds.

  • Antagonist Addition: Add BIBP 3226 (various concentrations) and incubate for 15 minutes .

    • Note: This allows the antagonist to reach equilibrium occupancy.

  • Agonist Spike: Inject NPY at its

    
     concentration (typically 10-30 nM).
    
  • Readout: Monitor fluorescence peak (excitation 488 nm, emission 525 nm).

Data Interpretation:

  • BIBP 3226 should cause a rightward shift in the NPY dose-response curve (Schild analysis).

  • Calculate

    
     or 
    
    
    
    to quantify antagonism.

Troubleshooting & Optimization: "From the Bench"

The "High Dose" Artifact (False Agonism)

Issue: At concentrations > 1 µM, BIBP 3226 can induce a calcium signal on its own, even in cells lacking Y1 receptors. Cause: Non-specific membrane perturbation or off-target effects. Solution:

  • Limit BIBP 3226 concentration to 1 µM max in functional assays.

  • Always run a "Compound Only" control well to subtract this background artifact.

Solubility & Stability

Issue: BIBP 3226 is hydrophobic. Solution:

  • Dissolve stock in 100% DMSO (up to 50 mM).

  • Dilute into aqueous buffer immediately before use.

  • Keep final DMSO concentration < 0.5% to avoid cell toxicity.

Sticky Compounds

Issue: NPY and BIBP 3226 can adhere to plastic. Solution:

  • Use Low-Binding tips and tubes.

  • Include 0.1% BSA or 0.05% Tween-20 in all assay buffers.

References

  • Rudolf, K., et al. (1994). "The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226." European Journal of Pharmacology, 271(2-3), R11-R13.

  • Wieland, H. A., et al. (1995). "Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226." Journal of Pharmacology and Experimental Therapeutics, 275(1), 143-149.

  • Doods, H., et al. (1996). "BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties." Regulatory Peptides, 65(1), 71-77.

  • Entzeroth, M., et al. (1995). "Labeling of Neuropeptide Y Receptors in SK-N-MC Cells Using the Novel, Nonpeptide Y1 Receptor Antagonist [3H]BIBP 3226." Molecular Pharmacology, 48(4), 766-773.

  • Jacques, D., et al. (2001). "Effects of BIBP3226 and BIBP3435 on cytosolic calcium in neuropeptide Y Y1 receptor-transfected Chinese hamster ovary cells." Canadian Journal of Physiology and Pharmacology, 79(1), 60-66.

Control Experiments for BIBP 3226 Trifluoroacetate Studies

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads Focus: NPY Y1 Receptor Antagonism & Experimental Rigor

The Comparative Landscape: Beyond "Standard" Antagonism

BIBP 3226 is widely recognized as the first potent, selective, non-peptide antagonist for the Neuropeptide Y (NPY) Y1 receptor.[1][2][3] However, its utility is nuanced by its salt form (trifluoroacetate) and specific off-target activities that are frequently overlooked in literature.

To ensure data integrity, BIBP 3226 must be benchmarked not just against vehicle controls, but against structural analogs and potential off-target receptors (specifically NPFF).

Product Comparison Matrix
FeatureBIBP 3226 (TFA Salt) BIBO 3304 GR231118
Primary Target NPY Y1 Receptor (

~1.1–7 nM)
NPY Y1 Receptor (

<1 nM)
NPY Y1 / NPFF
Selectivity Profile High vs. Y2/Y4/Y5 (>1000 nM).[4] Cross-reacts with NPFF (

~80 nM).
High vs. Y2/Y4/Y5.[4][5] Lower NPFF cross-reactivity than BIBP 3226.Mixed agonist/antagonist profile.[5]
BBB Permeability Moderate (Crosses BBB; induces anxiogenic effects i.c.v.).Low (often preferred for peripheral studies).Low
Solubility Water (1 mg/mL), DMSO (50 mg/mL).DMSO soluble.Water soluble.
Critical Limitation TFA Counter-ion toxicity in high-dose assays; NPFF off-target effects.Lower solubility in aqueous buffers compared to BIBP 3226.Complex pharmacology (partial agonism).

Expert Insight: While BIBP 3226 is the "gold standard" tool compound, its affinity for Neuropeptide FF (NPFF) receptors (


 nM) means that at concentrations 

nM, you may be observing NPFF blockade rather than pure Y1 antagonism.

Designing the Control Matrix

A robust experimental design for BIBP 3226 requires a four-quadrant control system. This system self-validates the data by ruling out false positives caused by the TFA salt, off-target binding, or non-specific cytotoxicity.

The Four-Quadrant Control System
  • Vehicle Control (Solvent):

    • Composition: Matched DMSO concentration (typically <0.1%) in assay buffer.

    • Purpose: Establishes baseline cellular response to the solvent.

  • Salt Control (The "TFA" Factor):

    • Composition: Sodium Trifluoroacetate (Na-TFA) at equimolar concentrations to the BIBP 3226 dose.

    • Why: BIBP 3226 is supplied as a TFA salt.[4][5] At high concentrations (e.g., 10 µM), the TFA moiety can acidify culture media or induce direct cytotoxicity, mimicking an "inhibitory" effect.

    • Protocol: If using 10 µM BIBP 3226, include a well with 10 µM Na-TFA.

  • Off-Target Control (NPFF Exclusion):

    • Composition: Use of a specific NPFF agonist (e.g., NPFF or RF9) in the absence of NPY.

    • Why: To confirm that BIBP 3226 is not altering the readout via the NPFF pathway.

    • Threshold: If your effective dose (

      
      ) for Y1 inhibition approaches 100 nM, you are in the danger zone for NPFF cross-reactivity.
      
  • Genetic/Biological Negative Control:

    • System: NPY Y1 Receptor Knockout (KO) cells or cells lacking endogenous Y1 (e.g., standard HEK293, unless transfected).

    • Expectation: BIBP 3226 should show zero effect in these lines. Any activity here indicates non-specific toxicity.

Visualizing the Mechanism & Workflow

The following diagram illustrates the G


 signaling pathway and where BIBP 3226 intervenes, highlighting the restoration of cAMP levels.

G cluster_logic Functional Outcome NPY NPY (Ligand) Y1R Y1 Receptor (GPCR) NPY->Y1R Activates BIBP BIBP 3226 (Antagonist) BIBP->Y1R Blocks Gi Gα i/o Protein Y1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Converts ATP ATP ATP ATP->AC Result NPY alone = Low cAMP BIBP 3226 + NPY = High cAMP (Restored) Forskolin Forskolin (Stimulator) Forskolin->AC Stimulates

Caption: BIBP 3226 blocks NPY-mediated activation of Gi/o proteins, preventing the inhibition of Adenylyl Cyclase and restoring cAMP levels.

Experimental Protocols

Protocol A: cAMP Restoration Assay (Functional Validation)

Objective: To demonstrate BIBP 3226 antagonism by reversing NPY-mediated inhibition of forskolin-stimulated cAMP.

Reagents:

  • HEK293 cells stably expressing human NPY Y1 receptor.

  • Assay Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (PDE inhibitor), pH 7.4.

  • Forskolin (10 µM final).[6]

  • Human NPY (Agonist).

  • BIBP 3226 (Antagonist).[2][3][4][5][7][8][9]

  • cAMP detection kit (e.g., HTRF or AlphaScreen).

Step-by-Step Workflow:

  • Cell Preparation: Harvest cells and resuspend in Assay Buffer at

    
     cells/mL.
    
  • Antagonist Pre-incubation (Critical Step):

    • Aliquot cells into a 384-well plate (5 µL/well).

    • Add 2.5 µL of BIBP 3226 (concentration range: 0.1 nM to 10 µM).

    • Control Wells: Add Vehicle (DMSO) and Salt Control (Na-TFA) in parallel.

    • Incubate for 15 minutes at Room Temperature (RT). This allows the antagonist to occupy the receptor before the agonist arrives.

  • Agonist Challenge:

    • Add 2.5 µL of NPY (at

      
       concentration, typically ~10 nM) mixed with Forskolin  (10 µM final).
      
    • Note: Forskolin is required to raise baseline cAMP so that NPY inhibition can be measured.

  • Stimulation: Incubate for 30 minutes at RT.

  • Detection: Add detection reagents (Anti-cAMP cryptate + d2-cAMP) and read after 60 minutes.

  • Analysis:

    • Plot BIBP 3226 concentration (x-axis) vs. cAMP signal (y-axis).

    • Success Criteria: A sigmoidal dose-response curve where increasing BIBP 3226 restores cAMP levels to the "Forskolin only" baseline.

Protocol B: Handling the TFA Salt (Solubility & Stability)

Objective: To prevent experimental artifacts caused by improper handling of the salt form.

  • Stock Preparation:

    • Dissolve BIBP 3226 trifluoroacetate in 100% DMSO to create a 10 mM stock.

    • Do not dissolve directly in basic buffer, as the free base may precipitate if the pH shifts too rapidly.

  • Storage:

    • Aliquot into light-protected vials (BIBP 3226 is light-sensitive).

    • Store at -20°C. Stable for 6 months.

  • Working Solution:

    • Dilute the DMSO stock at least 1:1000 into the assay buffer to keep DMSO <0.1%.

    • pH Check: For concentrations >10 µM, verify the pH of the final solution. If pH drops below 7.2, buffer capacity is insufficient to neutralize the TFA; adjust with NaOH or increase HEPES concentration.

References

  • Rudolf, K., et al. (1994). "The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226."[1][3] European Journal of Pharmacology, 271(2-3), R11-R13.[1][3]

  • Doods, H., et al. (1996). "BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties."[8] Regulatory Peptides, 65(1), 71-77.

  • Mollereau, C., et al. (2002). "Agonist and antagonist activities on human NPFF2 receptors of the NPY ligands GR231118 and BIBP3226." British Journal of Pharmacology, 135(1), 102–110.

  • Wieland, H. A., et al. (1998). "Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents."[1] British Journal of Pharmacology, 125(3), 549–555.[1]

Sources

A Researcher's Guide to Cross-Validating BIBP 3226 Trifluoroacetate Effects with NPY Y1 Receptor Genetic Models

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern pharmacology, the convergence of targeted pharmacological agents and precise genetic models represents the gold standard for validating drug targets and elucidating complex biological pathways. This guide provides an in-depth comparative analysis of BIBP 3226 trifluoroacetate, a potent and selective Neuropeptide Y (NPY) Y1 receptor antagonist, with the phenotypes of NPY Y1 receptor knockout (Y1R-KO) and related genetic models. By critically examining the concordance and discrepancies between these two orthogonal approaches, we can achieve a more nuanced understanding of the NPY Y1 receptor's role in physiology and disease, thereby accelerating drug development and translational research.

Foundational Pillars: The Pharmacological Probe and the Genetic Benchmark

The cross-validation methodology hinges on the principle that if a pharmacological agent specifically targets a single protein, its effects should phenocopy the genetic deletion or inactivation of the gene encoding that protein. Here, we introduce our two key tools: this compound and the NPY Y1 receptor knockout mouse.

This compound: A Selective Pharmacological Tool

BIBP 3226 is a non-peptide, competitive antagonist of the NPY Y1 receptor, exhibiting high affinity and selectivity.[1][2][3] It was designed to mimic the C-terminal structure of NPY, allowing it to effectively block the receptor's interaction with its endogenous ligand.[3] Its utility as a research tool is underscored by its ability to displace radiolabeled NPY from the human Y1 receptor with high affinity (Ki = 7 nM).[3] While highly selective for the Y1 receptor, it is important to note that BIBP 3226 also displays some affinity for the Neuropeptide FF (NPFF) receptor, a factor that must be considered when interpreting experimental outcomes.[1][2]

The NPY Y1 Receptor Knockout Mouse: The Genetic Gold Standard

The generation of mice with a targeted deletion of the Npy1r gene provides a clean model to investigate the physiological functions of the Y1 receptor in the absence of confounding off-target pharmacological effects. These models allow for the lifelong absence of the receptor, enabling the study of its role in development, chronic physiological processes, and compensatory mechanisms. However, it is crucial to acknowledge that developmental compensation can sometimes mask or alter the phenotype that would be observed with acute pharmacological blockade in adult animals.

The NPY Y1 Receptor Signaling Cascade: A Mechanistic Overview

Neuropeptide Y is a 36-amino acid peptide that plays a crucial role in a variety of physiological processes, including the regulation of food intake, anxiety, and cardiovascular homeostasis.[3] It exerts its effects through a family of G protein-coupled receptors (GPCRs), with the Y1 receptor being a key mediator of many of its postsynaptic actions.[4] Upon binding of NPY, the Y1 receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade can also involve the activation of phospholipase C (PLC) and the mobilization of intracellular calcium.

NPY_Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NPY Neuropeptide Y (NPY) Y1R NPY Y1 Receptor NPY->Y1R Binds G_protein Gαi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates (alternative pathway) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Physiological Response (e.g., altered neuronal excitability, vasoconstriction, feeding behavior) PKA->Cellular_Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Cellular_Response Cross_Validation_Workflow cluster_Pharma Pharmacological Arm cluster_Genetic Genetic Arm BIBP_Admin Administer BIBP 3226 to Wild-Type Animals Pharma_Phenotype Observe Acute Phenotype (Cardiovascular, Feeding, Anxiety) BIBP_Admin->Pharma_Phenotype Comparison Compare and Contrast Phenotypes Pharma_Phenotype->Comparison Y1KO_Model Generate NPY Y1R Knockout Model Genetic_Phenotype Characterize Chronic Phenotype (Cardiovascular, Feeding, Anxiety) Y1KO_Model->Genetic_Phenotype Genetic_Phenotype->Comparison Conclusion Draw Conclusions on Y1R Function and BIBP 3226 Specificity Comparison->Conclusion

Sources

Technical Guide: Selectivity Profiling of BIBP 3226 Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BIBP 3226 trifluoroacetate represents a foundational tool in GPCR pharmacology as the first potent, non-peptide antagonist for the Neuropeptide Y (NPY) Y1 receptor. While it remains a standard reference compound, its utility is nuanced by a critical off-target profile that many researchers overlook.

This guide provides an objective technical analysis of BIBP 3226, contrasting its efficacy against its successor, BIBO 3304 , and detailing the specific experimental controls required to distinguish Y1-mediated effects from off-target Neuropeptide FF (NPFF) receptor activity.

Pharmacological Profile & Selectivity Data[1][2][3][4]

BIBP 3226 mimics the C-terminal structure of NPY, allowing it to compete for the orthosteric binding site of the Y1 receptor. However, its selectivity is not absolute.[1] The following data synthesizes binding affinities (


) across relevant GPCRs.
Table 1: Affinity Profile of BIBP 3226 vs. BIBO 3304
Receptor TargetBIBP 3226

(nM)
BIBO 3304

(nM)
Selectivity Note
NPY Y1 (Human) 1.1 – 7.0 0.38 – 0.72 BIBO 3304 is ~10x more potent.
NPY Y2 > 1,000> 2,500Both are highly selective against Y2.
NPY Y4 > 1,000> 2,500Negligible affinity for both.
NPY Y5 > 1,000> 2,500Negligible affinity for both.[2]
NPFFR1 (GPR147) ~108 Low AffinityCRITICAL: BIBP 3226 is a mixed antagonist.
NPFFR2 (GPR74) ~79 Low AffinityBIBP 3226 blocks NPFF signaling at moderate doses.

Technical Insight: While BIBP 3226 displays >1000-fold selectivity against other NPY subtypes (Y2, Y4, Y5), it possesses significant affinity (<100 nM) for Neuropeptide FF receptors. In high-concentration assays (>1 µM), BIBP 3226 will antagonize NPFF receptors, potentially confounding data interpretation in tissues where both systems are co-expressed (e.g., hypothalamus, spinal cord).

The "Convergent Signaling" Trap

The danger of BIBP 3226's off-target profile lies in the signaling mechanisms. Both NPY Y1 and NPFF receptors couple to


 proteins.[1][3][4][5] Consequently, if you use BIBP 3226 to block a Y1 response (e.g., inhibition of cAMP), you may inadvertently block NPFF-mediated cAMP inhibition, leading to a false positive or masked effect.
Visualization: Convergent Signaling Pathways

The diagram below illustrates why off-target binding is experimentally indistinguishable from on-target efficacy without proper controls.

G cluster_ligands Ligand Treatment cluster_receptors Receptor Targets cluster_effect Intracellular Signaling NPY NPY (Agonist) Y1R NPY Y1 Receptor (Primary Target) NPY->Y1R Activates NPFF NPFF (Agonist) NPFFR NPFF Receptor (Off-Target) NPFF->NPFFR Activates BIBP BIBP 3226 (Antagonist) BIBP->Y1R Blocks (Ki ~1-7nM) BIBP->NPFFR Blocks (Ki ~80nM) RISK ZONE Gio Gi/o Protein Activation Y1R->Gio NPFFR->Gio cAMP Decrease cAMP (Physiological Output) Gio->cAMP

Caption: BIBP 3226 blocks both Y1 and NPFF receptors. Since both receptors drive the same Gi/o pathway, functional assays measuring cAMP or Ca2+ cannot distinguish which receptor is being antagonized without specific controls.

Experimental Workflow: Validating Selectivity

To ensure your data reflects Y1 antagonism specifically, follow this self-validating protocol. This workflow incorporates a "Counter-Screen" step often omitted in standard guides.

Protocol: Differential Antagonist Profiling

Objective: Confirm Y1-specificity by comparing BIBP 3226 efficacy against the highly selective BIBO 3304.

Reagents:

  • Compound A: BIBP 3226 (Mixed Y1/NPFF antagonist)

  • Compound B: BIBO 3304 (Selective Y1 antagonist)[6][7][2][8][9]

  • Agonist: [Leu31, Pro34]-NPY (Y1/Y5 selective agonist)

Step-by-Step Methodology:

  • Establish Baseline Agonism:

    • Perform a dose-response curve with [Leu31, Pro34]-NPY alone.

    • Determine the

      
       concentration for your specific readout (e.g., Calcium flux or cAMP).
      
  • The "BIBP" Shift:

    • Pre-incubate cells/tissue with BIBP 3226 (100 nM) for 30 minutes.

    • Apply Agonist

      
      .
      
    • Result: Signal should be fully abolished if mediated by Y1.

  • The "BIBO" Confirmation (The Trust Step):

    • In a parallel well, pre-incubate with BIBO 3304 (10 nM).

    • Apply Agonist

      
      .
      
    • Analysis:

      • If both BIBP and BIBO block the signal

        
         Confirmed Y1 mechanism.
        
      • If BIBP blocks but BIBO does not

        
         The effect is likely off-target (potentially NPFF or non-specific).
        
  • The NPFF Counter-Screen (Optional but Recommended):

    • If working in CNS tissue (hypothalamus/spinal cord), apply a specific NPFF agonist (e.g., 1DMe) in the presence of BIBP 3226.

    • If BIBP 3226 inhibits the NPFF response, your concentration is too high for selective Y1 study.

Visualization: Decision Logic for Data Interpretation

Workflow Start Observed Antagonism with BIBP 3226 TestBIBO Test with BIBO 3304 (Highly Selective) Start->TestBIBO Result1 BIBO 3304 ALSO Blocks TestBIBO->Result1 Result2 BIBO 3304 FAILS to Block TestBIBO->Result2 Conclusion1 Confirmed Y1 Mediated Result1->Conclusion1 Conclusion2 Off-Target Effect (Likely NPFF) Result2->Conclusion2

Caption: Logic flow for validating Y1 specificity. Divergence between BIBP 3226 and BIBO 3304 results indicates off-target interference.

Comparative Recommendation

FeatureBIBP 3226BIBO 3304Recommendation
Potency High (

~1-7 nM)
Ultra-High (

<1 nM)
BIBO 3304 is superior for low-dose studies.
Solubility Moderate (DMSO/Water)GoodEquivalent for most in vitro assays.
Selectivity Compromised (NPFF activity)Excellent (>2600-fold)BIBO 3304 is the gold standard for specificity.
In Vivo Use Short half-life; requires infusionOrally active; better stabilityBIBO 3304 is preferred for behavioral studies.

Final Verdict: Use BIBP 3226 if you are replicating historical data or require a reference standard. Use BIBO 3304 for all new drug development projects, phenotypic screening, or in vivo behavioral assays to avoid NPFF-confounded datasets.

References

  • Rudolf, K., et al. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226.[7][10] European Journal of Pharmacology, 271(2-3), R11-R13.[10] Link

  • Wieland, H. A., et al. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents.[7][10][8] British Journal of Pharmacology, 125(3), 549–555.[7][10][8] Link

  • Mollereau, C., et al. (2002). Pharmacological characterization of human NPFF(1) and NPFF(2) receptors expressed in CHO cells by using NPY Y(1) receptor antagonists. European Journal of Pharmacology, 451(3), 245-256. Link

  • Fang, Q., et al. (2006). In vivo inhibition of neuropeptide FF agonism by BIBP3226, an NPY Y1 receptor antagonist. Peptides, 27(9), 2207-2213. Link

Sources

In Vivo Validation of BIBP 3226 Trifluoroacetate: A Comparative Therapeutic Potential Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BIBP 3226 Trifluoroacetate stands as the prototypical, selective non-peptide antagonist for the Neuropeptide Y (NPY) Y1 receptor. While newer analogs like BIBO 3304 have since been developed with higher affinity, BIBP 3226 remains the foundational reference standard for validating Y1-mediated phenotypes in metabolic regulation, cardiovascular physiology, and oncology.

This guide provides a rigorous technical comparison of BIBP 3226 against its primary alternatives and details self-validating in vivo protocols. It is designed for researchers requiring precise pharmacological blockade of Y1 signaling to distinguish receptor subtype specificity (Y1 vs. Y2/Y5).

Mechanistic Foundation: The Y1 Blockade

BIBP 3226 functions as a competitive antagonist, mimicking the C-terminal structure of NPY (specifically the Arg-Tyr-NH2 motif). It binds to the Y1 receptor, preventing the docking of endogenous NPY.

Physiological Impact:

  • Cardiovascular: Reverses NPY-induced vasoconstriction.[1]

  • Metabolic: Attenuates NPY-induced hyperphagia (overeating).

  • Oncology: Inhibits cell proliferation in Y1-expressing tumors (e.g., Ewing sarcoma, breast cancer).

Diagram 1: NPY Y1 Signaling & Antagonism

The following diagram illustrates the G-protein coupled pathway blocked by BIBP 3226.

NPY_Signaling NPY Endogenous NPY Y1R Y1 Receptor (GPCR) NPY->Y1R Activates BIBP BIBP 3226 (Antagonist) BIBP->Y1R Blocks (Competitive) Gi Gi/o Protein Y1R->Gi Couples AC Adenylate Cyclase Gi->AC Inhibits Ca Intracellular Ca2+ (Increase) Gi->Ca Mobilizes cAMP cAMP Levels (Decrease) AC->cAMP Reduces Effect Vasoconstriction / Cell Proliferation Ca->Effect Triggers

Caption: BIBP 3226 competitively blocks Y1R, preventing Gi-mediated cAMP reduction and Ca2+ influx.

Comparative Analysis: Selecting the Right Tool

In in vivo settings, choosing between BIBP 3226 and its successors is critical. While BIBP 3226 is the "Gold Standard" reference, it has solubility and half-life limitations compared to BIBO 3304.

Table 1: Pharmacological Comparison of NPY Antagonists
FeatureBIBP 3226 (Prototype) BIBO 3304 (Successor) BIIE 0246 (Control)
Primary Target NPY Y1 Receptor NPY Y1 Receptor NPY Y2 Receptor
Selectivity High (>1000x vs Y2)Ultra-High (Sub-nanomolar)High (>600x vs Y1)
IC50 (Human Y1) ~7.0 nM~0.38 nM>1000 nM (Inactive at Y1)
In Vivo Stability Low (Short plasma t1/2)ModerateModerate
BBB Penetration Poor (Requires ICV)Poor (Requires ICV)Poor (Requires ICV)
Primary Use Case Validating historical data; General Y1 blockade.When higher potency/affinity is required.[2]Negative control to prove Y1 specificity.

Expert Insight: Do not use BIBP 3226 alone if you are characterizing a novel phenotype. You must use BIIE 0246 as a negative control. If a phenotype is reversed by BIBP 3226 but not by BIIE 0246, you have confirmed Y1-dependence.

In Vivo Validation Protocols

Protocol A: Central Regulation of Feeding (ICV Administration)

Because BIBP 3226 has poor blood-brain barrier (BBB) penetration, systemic injection (IP/IV) is often ineffective for CNS targets. Intracerebroventricular (ICV) cannulation is the mandatory standard for metabolic studies.

Objective: Validate Y1-mediated blockade of NPY-induced hyperphagia.

Materials:

  • This compound (dissolved in artificial CSF or saline; avoid DMSO >5% for ICV).

  • Adult male Wistar or Sprague-Dawley rats (250–300g).

  • Stereotaxic apparatus.

Step-by-Step Methodology:

  • Cannulation Surgery: Under anesthesia, implant a permanent stainless steel guide cannula targeting the lateral ventricle (Coordinates relative to Bregma: AP -0.8 mm, L +1.5 mm, DV -3.5 mm). Allow 7 days for recovery.

  • Habituation: Handle animals daily to reduce stress-induced Y1 activation.

  • Fasting: Deprive food for 24 hours prior to testing (water ad libitum) to upregulate endogenous NPY, OR use sated rats for exogenous NPY challenge.

  • Administration (The Critical Window):

    • Inject BIBP 3226 (e.g., 5–10 µg in 5 µL vehicle) ICV.

    • Wait 15–20 minutes. (BIBP 3226 has a rapid onset).

    • Inject NPY agonist (e.g., 1–5 µg) or Vehicle.

  • Measurement: Measure food intake at 1, 2, and 4 hours post-injection.

    • Success Metric: BIBP 3226 group should show >50% reduction in food intake compared to Vehicle+NPY group.

Protocol B: Cardiovascular Vasoconstriction (Pithed Rat Model)

For peripheral vascular studies, the short half-life of BIBP 3226 necessitates specific timing or continuous infusion.

Objective: Blockade of NPY-induced pressor response.[3]

Methodology:

  • Preparation: Pith rats (destroy CNS connections) to eliminate background sympathetic tone, allowing isolation of peripheral receptor effects.

  • Stabilization: Artificially ventilate and maintain body temp at 37°C.

  • Antagonist Loading: Administer BIBP 3226 via femoral vein.

    • Bolus: 0.1 – 0.5 mg/kg.

    • Note: Effects dissipate rapidly (within 20-30 mins). For longer experiments, use a continuous infusion.

  • Challenge: Administer NPY (1–10 µg/kg i.v.) and measure Mean Arterial Pressure (MAP).

  • Validation: The pressor response to NPY should be right-shifted (blunted), whereas the response to Noradrenaline (alpha-adrenergic) should remain unaltered.

Diagram 2: Experimental Workflow (Metabolic Study)

Experimental_Workflow Surgery Stereotaxic Cannulation Recovery Recovery (7 Days) Surgery->Recovery Fast Fasting (24 Hours) Recovery->Fast Inj1 Inj 1: BIBP 3226 (or Vehicle) Fast->Inj1 Wait Wait 15-20 min Inj1->Wait Inj2 Inj 2: NPY Agonist Wait->Inj2 Measure Measure Food Intake (1-4h) Inj2->Measure

Caption: Workflow for ICV validation of BIBP 3226 in NPY-induced feeding models.

Critical Assessment & Expert Guidelines

Solubility and Handling
  • Form: BIBP 3226 is supplied as a trifluoroacetate salt.

  • Solubility: Soluble in water (up to 1 mg/mL) and DMSO (up to 50 mg/mL).

  • In Vivo Vehicle: For ICV, avoid high concentrations of DMSO. A 10-20% DMSO/Saline mix is usually tolerated, but pure saline is preferred if concentration allows.

Limitations to Anticipate[5][6]
  • Short Half-Life: In plasma, BIBP 3226 is rapidly cleared. In the "Pithed Rat" model, its antagonistic effect against exogenous NPY is transient. Recommendation: If your experiment exceeds 30 minutes, use BIBO 3304 or set up an IV infusion pump.

  • Receptor Internalization: High doses of NPY agonists can cause receptor internalization. Pre-treatment with BIBP 3226 prevents this, which is a useful assay for validating surface receptor availability.

  • Non-Specific Effects: At very high doses (>100 µM locally), BIBP 3226 may exhibit non-specific binding. Always run a dose-response curve (0.1, 1.0, 10 µg) to ensure the effect is dose-dependent.

References

  • Rudolf, K., et al. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226.[4] European Journal of Pharmacology, 271(2-3), R11-R13.[4] Link

  • Wieland, H. A., et al. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents. British Journal of Pharmacology, 125(3), 549–555. Link

  • Morgan, D. G., et al. (1998). The NPY Y1 receptor antagonist BIBP 3226 blocks NPY-induced feeding via a non-specific mechanism. Regulatory Peptides, 75-76, 425-432. Link

  • Doods, H., et al. (1996). Pharmacological characterization of the selective nonpeptide neuropeptide Y Y1 receptor antagonist BIBP 3226. Journal of Pharmacology and Experimental Therapeutics, 276(3), 1209-1218. Link

  • Kask, A., et al. (1996). Anxiogenic-like effect of the neuropeptide Y Y1 receptor antagonist BIBP3226: antagonism with diazepam. European Journal of Pharmacology, 317(2), R3-R4. Link

Sources

A Comparative Analysis of BIBP 3226 Trifluoroacetate and Peptide-Based Antagonists for the Neuropeptide Y Y1 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of neuropeptide Y (NPY) receptor modulation, the selection of an appropriate antagonist is a critical determinant for the success of both basic research and drug discovery programs. This guide provides a comprehensive comparative analysis of the non-peptide antagonist BIBP 3226 trifluoroacetate and various peptide-based antagonists targeting the NPY Y1 receptor. As a senior application scientist, my aim is to furnish you with the technical details and field-proven insights necessary to make informed decisions for your experimental designs.

The Neuropeptide Y System: A Brief Overview

Neuropeptide Y is a 36-amino acid neurotransmitter ubiquitously expressed in the central and peripheral nervous systems, where it orchestrates a wide array of physiological processes, including appetite regulation, anxiety, and cardiovascular homeostasis.[1] Its effects are mediated through a family of G protein-coupled receptors (GPCRs), of which the Y1 receptor subtype is a prominent player in mediating the postsynaptic actions of NPY.[2][3] The development of selective antagonists for the Y1 receptor has been instrumental in elucidating its physiological roles and exploring its therapeutic potential.[3][4]

Mechanism of Action: A Shared Pathway of Inhibition

Both this compound and peptide-based antagonists act as competitive inhibitors at the NPY Y1 receptor.[2] By binding to the receptor, they prevent the endogenous ligand NPY from docking and initiating downstream signaling cascades. NPY Y1 receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[2][5] Antagonists, therefore, block these NPY-induced effects.

Signaling Pathway of NPY Y1 Receptor and Point of Antagonist Intervention

NPY Neuropeptide Y (NPY) Y1R NPY Y1 Receptor NPY->Y1R Binds to G_protein Gi/o Protein Y1R->G_protein Activates Antagonist BIBP 3226 or Peptide Antagonist Antagonist->Y1R Blocks Binding AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., vasoconstriction, appetite stimulation) cAMP->Cellular_Response Ca2 ↑ Intracellular Ca²⁺ Ca2->Cellular_Response PLC->Ca2

Caption: NPY Y1 receptor signaling and antagonist blockade.

Head-to-Head Comparison: BIBP 3226 vs. Peptide-Based Antagonists

The choice between a non-peptide antagonist like BIBP 3226 and a peptide-based counterpart hinges on a careful evaluation of their respective pharmacological profiles, physicochemical properties, and suitability for the intended application.

FeatureThis compoundPeptide-Based Antagonists (e.g., BVD-10, 1229U91)
Chemical Nature Small molecule, non-peptidePeptidic, composed of amino acids
Molecular Weight Relatively lowGenerally higher
Y1 Receptor Affinity (Ki) Nanomolar range (e.g., 7 nM for human Y1)[4]Can be in the sub-nanomolar to nanomolar range (e.g., 1229U91: 0.10 nM; BVD-10: 25.7 nM)[6][7]
Selectivity Highly selective for Y1 over Y2, Y4, and Y5, but shows affinity for the NPFF receptor.[3]Variable; some are highly selective for Y1 (e.g., BVD-10), while others exhibit significant cross-reactivity (e.g., 1229U91 is also a potent Y4 agonist).[3][6]
In Vivo Half-Life Short (alpha-phase of ~2 min, beta-phase of ~20 min in pigs)[1]Generally short due to proteolytic degradation, but can be modified for improved stability.[8]
Oral Bioavailability Generally higher potential for oral bioavailability compared to peptides.[2]Typically very low to non-existent.[8]
Potential for CNS Penetration Can be designed to cross the blood-brain barrier.Generally poor, unless specifically modified.
Off-Target Effects Known to interact with Neuropeptide FF (NPFF) receptors.[3]Can have off-target activities depending on the sequence and structure (e.g., 1229U91's Y4 agonism).[3]
In Vivo Application Widely used in vivo, often requiring continuous infusion due to short half-life.[1]Use can be limited by poor stability and pharmacokinetics, though some have been used effectively in vivo, particularly for central administration.[7]

A Deeper Dive into the Antagonists

This compound: The Well-Characterized Non-Peptide Tool

BIBP 3226 was a pioneering development, being the first potent and selective non-peptide antagonist for the NPY Y1 receptor.[4] Its small molecule nature offers several advantages, including the potential for oral bioavailability and the ability to cross the blood-brain barrier, making it a valuable tool for both in vitro and in vivo studies investigating the central and peripheral effects of NPY.[2][9]

However, researchers must be cognizant of its known off-target activity at NPFF receptors, which could confound data interpretation in systems where these receptors are expressed.[3] Furthermore, its rapid in vivo clearance necessitates careful consideration of the dosing regimen, with continuous intravenous infusion often being the preferred method to maintain effective plasma concentrations.[1]

Peptide-Based Antagonists: High Affinity with Caveats

Peptide-based antagonists, derived from the structure of NPY itself or other peptidic scaffolds, can exhibit exceptionally high affinity and selectivity for the Y1 receptor.[7] For instance, 1229U91 (also known as GR231118) displays a Ki of 0.10 nM for the human Y1 receptor.[7] BVD-10 is another example of a highly selective peptide-based Y1 antagonist.[6]

The primary drawback of peptide antagonists lies in their inherent pharmacological properties. Their peptidic nature renders them susceptible to rapid degradation by proteases in vivo, leading to a short half-life and poor oral bioavailability.[8] This often restricts their use to in vitro experiments or in vivo studies involving direct central administration.

A crucial consideration when selecting a peptide-based antagonist is its selectivity profile. As exemplified by 1229U91, which also functions as a potent agonist at the Y4 receptor, off-target activities can lead to complex and potentially misleading results.[3] Therefore, thorough characterization of any peptide antagonist across all NPY receptor subtypes is imperative.

Experimental Protocols: A Guide to Self-Validating Systems

To ensure the trustworthiness and reproducibility of your findings, the following detailed protocols for key in vitro assays are provided.

Radioligand Binding Assay for NPY Y1 Receptor

This protocol allows for the determination of the binding affinity (Ki) of a test compound for the NPY Y1 receptor.

Experimental Workflow for Radioligand Binding Assay

prep Prepare Cell Membranes (e.g., from SK-N-MC cells) incubate Incubate Membranes with Radioligand (e.g., [¹²⁵I]-PYY) and Test Compound prep->incubate separate Separate Bound and Free Radioligand via Filtration incubate->separate count Quantify Bound Radioactivity separate->count analyze Analyze Data to Determine IC₅₀ and Ki count->analyze

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Cell Membrane Preparation:

    • Culture cells endogenously expressing the Y1 receptor (e.g., SK-N-MC) or a cell line stably transfected with the human Y1 receptor (e.g., CHO-K1, HEK293).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

    • Resuspend the membrane pellet in a fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of cell membrane preparation (typically 10-50 µg of protein per well).

    • Add increasing concentrations of the test compound (e.g., BIBP 3226 or a peptide antagonist).

    • Add a fixed concentration of a suitable radioligand, such as [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY), typically at a concentration close to its Kd.

    • For determining non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled NPY Y1 ligand (e.g., 1 µM NPY).

    • Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes) to allow the binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

    • Plot the specific binding as a function of the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for Gi-Coupled NPY Y1 Receptors

This assay measures the ability of an antagonist to block the NPY-induced inhibition of cAMP production.

Experimental Workflow for cAMP Functional Assay

cell_culture Culture Cells Expressing NPY Y1 Receptor pre_incubation Pre-incubate Cells with Test Antagonist cell_culture->pre_incubation stimulation Stimulate with Forskolin and NPY (or Y1 agonist) pre_incubation->stimulation lysis_detection Lyse Cells and Measure cAMP Levels (e.g., HTRF, AlphaScreen) stimulation->lysis_detection analysis Analyze Data to Determine IC₅₀ of the Antagonist lysis_detection->analysis

Caption: Workflow for a functional cAMP assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed cells expressing the NPY Y1 receptor into a 96- or 384-well plate and culture overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or assay buffer.

    • Pre-incubate the cells with various concentrations of the antagonist (e.g., BIBP 3226 or peptide antagonist) for a specific duration (e.g., 15-30 minutes) at 37°C.

    • Add a fixed concentration of an adenylyl cyclase activator, such as forskolin, along with a fixed concentration of NPY (or a selective Y1 agonist) that elicits a submaximal response (e.g., EC₈₀).

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the antagonist, which represents the concentration required to inhibit 50% of the NPY-induced decrease in cAMP production.

Rationale Behind Experimental Choices

The selection of appropriate cell lines and experimental systems is paramount for generating reliable and translatable data.

  • Cell Lines:

    • SK-N-MC: This human neuroblastoma cell line endogenously expresses a high density of NPY Y1 receptors, making it a physiologically relevant model for studying Y1 receptor pharmacology without the potential artifacts of overexpression systems.[7]

    • CHO-K1 and HEK293: These cell lines are widely used for heterologous expression of GPCRs because they have low to negligible endogenous expression of many receptors, providing a "clean" background to study the function of a specific receptor subtype in isolation.[7] They are also robust and easy to culture and transfect, making them suitable for high-throughput screening.

  • Assay Selection:

    • Radioligand Binding Assays: These are the gold standard for determining the affinity of a ligand for a receptor. They provide a direct measure of the interaction between the compound and the receptor protein.

    • cAMP Functional Assays: These assays provide a measure of the functional consequence of receptor binding. For Gi-coupled receptors like Y1, measuring the inhibition of adenylyl cyclase activity confirms that the antagonist is blocking a key downstream signaling event.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and a peptide-based antagonist for the NPY Y1 receptor is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the experiment.

  • For in vitro characterization and high-throughput screening, both BIBP 3226 and well-characterized, selective peptide antagonists are excellent tools. The choice may depend on factors such as cost, availability, and the need to avoid the specific off-target effects of each compound.

  • For in vivo studies, particularly those requiring systemic administration and investigation of central nervous system effects, a non-peptide antagonist like BIBP 3226, despite its short half-life, is often more practical than a peptide-based antagonist due to its potential for better bioavailability and CNS penetration. However, the short half-life must be carefully managed.

  • When high selectivity is paramount, a thoroughly characterized peptide antagonist that has been shown to be devoid of activity at other NPY receptor subtypes may be the preferred choice for specific in vitro applications.

By understanding the distinct advantages and limitations of each class of antagonist, researchers can design more robust experiments, generate more reliable data, and ultimately accelerate the pace of discovery in the field of neuropeptide Y research.

References

  • Rudolf, K., et al. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226. European Journal of Pharmacology, 271(2-3), R11-R13. Available from: [Link]

  • Doods, H. N., et al. (1995). Pharmacological characterization of the selective nonpeptide neuropeptide Y Y1 receptor antagonist BIBP 3226. Journal of Pharmacology and Experimental Therapeutics, 275(1), 136-142. Available from: [Link]

  • Brothers, S. P., & Wahlestedt, C. (2010). Therapeutic potential of neuropeptide Y (NPY) receptor ligands. EMBO Molecular Medicine, 2(11), 429-440. Available from: [Link]

  • Kanatani, A., et al. (1996). Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake. Endocrinology, 137(8), 3177-3182. Available from: [Link]

  • Kask, A., et al. (1998). Anxiogenic-like effect of the neuropeptide Y Y1 receptor antagonist BIBP3226: antagonism with diazepam. British Journal of Pharmacology, 124(7), 1495-1501. Available from: [Link]

  • Malmström, R. E., & Lundberg, J. M. (1997). The neuropeptide Y (NPY) Y1 receptor antagonist BIBP 3226: equal effects on vascular responses to exogenous and endogenous NPY in the pig in vivo. British Journal of Pharmacology, 121(4), 627-634. Available from: [Link]

  • Sautel, M., et al. (1996). Neuropeptide Y and the nonpeptide antagonist BIBP 3226 share an overlapping binding site at the human Y1 receptor. Molecular Pharmacology, 50(3), 511-519. Available from: [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707. Available from: [Link]

  • Yang, Z., et al. (2018). Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor. Nature, 562(7725), 142-146. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available from: [Link]

  • Witte, S. L., et al. (2020). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 1(3), 100188. Available from: [Link]

  • Fuxe, K., et al. (2013). Neuropeptide Y receptors: how to get subtype selectivity. Frontiers in Endocrinology, 4, 9. Available from: [Link]

  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40-56. Available from: [Link]

  • Entzeroth, M., et al. (1995). Labeling of neuropeptide Y receptors in SK-N-MC cells using the novel, nonpeptide Y1 receptor-selective antagonist [3H]BIBP3226. European Journal of Pharmacology, 278(3), 249-254. Available from: [Link]

  • Dumont, J., et al. (2016). Human cell lines for biopharmaceutical manufacturing: history, status, and future perspectives. Critical Reviews in Biotechnology, 36(6), 1110-1122. Available from: [Link]

  • Ziemek, R., et al. (2007). A novel class of neuropeptide Y Y4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(12), 3327-3331. Available from: [Link]

  • Balasubramaniam, A., et al. (2003). Conformation of neuropeptide Y receptor antagonists: structural implications in receptor selectivity. Peptides, 24(7), 1035-1043. Available from: [Link]

  • Zancan, V., et al. (2000). Two different signal transductions of neuropeptide Y1 receptor in SK-N-MC cells. Journal of Neurochemistry, 74(3), 1294-1300. Available from: [Link]

  • Wang, Z., et al. (2022). Structural basis of neuropeptide Y signaling through Y1 receptor. Nature Communications, 13(1), 842. Available from: [Link]

  • Lee, A. C.-L., et al. (2018). A Comprehensive Review on Peptide-Based Drug and Its Associated Therapeutic Applications. International Journal of Molecular Sciences, 19(4), 984. Available from: [Link]

  • Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug Discovery Today, 20(1), 122-128. Available from: [Link]

  • Muttenthaler, M., et al. (2021). Overcoming the Shortcomings of Peptide-Based Therapeutics. Trends in Pharmacological Sciences, 42(5), 339-354. Available from: [Link]

  • Bellmann-Sickert, K., & Beck-Sickinger, A. G. (2010). Neuropeptide Y receptor antagonists: a review of the patent literature. Expert Opinion on Therapeutic Patents, 20(3), 347-367. Available from: [Link]

  • Cabrele, C., & Beck-Sickinger, A. G. (2000). Molecular characterization of the ligand-receptor interaction of the neuropeptide Y family. Journal of Peptide Science, 6(3), 97-122. Available from: [Link]

  • Lundberg, J. M., et al. (1996). Neuropeptide Y receptor subtypes, Y1 and Y2. Trends in Pharmacological Sciences, 17(9), 301-304. Available from: [Link]

  • Michel, M. C., et al. (1998). XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors. Pharmacological Reviews, 50(1), 143-150. Available from: [Link]

  • Shigeri, Y., & Fujimoto, M. (1994). Two different signal transductions of neuropeptide Y1 receptor in SK-N-MC cells. Journal of Biochemistry, 115(5), 999-1004. Available from: [Link]

  • Widdowson, P. S. (1997). The NPY Y1 receptor antagonist BIBP 3226 blocks NPY induced feeding via a non-specific mechanism. Brain Research, 745(1-2), 359-362. Available from: [Link]

  • Wieland, H. A., et al. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents. British Journal of Pharmacology, 125(3), 549-555. Available from: [Link]

  • Parker, E., et al. (1998). The neuropeptide Y Y1 antagonist, 1229U91, a potent agonist for the human pancreatic polypeptide-preferring (NPY Y4) receptor. Peptides, 19(3), 537-542. Available from: [Link]

  • Maccari, S., et al. (1999). Anxiogenic-like effect of the neuropeptide Y Y1 receptor antagonist BIBP3226 in the elevated plus-maze. Peptides, 20(9), 1073-1077. Available from: [Link]

  • Morris, M. J., et al. (1998). The NPY Y1 receptor antagonist, BIBP3226, is anxiogenic in the rat. Peptides, 19(2), 323-328. Available from: [Link]

  • Criscione, L., et al. (1998). Food intake in free-feeding and energy-deprived lean rats is mediated by the neuropeptide Y5 receptor. The Journal of Clinical Investigation, 102(12), 2136-2145. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling BIBP 3226 trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: BIBP 3226 Trifluoroacetate

Executive Summary & Compound Profile

This compound is not merely a generic chemical reagent; it is a high-affinity, selective antagonist for the Neuropeptide Y (NPY) Y1 receptor.[1] Its handling requires a dual-threat mitigation strategy: managing the biological potency of a receptor antagonist and the chemical corrosivity inherent to trifluoroacetate (TFA) salts.

  • CAS Number: 159013-54-4 (Parent) / Salt forms vary

  • Chemical Nature: Peptidomimetic / TFA Salt

  • Primary Hazards: Bioactive (Y1 Antagonism), Corrosive (Skin/Eye damage), Hygroscopic.

The Scientist’s Perspective:

"Treat this compound as if it were an active pharmaceutical ingredient (API). The TFA counter-ion renders the solid and its solutions acidic, capable of causing immediate tissue damage (H314). Simultaneously, the Y1 antagonism (Ki = 7 nM) means systemic absorption can alter vasoconstriction and stress-response pathways. Your PPE must create a redundant barrier against both particulate inhalation and corrosive contact."

Hazard Analysis & Risk Assessment

Before opening the vial, understand the specific risks validated by Safety Data Sheets (SDS) and pharmacological data.

Hazard CategorySpecific RiskMechanism of Injury
Chemical Corrosive (H314) The trifluoroacetate moiety hydrolyzes to form acidic residues upon contact with moisture (mucous membranes, eyes), causing severe burns.[2]
Biological Target Specificity Potent blockade of NPY Y1 receptors.[1] Inhalation of dust may lead to systemic cardiovascular effects (e.g., altered blood pressure regulation).
Physical Hygroscopic Dust The powder readily absorbs atmospheric moisture, becoming sticky and difficult to handle, increasing the risk of aerosol generation during scraping/weighing.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." The following matrix is designed to prevent exposure during specific operational phases.

Protection ZonePPE RequirementTechnical Rationale (The "Why")
Respiratory Fume Hood (Primary) N95 or P100 Respirator (Secondary)Aerosolization Control: Fine peptidomimetic powders drift easily. A certified chemical fume hood is non-negotiable. If weighing outside a hood (not recommended), a P100 is required to block 99.97% of bioactive particulates.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Permeation & pH Defense: The outer glove protects against the acidic nature of the TFA salt. The inner glove prevents contamination during doffing. Latex is not recommended due to variable chemical resistance against organic solvents often used for reconstitution (e.g., DMSO).
Ocular Chemical Splash Goggles Corrosive Vapor/Dust: Safety glasses with side shields are insufficient for corrosive solids (H314). Goggles seal the eyes against acidic dust or splashes during solubilization.
Body Lab Coat (Buttoned) + Tyvek Sleeves (Optional)Particulate Trap: Cotton lab coats trap dust. Tyvek sleeves are recommended if reaching deep into a hood or handling large quantities (>100 mg) to prevent sleeve contamination.

Operational Protocol: Step-by-Step Handling

This protocol is designed to minimize "transfer loss" and maximize safety.

Phase 1: Preparation & Weighing
  • Environment: All handling must occur inside a certified chemical fume hood.

  • Static Control: BIBP 3226 is often static-prone. Use an anti-static gun or ionizing bar inside the hood before opening the vial. This prevents the powder from "jumping" onto gloves or the balance.

  • Weighing:

    • Place a pre-tared weighing boat or volumetric flask inside the hood.

    • Open the vial slowly to avoid puffing.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

Phase 2: Solubilization (Reconstitution)
  • Solvent Selection: BIBP 3226 is soluble in water and DMSO.

    • Note: The solution will be acidic.[3][4] If using for cell culture, you may need to buffer the solution (e.g., with PBS) after initial dissolution, but monitor for precipitation.

  • The "Drop-Wise" Technique: Add solvent slowly down the side of the vessel to wash down any adherent powder.

  • Vortexing: Cap the vessel tightly before removing it from the hood to vortex. Do not vortex open containers.

Phase 3: Cleanup & Decontamination
  • Surface Wipe: Wipe the balance and hood surface with a 10% sodium bicarbonate solution (to neutralize TFA residues) followed by 70% ethanol.

  • Waste: Dispose of all solid waste (weigh boats, gloves) in a hazardous waste container labeled "Corrosive/Toxic."

Visualizations

Figure 1: Safe Handling Workflow (Process Logic)

Caption: Operational workflow emphasizing containment and waste segregation to prevent exposure to corrosive TFA salts.

SafetyWorkflow Storage 1. Storage (-20°C, Desiccated) Hood 2. Engineering Control (Fume Hood Active) Storage->Hood Acclimatize Weighing 3. Weighing (Anti-Static + Double Glove) Hood->Weighing Containment Solubilization 4. Reconstitution (DMSO/Water) Weighing->Solubilization Closed Vessel Waste 5. Disposal (Hazardous Chemical Waste) Solubilization->Waste Contaminated Items

[5][6]

Figure 2: Biological Context (Mechanism of Action)

Caption: BIBP 3226 acts as a competitive antagonist, blocking NPY from binding to the Y1 receptor.

Mechanism NPY Endogenous NPY Y1 NPY Y1 Receptor (G-Protein Coupled) NPY->Y1 Activates BIBP BIBP 3226 (Antagonist) BIBP->Y1 Blocks (Ki = 7nM) Effect Vasoconstriction / Stress Response Y1->Effect Signaling Cascade

Emergency Response & Disposal

Accidental Spills:

  • Solid Spill: Do not sweep dry dust (aerosol risk). Cover with a wet paper towel (water or bicarbonate solution) to dampen, then wipe up.

  • Liquid Spill: Absorb with an inert material (vermiculite or chemical spill pads).

  • Neutralization: Clean the area with a weak base (sodium bicarbonate) to neutralize the acidic TFA component.

Disposal Protocols:

  • Aquatic Toxicity: BIBP 3226 is harmful to aquatic life with long-lasting effects (H412).[2][6][7] Never flush down the drain.

  • Classification: Dispose of as "Corrosive, Toxic Solid/Liquid, Organic."

References

  • Merck Millipore. (2025).[2] Safety Data Sheet: this compound. Retrieved from

  • Rudolf, K., et al. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226.[8] European Journal of Pharmacology. Retrieved from

  • Lundberg, J. M., et al. (1994). The neuropeptide Y (NPY) Y1 receptor antagonist BIBP 3226: effects on vascular responses. British Journal of Pharmacology. Retrieved from

  • Carl Roth. (2021). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.